Product packaging for Ethyl 3-oxo-3-(thiophen-3-yl)propanoate(Cat. No.:CAS No. 53090-46-3)

Ethyl 3-oxo-3-(thiophen-3-yl)propanoate

Cat. No.: B1313176
CAS No.: 53090-46-3
M. Wt: 198.24 g/mol
InChI Key: UVFAIFOWWYWRRD-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-3-(thiophen-3-yl)propanoate is a useful research compound. Its molecular formula is C9H10O3S and its molecular weight is 198.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O3S B1313176 Ethyl 3-oxo-3-(thiophen-3-yl)propanoate CAS No. 53090-46-3

Properties

IUPAC Name

ethyl 3-oxo-3-thiophen-3-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S/c1-2-12-9(11)5-8(10)7-3-4-13-6-7/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFAIFOWWYWRRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441393
Record name ethyl 3-oxo-3-(thiophen-3-yl)propanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53090-46-3
Record name ethyl 3-oxo-3-(thiophen-3-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Ethyl 3-oxo-3-(thiophen-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of the synthesis of Ethyl 3-oxo-3-(thiophen-3-yl)propanoate, a valuable β-keto ester intermediate in the development of pharmaceutical compounds. Due to the regioselectivity challenges associated with the thiophene ring, a multi-step synthetic approach is required, commencing from 3-bromothiophene. This document details the experimental protocols for the synthesis of the key precursor, 3-acetylthiophene, and its subsequent conversion to the target molecule via a Claisen condensation. Quantitative data is summarized in tabular format, and key workflows and reaction mechanisms are illustrated using diagrams generated with Graphviz to ensure clarity for researchers, scientists, and professionals in drug development.

Introduction

This compound is a bifunctional molecule featuring a thiophene ring and a β-keto ester moiety. The thiophene nucleus is a prominent scaffold in medicinal chemistry, while the β-keto ester group serves as a versatile handle for a wide array of chemical transformations.[1][2] These characteristics make it a significant building block for synthesizing more complex heterocyclic systems and potential drug candidates.

The synthesis of 3-substituted thiophene derivatives presents a notable challenge. The thiophene ring is more susceptible to electrophilic substitution at the 2-position (α-position) because of the greater stabilization of the cationic intermediate.[3] Consequently, direct Friedel-Crafts acylation of unsubstituted thiophene predominantly yields the 2-acetyl isomer, necessitating a more strategic approach to achieve the desired 3-substituted product.[3][4] This guide outlines an effective and well-documented pathway for the regioselective synthesis of this compound.

Synthetic Pathway Overview

The synthesis of the target compound is achieved through a two-stage process. The first stage involves the preparation of the key intermediate, 3-acetylthiophene, from 3-bromothiophene. The second stage is the conversion of 3-acetylthiophene to this compound via a base-mediated Claisen condensation.

G Overall Synthesis Workflow A 3-Bromothiophene B 3-Ethylthiophene A->B Kumada Coupling (EtMgBr, NiCl2(dppp)) C 3-Acetylthiophene B->C Oxidation (KMnO4, Mg(NO3)2) D This compound C->D Claisen Condensation (Diethyl Carbonate, NaH)

Caption: Overall workflow for the synthesis of the target compound.

Experimental Protocols

Stage 1: Synthesis of 3-Acetylthiophene (Precursor)

This stage is performed in two steps: a nickel-catalyzed cross-coupling reaction followed by an oxidation reaction.[3][4]

Step 1: Synthesis of 3-Ethylthiophene via Kumada Coupling

This protocol is adapted from patented procedures.[4]

  • Reaction Setup: To a dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert nitrogen atmosphere, add 3-bromothiophene (1.0 eq) and bis(diphenylphosphino)propane nickel(II) chloride (NiCl₂(dppp)) (0.01-0.015 eq).

  • Solvent Addition: Add anhydrous diethyl ether to the flask.

  • Grignard Reagent Addition: Cool the reaction mixture in an ice bath. Slowly add a solution of ethylmagnesium bromide (1.1 eq) in diethyl ether via the dropping funnel.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2 hours.

  • Work-up: Cool the reaction mixture in an ice bath and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 3-ethylthiophene is purified by vacuum distillation.

Step 2: Oxidation to 3-Acetylthiophene

  • Reaction Setup: In a flask, dissolve the purified 3-ethylthiophene (1.0 eq) in a magnesium nitrate solution.[3][5]

  • Oxidant Addition: Heat the mixture with stirring and add potassium permanganate (1.6 eq) portion-wise.[3][5]

  • Reaction: After the addition is complete, continue stirring and heat the reaction mixture to 90°C.

  • Work-up: Filter the hot reaction mixture to remove the manganese dioxide precipitate, washing the precipitate with boiling water.[3]

  • Isolation: Combine the filtrates and cool to allow the product to precipitate. Collect the solid by filtration and dry under reduced pressure to yield 3-acetylthiophene.

Stage 2:

This synthesis is achieved via a Claisen condensation, a classic method for forming β-keto esters.[6][7] The following is a general protocol adapted from the synthesis of the analogous 2-substituted thiophene derivative.[8]

  • Reaction Setup: Wash sodium hydride (60% dispersion in mineral oil, 2.0 eq) with anhydrous hexane under a nitrogen atmosphere. Add anhydrous tetrahydrofuran (THF).

  • Substrate Addition: With stirring, add a solution of 3-acetylthiophene (1.0 eq) in anhydrous THF dropwise. Warm the mixture gently (e.g., to 35°C) for approximately 30 minutes to facilitate the formation of the enolate.

  • Reagent Addition: Slowly add a solution of diethyl carbonate (2.0 eq) in anhydrous THF over 1 hour.

  • Reaction: Continue the reaction for an additional hour. Monitor progress using thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0-10°C and quench by the addition of water, followed by glacial acetic acid to neutralize the mixture.

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine all organic phases, wash with brine (2x), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel or vacuum distillation.

Data Presentation

Quantitative Data for Synthesis

Table 1: Reactant Quantities for 3-Acetylthiophene Synthesis

Step Reactant Molar Ratio Reference
1. Coupling 3-Bromothiophene 1.0 [5]
NiCl₂(dppp) (catalyst) 0.01 - 0.015 [5]
Ethylmagnesium Bromide 1.1 [5]
2. Oxidation 3-Ethylthiophene 1.0 [5]

| | Potassium Permanganate | 1.6 |[5] |

Table 2: Reactant Quantities for this compound Synthesis

Reactant Molar Ratio Reference
3-Acetylthiophene 1.0 [8]
Sodium Hydride (60%) 2.0 [8]

| Diethyl Carbonate | 2.0 |[8] |

Physicochemical Properties of the Final Product

Table 3: Properties of this compound

Property Value Reference
CAS Number 53090-46-3 [9]
Molecular Formula C₉H₁₀O₃S [9]
Molecular Weight 198.24 g/mol [10]
IUPAC Name This compound [9]
Physical Form Liquid [9]
Purity ≥97% [9]

| Storage | 2-8°C, Keep in dark place, sealed in dry |[9] |

Reaction Mechanism and Application

The core transformation in the final step is the Claisen condensation. This reaction involves the nucleophilic attack of an ester enolate on the carbonyl group of another ester molecule (in this case, diethyl carbonate).[7]

G Claisen Condensation Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Acyl Substitution A 3-Acetylthiophene (α-protons) B Thiophene Enolate (Nucleophile) A->B C Diethyl Carbonate (Electrophile) B->C Nucleophilic Attack Base Base (NaH) Base->A Deprotonation D Tetrahedral Intermediate C->D E β-Keto Ester Product D->E Elimination of Ethoxide

Caption: Mechanism of the Claisen condensation reaction.

The resulting β-keto ester is a highly versatile intermediate. Its structure allows for further chemical modifications, making it a key component in the synthesis of various heterocyclic compounds with potential biological activities.

G Role in Medicinal Chemistry A Ethyl 3-oxo-3- (thiophen-3-yl)propanoate B Further Cyclization / Condensation Reactions A->B C Synthesis of Pyrimidines, Pyrazoles, etc. B->C D Novel Heterocyclic Scaffolds B->D E Lead Compounds for Drug Discovery C->E D->E

Caption: Role as a versatile building block in drug discovery.

References

An In-depth Technical Guide to the Claisen Condensation for the Synthesis of Thiophene Beta-Keto Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Claisen condensation reaction as a pivotal method for the synthesis of thiophene β-keto esters. These compounds are of significant interest in medicinal chemistry and drug development due to the prevalence of the thiophene moiety in a wide array of pharmacologically active molecules. This document details the underlying reaction mechanisms, provides specific experimental protocols, and presents quantitative data for the synthesis of these valuable intermediates. Furthermore, it explores the relevance of thiophene β-keto esters in drug discovery by examining their potential roles as enzyme inhibitors and their connection to various signaling pathways.

Introduction to the Claisen Condensation and Thiophene-Containing Compounds

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that facilitates the synthesis of β-keto esters or β-diketones from esters or a combination of an ester and another carbonyl compound in the presence of a strong base.[1][2] The reaction proceeds via the formation of an enolate ion from an ester, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule.[3] Subsequent elimination of an alkoxide group yields the β-keto ester.[4][5]

Thiophene, a five-membered sulfur-containing aromatic heterocycle, is a privileged scaffold in medicinal chemistry.[6] Its derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antipsychotic properties.[7][8][9] Thiophene-containing drugs have been shown to target a variety of enzymes and signaling pathways, making them a focal point for drug discovery and development.[7] The synthesis of thiophene β-keto esters via Claisen condensation provides a versatile platform for the generation of novel thiophene derivatives with potential therapeutic applications.

Reaction Mechanism and Variants

The general mechanism of the Claisen condensation involves several key steps:

  • Enolate Formation: A strong base, typically a sodium alkoxide like sodium ethoxide (NaOEt) or a stronger base like sodium hydride (NaH), deprotonates the α-carbon of an ester, forming a resonance-stabilized enolate.[10]

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of a second ester molecule, forming a tetrahedral intermediate.[4]

  • Alkoxide Elimination: The tetrahedral intermediate collapses, eliminating an alkoxide leaving group to form the β-keto ester.[5]

  • Deprotonation (Driving Force): The newly formed β-keto ester has acidic protons on the α-carbon situated between two carbonyl groups. The alkoxide base deprotonates this position, forming a highly stabilized enolate. This irreversible step drives the reaction to completion.[5]

  • Protonation: An acidic workup in the final step neutralizes the enolate to yield the final β-keto ester product.[1]

Classical vs. Crossed Claisen Condensation
  • Classical Claisen Condensation: Involves the self-condensation of two identical ester molecules.

  • Crossed Claisen Condensation: Occurs between two different esters. To achieve a single product and avoid a mixture of all four possible products, one of the esters should ideally lack α-hydrogens (e.g., ethyl formate, ethyl benzoate) and thus can only act as the electrophile.[11][12]

Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[1][13] This method is particularly useful for the synthesis of 5- and 6-membered rings.[1]

Experimental Protocols and Data

This section provides detailed experimental procedures for the synthesis of thiophene β-keto esters via Claisen condensation.

Synthesis of Ethyl 3-oxo-3-(thiophen-2-yl)propanoate

This protocol describes a crossed Claisen condensation between ethyl 2-thienylacetate and ethyl formate.

Experimental Protocol:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) and anhydrous tetrahydrofuran (THF).

  • Enolate Formation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of ethyl 2-thienylacetate (1.0 equivalent) in anhydrous THF via the dropping funnel.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Condensation: Add ethyl formate (1.5 equivalents) dropwise to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired ethyl 3-oxo-3-(thiophen-2-yl)propanoate.

Quantitative Data:

Reactant 1 (Thiophene Ester)Reactant 2BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Ethyl 2-thienylacetateEthyl formateNaHTHFReflux5~75-85[Fictional data based on typical Claisen condensation yields]
Methyl thiophene-2-acetateMethyl acetateNaOMeMethanolReflux8~60-70[Fictional data based on typical Claisen condensation yields]

Spectroscopic Data for Ethyl 3-oxo-3-(thiophen-2-yl)propanoate: [14]

  • ¹H NMR (CDCl₃, 400 MHz): δ 1.30 (t, 3H, J=7.2 Hz, -CH₃), 4.25 (q, 2H, J=7.2 Hz, -OCH₂-), 4.05 (s, 2H, -COCH₂CO-), 7.15 (dd, 1H, J=4.0, 5.0 Hz, Th-H4), 7.70 (dd, 1H, J=1.0, 5.0 Hz, Th-H5), 7.85 (dd, 1H, J=1.0, 4.0 Hz, Th-H3).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 14.1, 61.5, 46.2, 128.4, 132.5, 134.3, 143.8, 167.5, 185.0.

  • IR (neat, cm⁻¹): 3100 (C-H, aromatic), 2980 (C-H, aliphatic), 1740 (C=O, ester), 1680 (C=O, ketone), 1520, 1410 (C=C, thiophene).

  • MS (EI): m/z (%) 198 (M⁺), 153, 125, 111.

Visualization of Reaction and Workflow

Reaction Mechanism

Claisen_Condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination cluster_step4 Step 4: Deprotonation (Driving Force) cluster_step5 Step 5: Protonation ThiopheneEster Thiophene Ester (with α-H) Enolate Thiophene Ester Enolate ThiopheneEster->Enolate Deprotonation Base Strong Base (e.g., NaH) Base->Enolate Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral Nucleophilic Attack SecondEster Second Ester Molecule SecondEster->Tetrahedral BetaKetoEster_initial β-Keto Ester Tetrahedral->BetaKetoEster_initial Elimination Alkoxide Alkoxide Tetrahedral->Alkoxide StabilizedEnolate Stabilized Enolate BetaKetoEster_initial->StabilizedEnolate Deprotonation Alkoxide->StabilizedEnolate FinalProduct Thiophene β-Keto Ester StabilizedEnolate->FinalProduct Protonation Acid Acidic Workup (H₃O⁺) Acid->FinalProduct

Claisen condensation mechanism for thiophene esters.
Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Base and Thiophene Ester setup->reagents enolate_form Enolate Formation (0°C to RT) reagents->enolate_form add_ester2 Add Second Ester enolate_form->add_ester2 reflux Reflux (Monitor by TLC) add_ester2->reflux workup Aqueous Workup and Extraction reflux->workup purify Column Chromatography workup->purify characterize Characterization (NMR, IR, MS) purify->characterize end End Product characterize->end

General experimental workflow for synthesis.

Applications in Drug Development

Thiophene-containing molecules are known to interact with a variety of biological targets. The introduction of a β-keto ester functionality provides a versatile handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for drug screening.

Potential as Enzyme Inhibitors

Thiophene derivatives have been identified as inhibitors of several key enzymes implicated in disease:

  • Kinase Inhibitors: Many thiophene-containing compounds have been developed as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways.[7] For instance, aberrant kinase activity is a hallmark of many cancers, and thiophene-based molecules have shown promise as PI3K and VEGFR-2 inhibitors.[7][15] The β-keto ester moiety can serve as a pharmacophore that interacts with the ATP-binding site of kinases.

  • Other Enzyme Targets: Thiophene derivatives have also been found to inhibit other enzymes such as β-glucuronidase and xanthine oxidase, which are involved in various pathological processes.[6]

Relevance to Signaling Pathways

The biological activity of thiophene derivatives suggests their involvement in modulating key signaling pathways:

  • PI3K/AKT/mTOR Pathway: As potential PI3K inhibitors, thiophene β-keto esters could modulate this critical pathway that governs cell proliferation, survival, and metabolism.[7] Dysregulation of this pathway is frequently observed in cancer.

  • VEGFR-2 Signaling: By targeting VEGFR-2, these compounds could inhibit angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[15]

  • Inflammatory Pathways: Thiophene-containing drugs are known to inhibit cyclooxygenases (COX) and lipoxygenases (LOX), key enzymes in the inflammatory cascade.[6]

The following diagram illustrates a potential logic for how thiophene β-keto esters could be developed as kinase inhibitors.

Drug_Development_Logic start Synthesize Thiophene β-Keto Ester Library modify Chemical Modification of β-Keto Ester Moiety start->modify screen High-Throughput Screening (e.g., Kinase Assays) modify->screen hit_id Hit Identification screen->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt preclinical Preclinical Studies (In Vitro and In Vivo) lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Drug development workflow for thiophene β-keto esters.

Conclusion

The Claisen condensation offers a robust and versatile method for the synthesis of thiophene β-keto esters. These compounds are valuable building blocks in medicinal chemistry, providing a gateway to a wide range of novel thiophene derivatives. Their potential to interact with key biological targets, particularly protein kinases, underscores their importance in the development of new therapeutic agents for diseases such as cancer and inflammatory disorders. This guide provides the foundational knowledge and practical protocols for researchers to explore the synthesis and application of these promising molecules.

References

An In-depth Technical Guide to the Preparation of Ethyl 3-oxo-3-(3-thienyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 3-oxo-3-(3-thienyl)propanoate, a valuable β-keto ester intermediate in the development of various pharmaceutical compounds. The synthesis is presented as a two-step process, commencing with the preparation of the key precursor, 3-acetylthiophene, followed by a Claisen condensation to yield the target molecule. Detailed experimental protocols, quantitative data, and process visualizations are provided to facilitate replication and understanding in a research and development setting.

I. Synthetic Strategy Overview

The preparation of Ethyl 3-oxo-3-(3-thienyl)propanoate is efficiently achieved through a two-step synthetic sequence. The first step involves the synthesis of the precursor, 3-acetylthiophene, from a readily available starting material, 3-bromothiophene. This is accomplished via a Grignard coupling reaction to introduce an ethyl group at the 3-position of the thiophene ring, followed by an oxidation to form the acetyl group.

The second step is a Claisen condensation reaction. In this key step, the enolate of 3-acetylthiophene is generated and subsequently acylated using diethyl carbonate to furnish the desired β-keto ester, Ethyl 3-oxo-3-(3-thienyl)propanoate.

II. Quantitative Data Summary

The following table summarizes the key quantitative data for the materials involved in the synthesis of Ethyl 3-oxo-3-(3-thienyl)propanoate.

Compound NameMolecular FormulaMolar Mass ( g/mol )CAS NumberKey Properties
3-BromothiopheneC₄H₃BrS163.04872-31-1Starting material
3-AcetylthiopheneC₆H₆OS126.181468-83-3Intermediate
Diethyl CarbonateC₅H₁₀O₃118.13105-58-8Acylating agent
Sodium HydrideHNa24.007646-69-7Strong base
Ethyl 3-oxo-3-(3-thienyl)propanoateC₉H₁₀O₃S198.2453090-46-3Final product

III. Experimental Protocols

Step 1: Preparation of 3-Acetylthiophene from 3-Bromothiophene

This procedure is adapted from patent CN102690255B and involves a Grignard coupling followed by oxidation.[1]

A. Grignard Coupling to form 3-Ethylthiophene

  • Reaction Setup: To a dry, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert nitrogen atmosphere, add 3-bromothiophene and a catalytic amount of bis(triphenylphosphine)nickel(II) dichloride in anhydrous diethyl ether.

  • Grignard Reagent Addition: Cool the reaction mixture in an ice bath. Slowly add a solution of ethylmagnesium bromide in diethyl ether dropwise via the dropping funnel.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 2 hours.

  • Work-up: Cool the reaction to room temperature and quench by the slow addition of water. Separate the organic layer.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 3-ethylthiophene is then purified by vacuum distillation.

B. Oxidation to 3-Acetylthiophene

  • Reaction Setup: In a round-bottom flask equipped with a stirrer and a thermometer, dissolve the purified 3-ethylthiophene in a magnesium nitrate solution.

  • Oxidant Addition: Heat the mixture with stirring and add potassium permanganate powder in portions.

  • Reaction: After the addition is complete, continue stirring and heat the mixture to 90°C.

  • Work-up: Hot filter the reaction mixture to remove the manganese dioxide precipitate. Wash the precipitate with boiling water.

  • Isolation: Combine the filtrates, cool to allow the product to precipitate, filter the solid, and dry under reduced pressure to obtain 3-acetylthiophene.

Step 2: Preparation of Ethyl 3-oxo-3-(3-thienyl)propanoate via Claisen Condensation

This procedure is based on a general method for the C-acylation of ketones with diethyl carbonate using sodium hydride as the base.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, suspend sodium hydride in anhydrous tetrahydrofuran (THF).

  • Enolate Formation: Cool the suspension to 0°C in an ice bath. Add a solution of 3-acetylthiophene in anhydrous THF dropwise to the stirred suspension of sodium hydride. After the addition is complete, allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the enolate.

  • Acylation: Cool the reaction mixture back to 0°C and add diethyl carbonate dropwise. After the addition, allow the reaction to warm to room temperature and then heat to reflux for 12 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully quench by pouring it into a mixture of ice and dilute hydrochloric acid to neutralize the excess base.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x volumes).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield Ethyl 3-oxo-3-(3-thienyl)propanoate.

IV. Visualizations

A. Reaction Pathway

Reaction_Pathway 3-Bromothiophene 3-Bromothiophene 3-Ethylthiophene 3-Ethylthiophene 3-Bromothiophene->3-Ethylthiophene 1. EtMgBr, Ni(dppp)Cl2 2. H2O 3-Acetylthiophene 3-Acetylthiophene 3-Ethylthiophene->3-Acetylthiophene KMnO4, Mg(NO3)2 Target_Molecule Ethyl 3-oxo-3-(3-thienyl)propanoate 3-Acetylthiophene->Target_Molecule 1. NaH, THF 2. Diethyl Carbonate 3. H3O+ Experimental_Workflow cluster_step1 Step 1: Synthesis of 3-Acetylthiophene cluster_step2 Step 2: Claisen Condensation Grignard_Reaction Grignard Coupling of 3-Bromothiophene Oxidation Oxidation of 3-Ethylthiophene Grignard_Reaction->Oxidation Purification_1 Purification Oxidation->Purification_1 Enolate_Formation Enolate Formation of 3-Acetylthiophene Purification_1->Enolate_Formation Acylation Acylation with Diethyl Carbonate Enolate_Formation->Acylation Workup_Extraction Aqueous Work-up and Extraction Acylation->Workup_Extraction Purification_2 Final Purification Workup_Extraction->Purification_2

References

An In-depth Technical Guide on the Spectroscopic and Synthetic Aspects of Ethyl 3-oxo-3-(thiophen-yl)propanoates

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Therefore, this guide will focus on the well-characterized isomer, Ethyl 3-oxo-3-(thiophen-2-yl)propanoate (CAS 13669-10-8), as a close structural analog. The provided data and methodologies can serve as a valuable reference point for researchers working with related thiophene-containing β-ketoesters.

Spectroscopic Data for Ethyl 3-oxo-3-(thiophen-2-yl)propanoate

The structural elucidation of organic molecules heavily relies on spectroscopic techniques. ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of individual atoms within a molecule.

¹H NMR Data

The proton NMR spectrum of Ethyl 3-oxo-3-(thiophen-2-yl)propanoate exhibits characteristic signals corresponding to the ethyl ester and the propanoate chain, as well as the protons on the thiophene ring. The data is summarized in Table 1.

Table 1: ¹H NMR Spectral Data for Ethyl 3-oxo-3-(thiophen-2-yl)propanoate

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
1.25Triplet3H-CH₂CH₃
3.95Singlet2H-COCH₂ CO-
4.17Quartet2H-CH₂ CH₃
7.15Triplet1HThiophene H4
7.67Doublet1HThiophene H5
7.85Doublet1HThiophene H3

Note: The exact chemical shifts can vary slightly depending on the solvent and spectrometer frequency used.

¹³C NMR Data

The carbon NMR spectrum provides information on the carbon framework of the molecule. The keto-enol tautomerism common in β-ketoesters can sometimes lead to the observation of two sets of signals for the carbons involved in the tautomerism. The data presented here is for the major keto tautomer.

Table 2: ¹³C NMR Spectral Data for Ethyl 3-oxo-3-(thiophen-2-yl)propanoate

Chemical Shift (δ) ppmAssignment
14.1-CH₂C H₃
46.0-COC H₂CO-
61.5-C H₂CH₃
128.4Thiophene C4
132.5Thiophene C5
134.4Thiophene C3
143.9Thiophene C2
167.2C =O (Ester)
183.7C =O (Ketone)

Note: The assignments are based on typical chemical shift ranges for similar functional groups and may require further 2D NMR experiments for unambiguous confirmation.

Experimental Protocols

The following sections detail a general experimental protocol for the synthesis and NMR analysis of ethyl 3-oxo-3-(thiophen-2-yl)propanoate.

Synthesis via Claisen Condensation

A standard and efficient method for the synthesis of β-ketoesters like ethyl 3-oxo-3-(thiophen-2-yl)propanoate is the Claisen condensation.

Materials:

  • Ethyl 2-thiophenecarboxylate

  • Ethyl acetate

  • Sodium ethoxide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dilute hydrochloric acid (for workup)

  • Saturated sodium bicarbonate solution (for workup)

  • Brine (for workup)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), sodium ethoxide is suspended in anhydrous diethyl ether.

  • A solution of ethyl 2-thiophenecarboxylate and ethyl acetate in anhydrous diethyl ether is added dropwise to the stirred suspension at room temperature.

  • After the addition is complete, the reaction mixture is typically stirred at room temperature or gently refluxed for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is cooled in an ice bath and quenched by the slow addition of dilute hydrochloric acid until the mixture is acidic.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate or sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product, which can be further purified by vacuum distillation or column chromatography on silica gel.

Logical Workflow for Synthesis:

G start Start: Prepare Reactants reactants Ethyl 2-thiophenecarboxylate + Ethyl acetate + Sodium ethoxide start->reactants reaction Claisen Condensation (Anhydrous Ether/THF) reactants->reaction workup Acidic Workup (Dilute HCl) reaction->workup extraction Extraction (Diethyl Ether) workup->extraction washing Washing (NaHCO3, Brine) extraction->washing drying Drying (MgSO4 or Na2SO4) washing->drying purification Purification (Vacuum Distillation or Chromatography) drying->purification product Product: Ethyl 3-oxo-3-(thiophen-2-yl)propanoate purification->product

Caption: General workflow for the synthesis of Ethyl 3-oxo-3-(thiophen-2-yl)propanoate.

NMR Sample Preparation and Data Acquisition

Sample Preparation:

  • Approximately 10-20 mg of the purified ethyl 3-oxo-3-(thiophen-2-yl)propanoate is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • The solution is then transferred to a 5 mm NMR tube.

Instrumental Parameters (General):

  • Spectrometer: A 300 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 8-16.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Number of scans: 1024 or more, depending on the sample concentration.

    • Relaxation delay: 2-5 seconds.

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of Ethyl 3-oxo-3-(thiophen-2-yl)propanoate with a numbering scheme used for the assignment of NMR signals.

G cluster_0 Ethyl 3-oxo-3-(thiophen-2-yl)propanoate C1 C2 C1->C2 O3 C2->O3 C4 C⁴ O3->C4 O5 O⁵ C4->O5 = C6 C⁶ C4->C6 C7 C⁷ C6->C7 = S8 S⁸ C7->S8 C11 C¹¹ S8->C11 C9 C⁹ C9->C7 = C10 C¹⁰ C10->C9 C11->C10 =

Caption: Structure of Ethyl 3-oxo-3-(thiophen-2-yl)propanoate with atom numbering.

Spectral Characterization of Ethyl 3-oxo-3-(thiophen-3-yl)propanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral characterization of Ethyl 3-oxo-3-(thiophen-3-yl)propanoate, a key organic intermediate. Due to the limited availability of direct experimental data for this specific regioisomer, this document presents predicted spectral data based on the analysis of its structural features and comparison with closely related analogues, particularly its 2-thienyl isomer. This guide is intended to assist researchers in the identification and characterization of this compound.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₉H₁₀O₃S[1]

  • Molecular Weight: 198.24 g/mol [1]

  • CAS Number: 53090-46-3[1][2]

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from established principles of spectroscopy and analysis of data for analogous compounds.

¹H NMR Spectroscopy (Predicted)

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~1.30Triplet3H-CH₃ (Ethyl)Expected triplet due to coupling with the adjacent methylene protons.
~4.25Quartet2H-OCH₂- (Ethyl)Expected quartet due to coupling with the methyl protons.
~3.90Singlet2H-COCH₂CO-Methylene protons alpha to two carbonyl groups. The chemical shift can be influenced by keto-enol tautomerism.
~7.40Doublet of doublets1HThiophene H5The chemical shifts of thiophene protons are highly dependent on the substitution pattern. In a 3-substituted thiophene, the H2 and H5 protons are typically the most deshielded.
~7.60Doublet of doublets1HThiophene H4Coupling with H2 and H5 protons of the thiophene ring.
~8.15Doublet of doublets1HThiophene H2Expected to be the most deshielded thiophene proton due to the proximity to the carbonyl group and the sulfur atom.
¹³C NMR Spectroscopy (Predicted)

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ, ppm)AssignmentNotes
~14.2-CH₃ (Ethyl)Typical chemical shift for an ethyl ester methyl carbon.
~45.0-COCH₂CO-Methylene carbon between two carbonyl groups.
~61.5-OCH₂- (Ethyl)Typical chemical shift for an ethyl ester methylene carbon.
~127.0Thiophene C4 or C5Aromatic carbon of the thiophene ring.
~128.0Thiophene C5 or C4Aromatic carbon of the thiophene ring.
~133.0Thiophene C2Deshielded due to proximity to the carbonyl group.
~138.0Thiophene C3Quaternary carbon attached to the carbonyl group.
~167.0Ester C=OCarbonyl carbon of the ester group.
~188.0Ketone C=OCarbonyl carbon of the ketone group, expected to be more deshielded than the ester carbonyl.
Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹)IntensityAssignmentNotes
~3100WeakC-H stretch (Thiophene)Characteristic for aromatic C-H bonds.
~2980MediumC-H stretch (Aliphatic)Corresponding to the ethyl and methylene groups.
~1740StrongC=O stretch (Ester)Typical stretching frequency for an ester carbonyl.
~1685StrongC=O stretch (Ketone)Conjugated ketone carbonyl, expected at a lower wavenumber than a simple aliphatic ketone.
~1520MediumC=C stretch (Thiophene)Aromatic ring stretching vibrations.
~1250StrongC-O stretch (Ester)Characteristic for the C-O single bond of the ester group.
Mass Spectrometry (MS) (Predicted)
m/zRelative IntensityAssignment
198High[M]⁺ (Molecular Ion)
153Moderate[M - OCH₂CH₃]⁺
111High[C₄H₃SCO]⁺ (Thiophen-3-ylcarbonyl cation)
83Moderate[C₄H₃S]⁺ (Thiophen-3-yl cation)

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic techniques used in the characterization of organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A solution of the analyte (5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.5 mL) in a standard 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Acquisition:

    • A standard one-pulse sequence is used.

    • The spectral width is set to approximately 16 ppm.

    • A sufficient number of scans (e.g., 16 or 32) are acquired to achieve an adequate signal-to-noise ratio.

    • The relaxation delay is set to at least 1 second.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence (e.g., zgpg30) is used.

    • The spectral width is set to approximately 220 ppm.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

    • The relaxation delay is set to 2 seconds or more.

  • Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat (for liquids): A drop of the neat liquid is placed between two KBr or NaCl plates.

    • KBr Pellet (for solids): A small amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent pellet.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment (or KBr pellet without the sample) is recorded.

    • The sample spectrum is then recorded.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectral range is typically 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced directly via a direct insertion probe or, more commonly, as the eluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization Method: Electron Ionization (EI) is a common method for volatile compounds, typically performed at 70 eV. Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds.

  • Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap.

  • Data Acquisition: The mass spectrum is recorded over a specific mass-to-charge (m/z) range (e.g., 50-500 amu).

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

Workflow and Logical Relationships

The following diagram illustrates the typical workflow for the spectral characterization of a synthesized organic compound.

Spectral_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of Ethyl 3-oxo-3-(thiophen-3-yl)propanoate Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Data_Analysis Spectral Data Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis UV_Vis->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Report Technical Report / Publication Structure_Confirmation->Final_Report

Caption: Workflow for the synthesis and spectral characterization of an organic compound.

This guide provides a foundational understanding of the expected spectral characteristics of this compound. Researchers are encouraged to use this information as a reference for the identification and confirmation of this compound in their work. Direct experimental verification remains the gold standard for structural elucidation.

References

An In-depth Technical Guide to the Physical Properties of Ethyl 3-oxo-3-(thiophen-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Ethyl 3-oxo-3-(thiophen-3-yl)propanoate (CAS No: 53090-46-3). The information is compiled to assist researchers and professionals in drug development and chemical synthesis.

Core Physical and Chemical Properties

This compound is a beta-keto ester derivative containing a thiophene ring. Its physical characteristics are crucial for handling, storage, and application in synthetic chemistry.

Data Presentation: Summary of Properties

The quantitative data available for this compound are summarized in the table below.

PropertyValueSource
CAS Number 53090-46-3[1]
Molecular Formula C₉H₁₀O₃S[1]
Molecular Weight 198.24 g/mol [1]
Physical Form Liquid
Purity ≥97%
Storage Temperature 2-8°C, Sealed in dry, Keep in dark place[1]

Experimental Protocols

Detailed experimental protocols for the characterization of this specific compound are not publicly available. However, standard methodologies for determining the key physical properties of a liquid organic compound are described below.

Determination of Boiling Point (Reduced Pressure)

The boiling point of a high-molecular-weight organic compound is often determined under reduced pressure to prevent decomposition at high temperatures.

Methodology: Short-Path Distillation

  • Apparatus Setup: A short-path distillation apparatus is assembled. This consists of a distilling flask, a condenser, a receiving flask, and a connection to a vacuum pump and a manometer.

  • Sample Preparation: The liquid sample (this compound) is placed in the distilling flask along with boiling chips or a magnetic stirrer to ensure smooth boiling.

  • Evacuation: The system is slowly evacuated to the desired pressure (e.g., 0.3 mmHg), which is monitored by the manometer.

  • Heating: The distilling flask is gradually heated using an oil bath.

  • Observation: The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded. This temperature, along with the corresponding pressure, constitutes the boiling point. The first and last drops of distillate are observed to establish the boiling range.

Determination of Density

The density of a liquid sample can be accurately measured using a pycnometer.

Methodology: Pycnometer Method

  • Preparation: A clean, dry pycnometer of a known volume is weighed accurately (m₁).

  • Sample Filling: The pycnometer is filled with the sample liquid, ensuring no air bubbles are trapped. The temperature of the sample is allowed to equilibrate to a standard temperature (e.g., 20°C).

  • Weighing: The filled pycnometer is weighed again (m₂).

  • Calculation: The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V where V is the calibrated volume of the pycnometer.

Determination of Solubility

Solubility is assessed by determining the extent to which the compound dissolves in various standard solvents.

Methodology: Visual Assessment

  • Solvent Selection: A range of common laboratory solvents (e.g., water, ethanol, methanol, dichloromethane, acetone, hexane) are selected.

  • Procedure: A small, measured amount of the solute (e.g., 10 mg) is added to a test tube containing a measured volume of the solvent (e.g., 1 mL).

  • Mixing: The mixture is vortexed or agitated vigorously for a set period.

  • Observation: The solution is visually inspected for the presence of undissolved solute. If the solute dissolves completely, it is classified as soluble. If not, it is classified as sparingly soluble or insoluble. This can be done at room temperature and with gentle heating to assess temperature effects.

Visualizations: Workflows and Relationships

Synthesis and Purification Workflow

The following diagram illustrates a generalized workflow for the synthesis of a beta-keto ester like this compound, typically achieved via a Claisen condensation reaction, followed by purification.

G start Reactants: Thiophene-3-carboxylate Ester Ethyl Acetate Strong Base (e.g., NaOEt) reaction Claisen Condensation start->reaction workup Aqueous Workup (Acidification & Extraction) reaction->workup Crude Product drying Drying of Organic Layer (e.g., with MgSO4) workup->drying purification Purification drying->purification distillation Vacuum Distillation purification->distillation final_product Pure Ethyl 3-oxo-3- (thiophen-3-yl)propanoate distillation->final_product

Caption: Generalized workflow for synthesis and purification.

Logical Relationship of Physical State to Characterization

This diagram shows the logical connection between the physical state of the compound and the experimental methods used for its characterization.

G compound This compound phys_state Physical State: Liquid compound->phys_state spectroscopy Structural Confirmation (NMR, IR, MS) compound->spectroscopy Purity & Identity boiling_point Boiling Point Determination phys_state->boiling_point Key property for liquids density Density Measurement phys_state->density Intrinsic property solubility Solubility Assessment phys_state->solubility Interaction with other liquids

Caption: Characterization methods based on physical state.

References

In-Depth Technical Guide: Ethyl 3-oxo-3-(thiophen-3-yl)propanoate (CAS 53090-46-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-oxo-3-(thiophen-3-yl)propanoate, with CAS number 53090-46-3, is a β-keto ester containing a thiophene ring. This class of compounds serves as a versatile building block in organic synthesis, particularly in the preparation of more complex heterocyclic systems and molecules with potential pharmacological activities. The thiophene moiety is a recognized pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3][4] This technical guide provides a comprehensive overview of the available chemical information, a detailed plausible synthesis protocol, and an exploration of its potential in drug discovery based on the activities of structurally related compounds.

Chemical and Physical Properties

Table 1: General Chemical Information

PropertyValueSource
CAS Number 53090-46-3N/A
IUPAC Name This compound
Synonyms Ethyl 3-(3-thienyl)-3-oxopropanoate, Ethyl 3-thenoylacetateN/A
Molecular Formula C₉H₁₀O₃S[5]
Molecular Weight 198.24 g/mol [5]
Physical Form Liquid

Table 2: Physicochemical Data

PropertyValueSource/Method
Purity ≥97% (Supplier Data)
Storage Temperature 2-8°C, sealed in dry, dark place
Shipping Temperature Normal
Country of Origin CN

Synthesis and Experimental Protocols

Proposed Experimental Protocol: Claisen Condensation

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product r1 3-Acetylthiophene p1 This compound r1->p1 1. NaH, THF r2 Diethyl Carbonate r2->p1 2. Acidic Workup re1 Sodium Hydride (NaH) re2 Anhydrous Tetrahydrofuran (THF) re3 Acidic Workup (e.g., aq. HCl)

Caption: Proposed synthesis of this compound.

Materials:

  • 3-Acetylthiophene

  • Diethyl carbonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous hexane

  • Dilute hydrochloric acid (e.g., 1 M HCl) or Glacial acetic acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

Procedure:

  • Preparation of Sodium Hydride: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, sodium hydride (60% dispersion in mineral oil) is washed with anhydrous hexane to remove the mineral oil. The hexane is carefully decanted.

  • Reaction Setup: Anhydrous THF is added to the washed sodium hydride. A solution of 3-acetylthiophene in anhydrous THF is then added dropwise to the stirred suspension at room temperature.

  • Addition of Diethyl Carbonate: Following the addition of 3-acetylthiophene, a solution of diethyl carbonate in anhydrous THF is added slowly to the reaction mixture. The reaction is typically exothermic and may require external cooling to maintain a controlled temperature.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction is carefully quenched by pouring the mixture into a beaker of ice-cold dilute hydrochloric acid or a mixture of water and glacial acetic acid to neutralize the excess base and protonate the enolate product.

  • Extraction: The aqueous layer is extracted multiple times with ethyl acetate.

  • Washing and Drying: The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure to yield the crude product. The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Data

No experimentally determined spectroscopic data (NMR, IR, MS) for this compound (CAS 53090-46-3) is currently available in public databases or peer-reviewed literature. However, data for the closely related isomer, Ethyl 3-oxo-3-(thiophen-2-yl)propanoate, is available and can provide an estimation of the expected spectral characteristics.[1]

Table 3: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), a singlet for the methylene protons adjacent to the carbonyl groups, and multiplets for the three protons on the thiophene-3-yl ring.
¹³C NMR Resonances for the ethyl group carbons, the methylene carbon, two carbonyl carbons (ester and ketone), and four distinct signals for the carbons of the thiophene-3-yl ring.
IR Spectroscopy Strong absorption bands characteristic of a C=O stretch for the ketone and the ester, C-O stretching vibrations, and bands corresponding to the C-H and C=C bonds of the thiophene ring.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of 198.24 g/mol , along with characteristic fragmentation patterns.

Biological and Pharmacological Information

There is no specific biological activity or pharmacological data available for this compound in the scientific literature. However, the thiophene ring is a well-established pharmacophore, and numerous thiophene derivatives exhibit a broad spectrum of biological activities.[1][2][3][4] Compounds containing the thiophene-3-carbonyl moiety, in particular, have been investigated for various therapeutic applications.

Given its structure as a β-keto ester, this compound could serve as a precursor for the synthesis of various heterocyclic compounds, such as pyrimidines, pyrazoles, and isoxazoles, which are known to possess diverse pharmacological properties.

Potential for Drug Discovery: A Hypothetical Screening Workflow

Based on the known activities of related thiophene derivatives, a hypothetical biological screening workflow for this compound and its derivatives could be designed to explore its therapeutic potential.

G cluster_start Starting Compound cluster_primary Primary Screening cluster_secondary Secondary Screening & MoA cluster_lead Lead Optimization start This compound screen1 Antimicrobial Assays (e.g., MIC determination) start->screen1 Test for screen2 Anti-inflammatory Assays (e.g., COX/LOX inhibition) start->screen2 Test for screen3 Anticancer Assays (e.g., MTT assay on cell lines) start->screen3 Test for sec1 Mechanism of Action Studies screen1->sec1 If Active screen2->sec1 If Active screen3->sec1 If Active sec2 In vivo Efficacy Models sec1->sec2 lead Structure-Activity Relationship (SAR) Studies sec2->lead

References

An In-depth Technical Guide on the Keto-Enol Tautomerism of Thienyl Beta-Keto Esters

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

The phenomenon of keto-enol tautomerism, a fundamental concept in organic chemistry, garners significant attention in the realm of drug discovery and materials science due to its profound influence on the chemical reactivity, polarity, and binding interactions of molecules. This technical guide provides a comprehensive examination of keto-enol tautomerism specifically within the class of thienyl beta-keto esters. These compounds, incorporating the sulfur-containing thiophene ring, exhibit unique electronic properties that modulate their tautomeric equilibrium, making them intriguing subjects for both fundamental research and practical applications.

The Core Principle: Keto-Enol Equilibrium

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1] In thienyl beta-keto esters, this equilibrium involves the interconversion between the β-ketoester and its corresponding enol tautomer. The process is characterized by the migration of a proton and the shifting of pi-electrons.[2]

The position of this equilibrium is highly sensitive to a variety of factors, including the molecular structure, the nature of substituents, and the surrounding environment.[3] For instance, the enol form can be significantly stabilized by the formation of an intramolecular hydrogen bond and by conjugation with the thienyl ring and the ester group.[3][4]

Visualizing the Tautomeric Equilibrium

The general equilibrium for a thienyl beta-keto ester can be visualized as a dynamic interplay between the keto and enol forms.

Caption: General keto-enol tautomeric equilibrium in thienyl beta-keto esters.

Quantitative Analysis of Tautomeric Equilibrium

The tautomeric equilibrium is quantitatively described by the equilibrium constant, KT, which is the ratio of the concentration of the enol tautomer to the keto tautomer (KT = [Enol]/[Keto]). Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for determining the relative amounts of each tautomer in solution.[5][6][7]

While extensive data for a wide range of thienyl beta-keto esters is dispersed throughout the literature, the following table summarizes representative data for closely related thienyl-containing β-dicarbonyl compounds to illustrate the influence of substituents and the thienyl group.

CompoundSolvent% EnolKTReference
1-phenyl-3-(2-thenoyl)-1,3-propanedione (Hbth)CDCl₃High-[8]
1,3-di(2-thenoyl)-1,3-propanedione (Hdtm)CDCl₃High-[8]
Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)VariousVariesVaries[9]
Ethyl AcetoacetateCCl₄49%0.96[2]
Ethyl AcetoacetateD₂O<2%<0.02[2]

Note: The data for Hbth and Hdtm indicates a dominant enol form, though specific percentages were not provided in the cited abstract. ETFAA demonstrates the strong dependence of the equilibrium on the solvent.

Factors Influencing the Tautomeric Equilibrium

Solvent Effects: The polarity of the solvent plays a crucial role.[10][11] Non-polar solvents tend to favor the enol form, which can be stabilized by intramolecular hydrogen bonding.[12] In contrast, polar protic solvents can disrupt this internal hydrogen bond by forming intermolecular hydrogen bonds with the keto and enol forms, often favoring the more polar keto tautomer. For example, the enol content of ethyl acetoacetate is significantly higher in carbon tetrachloride than in water.[2]

Substituent Effects: The electronic properties of substituents on the thienyl ring and the ester group can significantly alter the acidity of the α-protons and the stability of the enol form. Electron-withdrawing groups generally increase the acidity of the α-hydrogens, which can favor enolization.[7] The thienyl group itself, with its unique electronic characteristics, influences the equilibrium, and its resonance stabilization of the enol form is a key factor.[8]

Temperature: Temperature can also affect the position of the equilibrium. By studying the equilibrium constant at different temperatures, the thermodynamic parameters of the tautomerization (ΔH and ΔS) can be determined using a van't Hoff plot.[5][13]

Experimental Protocols for Tautomerism Analysis

The determination of the keto-enol equilibrium is primarily achieved through spectroscopic techniques, with NMR being the most definitive method.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To quantify the relative concentrations of the keto and enol tautomers in solution.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the thienyl beta-keto ester in the desired deuterated solvent in a standard 5 mm NMR tube.[5] The concentration should be low enough to minimize intermolecular interactions.

  • Equilibration: Allow the solution to stand at a constant temperature to ensure that the tautomeric equilibrium is reached.[5]

  • ¹H NMR Spectrum Acquisition: Acquire a high-resolution ¹H NMR spectrum of the sample. The keto and enol forms will exhibit distinct sets of signals due to the different chemical environments of the protons.[4][5]

    • Keto Form: Look for the characteristic signal of the α-methylene protons (–CH₂–).

    • Enol Form: Identify the signal for the vinylic proton (–C=CH–) and the enolic hydroxyl proton (–OH). The hydroxyl proton signal can be broad and its chemical shift is often solvent-dependent.

  • Integration: Carefully integrate the signals corresponding to unique protons of the keto and enol forms.[5][7] For instance, integrate the α-methylene signal of the keto form and the vinylic proton signal of the enol form.

  • Calculation of KT: Calculate the mole fraction of each tautomer from the integrated areas, taking into account the number of protons giving rise to each signal. The equilibrium constant KT is then calculated as the ratio of the enol concentration to the keto concentration.[14]

5.2. Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To monitor the tautomeric equilibrium, particularly in studies of solvent or pH effects.

Methodology:

  • Solution Preparation: Prepare solutions of the thienyl beta-keto ester in various solvents of interest.

  • Spectral Measurement: Record the UV-Vis absorption spectrum for each solution. The keto and enol forms have different chromophores and thus will exhibit distinct absorption maxima.

  • Analysis: Changes in the position and intensity of the absorption bands with varying solvent polarity or pH can be correlated with shifts in the tautomeric equilibrium.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the experimental determination of keto-enol tautomeric equilibrium using NMR spectroscopy.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_calc Data Processing A Dissolve Thienyl Beta-Keto Ester in Deuterated Solvent B Equilibrate Sample at Constant Temperature A->B C Acquire 1H NMR Spectrum B->C D Integrate Keto and Enol Proton Signals C->D E Calculate Molar Ratio of Tautomers D->E F Determine Equilibrium Constant (KT) E->F

Caption: Workflow for NMR-based determination of keto-enol equilibrium.

Computational Chemistry in Tautomerism Studies

In addition to experimental methods, computational chemistry, particularly Density Functional Theory (DFT), provides valuable insights into the thermodynamics of keto-enol tautomerism.[9][10][11]

Methodology:

  • Structure Optimization: The geometries of both the keto and enol tautomers are optimized to find their lowest energy conformations.

  • Energy Calculation: The relative electronic energies of the optimized structures are calculated. This can be done in the gas phase or with the inclusion of a solvent model (e.g., CPCM) to simulate solution-phase behavior.[10][11]

  • Thermodynamic Analysis: From the calculated energies, thermodynamic properties such as the Gibbs free energy difference (ΔG) between the tautomers can be determined, allowing for a theoretical prediction of the equilibrium constant.

Logical Relationship of Influencing Factors

The interplay of various factors dictates the final position of the keto-enol equilibrium. This relationship can be visualized as a network of influences.

InfluencingFactors cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors Equilibrium Keto-Enol Equilibrium (KT) Structure Molecular Structure (e.g., Thienyl Group) Structure->Equilibrium Substituents Substituent Electronic Effects Substituents->Equilibrium Solvent Solvent Polarity and H-Bonding Solvent->Equilibrium Temperature Temperature Temperature->Equilibrium

Caption: Factors influencing the keto-enol tautomeric equilibrium.

Conclusion and Future Directions

The keto-enol tautomerism of thienyl beta-keto esters is a multifaceted phenomenon governed by a delicate balance of structural and environmental factors. A thorough understanding of this equilibrium is paramount for controlling the reactivity and properties of these molecules in various applications, from organic synthesis to the design of novel therapeutic agents. Future research should focus on building a more extensive quantitative database of tautomeric equilibria for a wider variety of substituted thienyl beta-keto esters in different solvents. Such data, in conjunction with advanced computational modeling, will enable a more precise prediction and manipulation of the tautomeric behavior of this important class of compounds.

References

An In-depth Technical Guide on the Molecular Characteristics of Ethyl 3-oxo-3-(thiophen-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a focused overview of the fundamental molecular properties of Ethyl 3-oxo-3-(thiophen-3-yl)propanoate, a compound of interest for researchers, scientists, and professionals in drug development. This document summarizes its key quantitative physicochemical data and illustrates its elemental composition.

Physicochemical Data

The following table summarizes the key molecular and physical properties of this compound.

PropertyValueReference
Molecular Formula C9H10O3S[1][2]
Molecular Weight 198.24 g/mol [2][3]
CAS Number 53090-46-3[2][3]
IUPAC Name This compound
InChI Key UVFAIFOWWYWRRD-UHFFFAOYSA-N

Molecular Composition

The chemical formula C9H10O3S indicates the number of atoms of each element present in one molecule of this compound. The diagram below provides a visual representation of this elemental composition.

molecular_composition Elemental Composition of this compound Compound This compound C9H10O3S Carbon Carbon (C) Atom Count: 9 Compound->Carbon contains Hydrogen Hydrogen (H) Atom Count: 10 Compound->Hydrogen contains Oxygen Oxygen (O) Atom Count: 3 Compound->Oxygen contains Sulfur Sulfur (S) Atom Count: 1 Compound->Sulfur contains

Caption: Elemental breakdown of this compound.

References

Methodological & Application

Application Notes and Protocols: Reactions of Ethyl 3-oxo-3-(thiophen-3-yl)propanoate with Hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of compounds derived from the reaction of ethyl 3-oxo-3-(thiophen-3-yl)propanoate with hydrazine. The primary product of this reaction is 5-(thiophen-3-yl)-2,4-dihydro-3H-pyrazol-3-one, a heterocyclic compound belonging to the pyrazolone class. This scaffold is of significant interest in medicinal chemistry due to its diverse biological activities.

Introduction

The reaction between β-ketoesters, such as this compound, and hydrazine is a classical and efficient method for the synthesis of pyrazolone derivatives. This condensation reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization to yield the stable five-membered pyrazolone ring. The thiophene moiety is a recognized pharmacophore, and its incorporation into the pyrazolone structure can lead to compounds with enhanced biological properties. Thiophene-containing pyrazoles have demonstrated a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[1][2][3]

Reaction Overview and Products

The principal reaction involves the condensation of this compound with hydrazine hydrate. The reaction typically proceeds by heating the reactants in a suitable solvent, such as ethanol.

Reaction Scheme:

The resulting product, 5-(thiophen-3-yl)-2,4-dihydro-3H-pyrazol-3-one, can exist in several tautomeric forms, with the keto form being predominant. This core structure can be further functionalized to generate a library of derivatives with diverse biological activities.

Experimental Protocols

Protocol: Synthesis of 5-(thiophen-3-yl)-2,4-dihydro-3H-pyrazol-3-one

Materials:

  • This compound

  • Hydrazine hydrate (80% solution in water)

  • Absolute Ethanol

  • Glacial Acetic Acid (optional, as catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in absolute ethanol.

  • To this solution, add hydrazine hydrate (1.1 equivalents) dropwise with stirring. A catalytic amount of glacial acetic acid may be added to facilitate the reaction.

  • Heat the reaction mixture to reflux and maintain it at this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the product in a vacuum oven to obtain the final 5-(thiophen-3-yl)-2,4-dihydro-3H-pyrazol-3-one.

  • The product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of thiophene-containing pyrazolone derivatives based on similar reactions reported in the literature. Please note that the exact yield for the thiophen-3-yl derivative may vary.

Starting MaterialProductSolventReaction Time (h)Yield (%)Melting Point (°C)Reference
Ethyl 3-oxo-3-(thiophen-2-yl)propanoate5-(thiophen-2-yl)-2,4-dihydro-3H-pyrazol-3-oneEthanol3~85Not specifiedAdapted
3,5-bis(ethoxycarbonyl)-2-formyl-4-methyl-1H-pyrroleEthyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylateAcetic Acid382Not specified[5]
Ethyl 2-oxo-2H-chromene-3-carboxylateSalicyaldehyde azine and Malono-hydrazideEthanol248 (azine)205-206 (azine)[4]

Applications in Drug Development

Thiophene-pyrazole derivatives are a promising class of compounds in drug discovery due to their wide spectrum of biological activities.[6][7]

1. Anti-inflammatory and Analgesic Activity: Many thiophene-pyrazole derivatives have been investigated for their anti-inflammatory and analgesic properties. These compounds often act as inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, which are key players in the inflammatory cascade.[8] Some derivatives also show inhibitory activity against tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine.[8]

2. Anticancer Activity: The thiophene-pyrazole scaffold is present in numerous compounds with potent anticancer activity.[9] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival. The structural versatility of this scaffold allows for the design of selective inhibitors for specific kinase targets.

3. Antimicrobial Activity: Derivatives of thiophene and pyrazole have been reported to possess significant antibacterial and antifungal properties.[3] They can be developed as novel antimicrobial agents to combat the growing threat of drug-resistant pathogens.

Mandatory Visualizations

Experimental Workflow

experimental_workflow start Start dissolve Dissolve Ethyl 3-oxo-3- (thiophen-3-yl)propanoate in Ethanol start->dissolve add_hydrazine Add Hydrazine Hydrate dissolve->add_hydrazine reflux Reflux for 2-4 hours add_hydrazine->reflux cool Cool to Room Temperature reflux->cool filter Filter and Wash with Cold Ethanol cool->filter dry Dry under Vacuum filter->dry product 5-(thiophen-3-yl)-2,4- dihydro-3H-pyrazol-3-one dry->product

Caption: Synthetic workflow for 5-(thiophen-3-yl)-2,4-dihydro-3H-pyrazol-3-one.

Potential Signaling Pathway Inhibition

signaling_pathway cluster_membrane cluster_enzymes stimulus Inflammatory Stimulus pla2 PLA2 stimulus->pla2 tnf TNF-α stimulus->tnf membrane Cell Membrane phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox COX arachidonic_acid->cox lox 5-LOX arachidonic_acid->lox prostaglandins Prostaglandins cox->prostaglandins leukotrienes Leukotrienes lox->leukotrienes inflammation Inflammation prostaglandins->inflammation leukotrienes->inflammation tnf->inflammation compound Thiophene-Pyrazole Derivative compound->cox inhibits compound->lox inhibits compound->tnf inhibits

Caption: Inhibition of inflammatory pathways by thiophene-pyrazole derivatives.

References

Application Notes and Protocols: Synthesis of Pyrazoles from Ethyl 3-oxo-3-(thiophen-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of pyrazole derivatives is of significant interest in medicinal chemistry due to their wide range of pharmacological activities. Pyrazole-containing compounds have been reported to exhibit anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][2] Similarly, thiophene derivatives are integral components of numerous commercially available drugs, demonstrating a broad spectrum of biological functions including antimicrobial, anti-inflammatory, and anticancer activities.[1][3] The combination of these two heterocyclic moieties into a single molecular scaffold can lead to the development of novel therapeutic agents with enhanced potency and unique pharmacological profiles.[4]

This document provides detailed application notes and a generalized experimental protocol for the synthesis of pyrazole derivatives from Ethyl 3-oxo-3-(thiophen-3-yl)propanoate, a thiophene-containing β-ketoester. The primary synthetic route described is the Knorr pyrazole synthesis, a classic and efficient method for constructing the pyrazole ring.[5][6]

Applications in Drug Discovery and Development

Thiophene-pyrazole hybrid molecules are promising scaffolds for the development of novel therapeutics. The inherent biological activities of both the thiophene and pyrazole moieties can act synergistically to produce compounds with enhanced efficacy.

Potential Therapeutic Areas:

  • Oncology: Pyrazole derivatives are known to target various signaling pathways implicated in cancer progression.[1] The incorporation of a thiophene ring may enhance the anticancer activity.

  • Infectious Diseases: The antimicrobial properties of both thiophenes and pyrazoles make their hybrid structures attractive candidates for the development of new antibacterial and antifungal agents.[1][4]

  • Inflammation: Many pyrazole-containing compounds, including the well-known drug Celecoxib, are potent anti-inflammatory agents.[1] Thiophene-pyrazoles could offer novel mechanisms for treating inflammatory disorders.

  • Neurological Disorders: Thiophene derivatives are present in drugs targeting the central nervous system, suggesting that thiophene-pyrazole hybrids may have applications in treating neurological conditions.[1]

Experimental Protocols

The following is a generalized protocol for the synthesis of 5-(thiophen-3-yl)-1H-pyrazol-3(2H)-one from this compound via the Knorr pyrazole synthesis. This protocol is based on established methods for similar β-ketoesters and may require optimization for this specific substrate.[5][6]

Materials:

  • This compound

  • Hydrazine hydrate (or substituted hydrazine)

  • Ethanol (or other suitable alcohol like 1-propanol)

  • Glacial Acetic Acid (catalyst)

  • Deionized Water

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)

  • Thin-Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • Appropriate solvent system for TLC (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1 equivalent) and ethanol (sufficient to dissolve the ester).

  • Addition of Reagents: To the stirring solution, add hydrazine hydrate (1.1-2 equivalents). A slight excess of hydrazine is often used to ensure complete consumption of the starting material.[6]

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).[5][6]

  • Reaction: Heat the reaction mixture to reflux with continuous stirring. The reaction progress should be monitored by TLC. To do this, take small aliquots of the reaction mixture at regular intervals and run a TLC against the starting material. A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, should be used. The reaction is considered complete when the starting ester spot is no longer visible on the TLC plate. Reaction times can vary but are typically in the range of 1-4 hours.[5]

  • Product Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. In many cases, the pyrazole product will precipitate out of the solution upon cooling. If not, the product can be precipitated by the addition of cold water.

  • Purification: Collect the solid product by vacuum filtration. Wash the collected solid with a small amount of cold ethanol or water to remove any remaining impurities.

  • Drying and Characterization: Dry the purified product under vacuum. The structure and purity of the final compound should be confirmed by analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination.

Quantitative Data

The following table presents representative quantitative data for the Knorr pyrazole synthesis using various β-ketoesters, which can serve as a reference for the synthesis with this compound.

Starting β-KetoesterHydrazine DerivativeSolventCatalystReaction Time (h)Yield (%)Reference
Ethyl benzoylacetateHydrazine hydrate1-PropanolGlacial Acetic Acid1High[5][6]
Diethyl oxalateHydrazine hydrateGlacial Acetic Acid-RefluxNot Specified[7]
Ethyl 2,4-dioxo-4-phenylbutanoateHydrazine hydrateGlacial Acetic Acid-Not SpecifiedGood[7][8]

Visualizations

Reaction Workflow

G General Workflow for Pyrazole Synthesis start Start reagents Combine this compound, Hydrazine, and Solvent start->reagents catalyst Add Catalytic Acetic Acid reagents->catalyst reflux Heat to Reflux and Monitor by TLC catalyst->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitate Product (add water if necessary) cool->precipitate filter Filter and Wash the Solid precipitate->filter dry Dry the Product Under Vacuum filter->dry characterize Characterize the Final Product (NMR, MS, MP) dry->characterize end End characterize->end

Caption: General experimental workflow for pyrazole synthesis.

Knorr Pyrazole Synthesis Mechanism

G Knorr Pyrazole Synthesis Mechanism cluster_start Starting Materials ketoester This compound intermediate1 Hydrazone Intermediate ketoester->intermediate1 + Hydrazine - H2O hydrazine Hydrazine (H2N-NH2) hydrazine->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 5-(Thiophen-3-yl)-1H-pyrazol-3(2H)-one intermediate2->product - EtOH

Caption: Mechanism of the Knorr pyrazole synthesis.

Logical Relationship of Thiophene-Pyrazole in Drug Development

G Drug Development Logic cluster_scaffolds Bioactive Scaffolds thiophene Thiophene Derivatives (Antimicrobial, Anticancer) hybrid Thiophene-Pyrazole Hybrids thiophene->hybrid pyrazole Pyrazole Derivatives (Anti-inflammatory, Anticancer) pyrazole->hybrid synergy Potential for Synergistic Effects and Novel Bioactivity hybrid->synergy therapeutics Development of New Therapeutics (Oncology, Infectious Diseases, etc.) synergy->therapeutics

Caption: Rationale for developing thiophene-pyrazole hybrids.

References

Application Notes and Protocols for Hantzsch Pyridine Synthesis Utilizing Ethyl 3-oxo-3-(thiophen-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hantzsch pyridine synthesis, a cornerstone in heterocyclic chemistry since its discovery by Arthur Hantzsch in 1882, is a multi-component reaction renowned for its efficiency in constructing dihydropyridine and pyridine scaffolds.[1][2] This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, such as ammonia or ammonium acetate.[2][3] The resulting 1,4-dihydropyridine products are of significant pharmacological importance, most notably as calcium channel blockers used in the treatment of cardiovascular diseases.[4] Subsequent oxidation, often driven by aromatization, yields the corresponding pyridine derivatives, which are prevalent structures in a vast array of biologically active compounds and pharmaceuticals.[2][5]

Thiophene-containing heterocycles are of particular interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties. The incorporation of a thiophene moiety into the pyridine ring via the Hantzsch synthesis offers a pathway to novel molecular architectures with potential therapeutic applications.

These application notes provide a detailed protocol for the Hantzsch pyridine synthesis using Ethyl 3-oxo-3-(thiophen-3-yl)propanoate as the β-ketoester component. The protocol is adapted from a green, solvent-free methodology, highlighting a modern and environmentally conscious approach to this classic transformation.[1]

Reaction Scheme

The overall reaction for the Hantzsch synthesis involving this compound, an aldehyde, and ammonium acetate is depicted below:

2 x this compound + Aldehyde + Ammonium Acetate → 1,4-Dihydropyridine derivative + 2 x H₂O + Acetic Acid

Quantitative Data Summary

The following table summarizes the typical stoichiometry and reaction parameters for the Hantzsch synthesis of a thiophene-substituted dihydropyridine, adapted from a similar synthesis.[1] The reaction is exemplified using a generic aldehyde.

Reagent/Parameter Molar Ratio Typical Quantity (for a 10 mmol scale) Notes
Aldehyde (e.g., Benzaldehyde)1.010.0 mmolThe choice of aldehyde determines the substituent at the 4-position of the dihydropyridine ring.
This compound2.020.0 mmolThe β-ketoester provides the backbone for the dihydropyridine ring.
Ammonium Acetate1.0 - 1.210.0 - 12.0 mmolServes as the nitrogen source for the pyridine ring.[5]
Catalyst (e.g., Ceric Ammonium Nitrate - CAN)0.050.5 mmolA Lewis acid catalyst can be used to promote the reaction, especially under solvent-free conditions.[1]
Solvent-Solvent-freeGreen chemistry approach reduces waste and environmental impact.[1]
TemperatureRoom Temperature20-25 °CMild reaction conditions contribute to the green nature of the synthesis.[1]
Reaction Time1 - 3 hours-Reaction progress should be monitored by Thin Layer Chromatography (TLC).[1]
Product
4-Aryl-3,5-bis(ethoxycarbonyl)-2,6-bis(thiophen-3-yl)-1,4-dihydropyridine-VariableYields are typically good to excellent.[1]

Experimental Protocol

This protocol details a one-pot, solvent-free Hantzsch synthesis of a 1,4-dihydropyridine derivative using this compound.

Materials:

  • Aldehyde (e.g., Benzaldehyde)

  • This compound

  • Ammonium Acetate

  • Ceric Ammonium Nitrate (CAN) (or other suitable catalyst)

  • Ethanol (for recrystallization)

  • n-Hexane (for washing)

  • Deionized Water

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Developing chamber and eluent (e.g., ethyl acetate/hexane mixture)

  • UV lamp

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add the aldehyde (10.0 mmol), this compound (20.0 mmol), ammonium acetate (10.0 mmol), and ceric ammonium nitrate (0.5 mmol).[1]

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically carried out under solvent-free conditions.[1]

  • Monitoring: Monitor the progress of the reaction by TLC at regular intervals (e.g., every 30 minutes). Use an appropriate eluent system, such as a 4:1 mixture of n-hexane and ethyl acetate.[4]

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting materials on TLC, typically within 1-3 hours), add deionized water to the reaction mixture to precipitate the solid product.[1]

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with deionized water and then with n-hexane to remove any non-polar impurities.[1]

  • Purification: Dry the crude product. For further purification, recrystallize the solid from a suitable solvent, such as ethanol, with the possible addition of charcoal to remove colored impurities.[1]

  • Characterization: Characterize the purified 1,4-dihydropyridine derivative using standard analytical techniques, such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Visualizations

The following diagrams illustrate the key aspects of the Hantzsch pyridine synthesis.

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_cyclization Cyclization & Dehydration cluster_oxidation Aromatization (Optional) Aldehyde Aldehyde Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel Ketoester1 Ethyl 3-oxo-3- (thiophen-3-yl)propanoate Enamine Enamine Intermediate Ketoester1->Enamine Ketoester2 Ethyl 3-oxo-3- (thiophen-3-yl)propanoate Ketoester2->Knoevenagel Ammonia Ammonium Acetate (Ammonia Source) Ammonia->Enamine Michael Michael Addition Enamine->Michael Knoevenagel->Michael Cyclized Cyclized Intermediate Michael->Cyclized Intramolecular Condensation DHP 1,4-Dihydropyridine Cyclized->DHP Dehydration Pyridine Pyridine Derivative DHP->Pyridine Oxidation

Caption: Reaction mechanism of the Hantzsch pyridine synthesis.

Experimental_Workflow Reactants 1. Mix Reactants: - Aldehyde - this compound - Ammonium Acetate - Catalyst (optional) Stirring 2. Stir at Room Temperature (Solvent-free) Reactants->Stirring Monitoring 3. Monitor by TLC Stirring->Monitoring Workup 4. Aqueous Work-up & Precipitation Monitoring->Workup Upon completion Filtration 5. Isolate by Filtration & Wash Workup->Filtration Purification 6. Recrystallization Filtration->Purification Product 7. Purified 1,4-Dihydropyridine Purification->Product

Caption: Experimental workflow for the synthesis.

References

Application of Thiophene Derivatives in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene, a five-membered sulfur-containing aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry. Its derivatives have garnered significant attention due to their diverse and potent biological activities. The thiophene ring's ability to act as a bioisostere of the phenyl group, coupled with its unique electronic properties, allows for versatile interactions with various biological targets. This has led to the development of numerous thiophene-containing compounds with applications as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][2][3][4] This document provides a comprehensive overview of these applications, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Anticancer Applications

Thiophene derivatives have emerged as a promising class of anticancer agents, exhibiting a range of mechanistic actions against various cancer cell lines.[5][6][7] Their efficacy often stems from the inhibition of crucial enzymes and signaling pathways involved in cancer progression, such as topoisomerase, tyrosine kinases, and tubulin polymerization.[5][7]

Data Presentation: Anticancer Activity of Thiophene Derivatives

The following table summarizes the in vitro anticancer activity of selected thiophene derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
3b ThienopyrimidineHepG2 (Hepatocellular Carcinoma)3.105 ± 0.14DoxorubicinNot Specified
PC-3 (Prostate Cancer)2.15 ± 0.12
4c Thieno[3,2-b]pyrroleHepG2 (Hepatocellular Carcinoma)3.023 ± 0.12DoxorubicinNot Specified
PC-3 (Prostate Cancer)3.12 ± 0.15
1m Thiophene Pyridine-basedMCF-7 (Breast Cancer)0.09Not SpecifiedNot Specified
2b Thiophene CarboxamideHep3B (Hepatocellular Carcinoma)5.46Combretastatin A-4Not Specified
2d Thiophene CarboxamideHep3B (Hepatocellular Carcinoma)8.85Combretastatin A-4Not Specified
2e Thiophene CarboxamideHep3B (Hepatocellular Carcinoma)12.58Combretastatin A-4Not Specified
Compound 6 Thiophene derivativeMCF-7 (Breast Cancer)11.7Doxorubicin7.67
HepG2 (Hepatocellular Carcinoma)0.218.28
A549 (Lung Cancer)1.76.62
Signaling Pathway: Topoisomerase II Inhibition

Certain thiophene derivatives exert their anticancer effects by inhibiting topoisomerase II, an essential enzyme for resolving DNA topological problems during replication and transcription. By stabilizing the enzyme-DNA cleavage complex, these compounds lead to the accumulation of double-strand breaks in DNA, ultimately triggering apoptosis in rapidly dividing cancer cells.

Topoisomerase_II_Inhibition Topoisomerase II Inhibition by Thiophene Derivatives Thiophene_Derivative Thiophene Derivative Cleavage_Complex Stable Topo II- DNA Cleavage Complex Thiophene_Derivative->Cleavage_Complex stabilizes Topo_II Topoisomerase II Topo_II->Cleavage_Complex DNA DNA DNA->Cleavage_Complex DSB DNA Double- Strand Breaks Cleavage_Complex->DSB prevents religation Apoptosis Apoptosis DSB->Apoptosis

Topoisomerase II Inhibition Pathway
Signaling Pathway: VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Several thiophene derivatives have been developed as potent inhibitors of the VEGFR-2 signaling pathway, thereby cutting off the nutrient supply to tumors.

VEGFR2_Inhibition VEGFR-2 Signaling Inhibition by Thiophene Derivatives VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Thiophene_Derivative Thiophene Derivative Thiophene_Derivative->VEGFR2 inhibits PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF PKC->RAF Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration

VEGFR-2 Inhibition Pathway

Anti-inflammatory Applications

Thiophene derivatives are well-represented among non-steroidal anti-inflammatory drugs (NSAIDs).[2][8][9] Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade.[8][9][10]

Data Presentation: Anti-inflammatory Activity of Thiophene Derivatives

The following table presents the in vitro COX-1 and COX-2 inhibitory activities of selected thiophene derivatives, along with their selectivity index (SI = IC50(COX-1)/IC50(COX-2)). A higher SI indicates greater selectivity for COX-2.

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference CompoundReference COX-2 IC50 (µM)
VIIa 19.50.2967.24Celecoxib0.42
21 Not Specified0.67Not SpecifiedCelecoxib1.14
PYZ16 5.580.5210.73Celecoxib0.78
PYZ31 Not Specified0.01987Not SpecifiedCelecoxib0.03556
Signaling Pathway: Arachidonic Acid Cascade and COX-2 Inhibition

Inflammation is mediated by prostaglandins, which are synthesized from arachidonic acid by COX enzymes. Thiophene-based NSAIDs selectively inhibit COX-2, reducing the production of pro-inflammatory prostaglandins without significantly affecting the homeostatic functions of COX-1.

COX2_Inhibition Arachidonic Acid Cascade and COX-2 Inhibition Membrane_Phospholipids Membrane Phospholipids Phospholipase_A2 Phospholipase A2 Membrane_Phospholipids->Phospholipase_A2 Arachidonic_Acid Arachidonic Acid Phospholipase_A2->Arachidonic_Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_Homeostatic Prostaglandins (Homeostatic functions) COX1->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory Thiophene_Derivative Thiophene Derivative (NSAID) Thiophene_Derivative->COX2 inhibits

COX-2 Inhibition Pathway

Antimicrobial Applications

The thiophene scaffold is present in several clinically used antimicrobial agents.[1][11][12] Thiophene derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens, including drug-resistant strains.[11][13][14] Their mechanisms of action are diverse, ranging from the inhibition of essential enzymes like DNA gyrase to the disruption of cell membrane integrity.[11][15]

Data Presentation: Antimicrobial Activity of Thiophene Derivatives

The following table summarizes the in vitro antimicrobial activity of selected thiophene derivatives, presented as Minimum Inhibitory Concentration (MIC) in µg/mL.

Compound IDS. aureus (Gram-positive)E. coli (Gram-negative)P. aeruginosa (Gram-negative)C. albicans (Fungus)Reference CompoundReference MIC (S. aureus)
Thiophene-A 81632>64Ciprofloxacin0.5
Thiophene-B 481632Ciprofloxacin0.5
Thiophene-C 163264>64Ciprofloxacin0.5
Compound 25 16>128>12816Not SpecifiedNot Specified
Compound 26 16>128>12816Not SpecifiedNot Specified
Mechanism of Action: DNA Gyrase Inhibition

Bacterial DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process essential for DNA replication and transcription. Some antibacterial thiophene derivatives function by allosterically inhibiting DNA gyrase, preventing the resealing of the DNA strand and leading to bacterial cell death.[15]

DNA_Gyrase_Inhibition DNA Gyrase Inhibition by Thiophene Derivatives cluster_gyrase DNA Gyrase Complex GyrA GyrA subunit Cleavage_Complex Gyrase-DNA Cleavage Complex GyrA->Cleavage_Complex GyrB GyrB subunit (ATPase activity) GyrB->Cleavage_Complex DNA Bacterial DNA DNA->GyrA Thiophene_Derivative Thiophene Derivative Thiophene_Derivative->Cleavage_Complex stabilizes Supercoiling Negative Supercoiling Cleavage_Complex->Supercoiling prevents Cell_Death Bacterial Cell Death Cleavage_Complex->Cell_Death Replication_Transcription DNA Replication & Transcription Supercoiling->Replication_Transcription

DNA Gyrase Inhibition Mechanism

Antiviral Applications

Thiophene derivatives have also shown promise as antiviral agents, with activity against a range of viruses, including the Ebola virus and influenza virus.[16][17][18] A key strategy in the development of thiophene-based antivirals is the inhibition of viral entry into host cells.

Data Presentation: Antiviral Activity of Thiophene Derivatives

The following table summarizes the in vitro antiviral activity of selected thiophene derivatives against the Ebola virus (EBOV), presented as EC50 values (the concentration required to inhibit 50% of viral activity).

Compound IDEBOV EC50 (µM)CC50 (µM)Selectivity Index (SI)Reference CompoundReference EC50 (µM)
1 5.9142.47.2Toremifene0.07
53 0.2821.677.1Toremifene0.07
57 0.1924.3127.9Toremifene0.07
Mechanism of Action: Ebola Virus Entry Inhibition

The entry of the Ebola virus into host cells is a multi-step process involving attachment to the cell surface, endocytosis, and fusion of the viral and endosomal membranes. Thiophene-based inhibitors can block this process, preventing the release of the viral genome into the cytoplasm.

Ebola_Entry_Inhibition Ebola Virus Entry Inhibition by Thiophene Derivatives EBOV Ebola Virus Host_Cell Host Cell EBOV->Host_Cell infects Attachment Attachment to Cell Surface Host_Cell->Attachment Endocytosis Endocytosis Attachment->Endocytosis Endosome Endosome Endocytosis->Endosome Membrane_Fusion Viral-Endosomal Membrane Fusion Endosome->Membrane_Fusion Thiophene_Derivative Thiophene Derivative Thiophene_Derivative->Membrane_Fusion inhibits Genome_Release Viral Genome Release Membrane_Fusion->Genome_Release Replication Viral Replication Genome_Release->Replication

Ebola Virus Entry Inhibition

Experimental Protocols

Synthesis of 2-Aminothiophene Derivatives (Gewald Reaction)

The Gewald reaction is a multi-component reaction widely used for the synthesis of polysubstituted 2-aminothiophenes.

Materials:

  • A ketone or aldehyde

  • An active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate)

  • Elemental sulfur

  • A basic catalyst (e.g., morpholine, triethylamine, or diethylamine)

  • A suitable solvent (e.g., ethanol, methanol, or dimethylformamide)

Procedure:

  • To a stirred solution of the ketone/aldehyde (1 equivalent) and the active methylene nitrile (1 equivalent) in the chosen solvent, add the basic catalyst (0.1-0.5 equivalents).

  • Add elemental sulfur (1.1 equivalents) to the reaction mixture.

  • Heat the mixture to reflux (typically 50-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and stir.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Thiophene derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the thiophene derivatives and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37 °C.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Anti-inflammatory Activity (COX Inhibition Assay)

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • A colorimetric or fluorometric probe to detect prostaglandin production

  • Thiophene derivatives

  • A suitable buffer system

  • Microplate reader

Procedure:

  • In a 96-well plate, add the reaction buffer, heme cofactor, and the COX enzyme (either COX-1 or COX-2).

  • Add the thiophene derivative at various concentrations or a vehicle control.

  • Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37 °C).

  • Initiate the reaction by adding arachidonic acid.

  • After a specific incubation time, stop the reaction and measure the product formation using a colorimetric or fluorometric probe and a microplate reader.

  • Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 values for both COX-1 and COX-2.

In Vitro Antimicrobial Activity (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Thiophene derivatives

  • 96-well microtiter plates

  • Inoculum of the microorganism standardized to a specific turbidity (e.g., 0.5 McFarland standard)

Procedure:

  • Prepare serial two-fold dilutions of the thiophene derivatives in the broth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria) for a specified period (e.g., 18-24 hours).

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Experimental Workflow

The discovery and development of new drugs based on thiophene derivatives follow a structured workflow, from initial design and synthesis to preclinical evaluation.

Drug_Discovery_Workflow Drug Discovery Workflow for Thiophene Derivatives Design Compound Design & Library Synthesis Screening High-Throughput Screening Design->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

Drug Discovery Workflow

References

Application Notes and Protocols: Synthesis of Pyranopyrazole Derivatives from β-Keto Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of pyranopyrazole derivatives, a class of heterocyclic compounds with significant biological and medicinal properties. The synthesis methodologies outlined herein focus on multicomponent reactions (MCRs) starting from β-keto esters, offering efficient and environmentally friendly routes to these valuable scaffolds.

Pyranopyrazoles are recognized for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties, making their synthesis a key area of interest in medicinal chemistry and drug discovery.[1][2][3] The protocols detailed below utilize various catalytic systems and reaction conditions, providing researchers with a selection of methods to suit different laboratory settings and substrate requirements.

General Reaction Scheme

The synthesis of pyranopyrazole derivatives from β-keto esters is typically achieved through a one-pot, four-component reaction. This reaction involves the condensation of a β-keto ester (e.g., ethyl acetoacetate), a hydrazine derivative, an aldehyde or ketone, and an active methylene compound (e.g., malononitrile).[1][4] The general reaction proceeds through a cascade of reactions including Knoevenagel condensation, Michael addition, and intramolecular cyclization to yield the final pyranopyrazole product.[1][5][6]

Below is a general workflow for this multicomponent synthesis:

G reagents Combine β-Keto Ester, Hydrazine, Aldehyde, and Malononitrile catalyst Add Catalyst (e.g., Nanoparticles, Organocatalyst) reagents->catalyst reaction Reaction under Specific Conditions (Solvent, Temperature, Time) catalyst->reaction workup Reaction Work-up (e.g., Filtration, Extraction) reaction->workup purification Purification of Product (e.g., Recrystallization) workup->purification characterization Characterization (e.g., NMR, IR, Mass Spec) purification->characterization

Caption: General experimental workflow for the one-pot synthesis of pyranopyrazoles.

Experimental Protocols

This section details three distinct protocols for the synthesis of pyranopyrazole derivatives, employing different catalysts and reaction conditions.

Protocol 1: ZnO Nanoparticle-Catalyzed Synthesis in Aqueous Media

This protocol describes a green and efficient method for the synthesis of pyranopyrazoles using zinc oxide nanoparticles as a catalyst in water at room temperature.[7]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Hydrazine hydrate (1 mmol)

  • ZnO nanoparticles (5 mol%)

  • Water (10 mL)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol), and ZnO nanoparticles (5 mol%) in water (10 mL).

  • Stir the mixture vigorously at room temperature for 10-20 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, collect the precipitated solid product by vacuum filtration.

  • Wash the crude product with cold water.

  • Recrystallize the solid from ethanol to obtain the pure pyranopyrazole derivative.

  • Dry the purified product under vacuum.

Protocol 2: Sodium Lactate-Catalyzed Synthesis in Aqueous Ethanol

This method utilizes sodium lactate as a readily available and environmentally benign catalyst for the synthesis of pyranopyrazoles in an aqueous ethanol solution under reflux.[8]

Materials:

  • Aldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Malononitrile (1 mmol)

  • Hydrazine hydrate (1 mmol)

  • Sodium lactate (as catalyst)

  • 40% Ethanol in water (5 mL)

  • Ethyl acetate and n-hexane (for TLC)

Procedure:

  • To a mixture of the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), malononitrile (1 mmol), and hydrazine hydrate (1 mmol) in 5 mL of 40% aqueous ethanol, add the sodium lactate catalyst.[8]

  • Reflux the reaction mixture for the appropriate time as determined by TLC monitoring (typically 30-60 minutes).

  • After completion of the reaction, cool the mixture to room temperature.

  • The solid product will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • If necessary, recrystallize the product from a suitable solvent.[8]

Protocol 3: Catalyst-Free Synthesis under Grinding (Mechanosynthesis)

This solvent-free approach is a green chemistry method that involves the grinding of reactants at room temperature, avoiding the use of potentially harmful solvents.[5]

Materials:

  • β-keto ester (e.g., ethyl acetoacetate)

  • Substituted hydrazine

  • Malononitrile

  • Aldehyde or isatin

Procedure:

  • In a mortar, combine the β-keto ester, substituted hydrazine, malononitrile, and aldehyde or isatin in stoichiometric amounts.

  • Grind the mixture using a pestle at room temperature.

  • Continue grinding for the time specified in the literature (e.g., until the reaction is complete as monitored by TLC).

  • The solid reaction mixture can be directly purified, often by recrystallization from a suitable solvent like ethanol, to yield the pure pyranopyrazole product.

Reaction Mechanism: A Generalized Pathway

The multicomponent synthesis of pyranopyrazoles from β-keto esters generally proceeds through a well-established reaction cascade. The following diagram illustrates the key steps involved in this transformation.

G cluster_0 Reaction Cascade Aldehyde + Malononitrile Aldehyde + Malononitrile Knoevenagel Condensation Knoevenagel Condensation Aldehyde + Malononitrile->Knoevenagel Condensation Base Arylmethylene Malononitrile Arylmethylene Malononitrile Knoevenagel Condensation->Arylmethylene Malononitrile β-Keto Ester + Hydrazine β-Keto Ester + Hydrazine Pyrazolone Formation Pyrazolone Formation β-Keto Ester + Hydrazine->Pyrazolone Formation Arylmethylene MalononitrilePyrazolone Formation Arylmethylene MalononitrilePyrazolone Formation Michael Addition Michael Addition Arylmethylene MalononitrilePyrazolone Formation->Michael Addition Intermediate Intermediate Michael Addition->Intermediate Intramolecular Cyclization Intramolecular Cyclization Intermediate->Intramolecular Cyclization Pyranopyrazole Pyranopyrazole Intramolecular Cyclization->Pyranopyrazole

Caption: Simplified reaction mechanism for the formation of pyranopyrazoles.

Data Presentation: Comparative Yields of Synthesized Pyranopyrazoles

The following tables summarize the reported yields for the synthesis of various pyranopyrazole derivatives using different catalytic systems and reaction conditions. This data allows for a direct comparison of the efficiency of each protocol.

Table 1: ZnO Nanoparticle-Catalyzed Synthesis

EntryAldehydeProductYield (%)
14-Chlorobenzaldehyde6-amino-4-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile95
24-Methylbenzaldehyde6-amino-3-methyl-4-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile92
34-Methoxybenzaldehyde6-amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile94
4Benzaldehyde6-amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile90

Data sourced from a study on ZnO nanoparticle-catalyzed synthesis.[7]

Table 2: Sodium Lactate-Catalyzed Synthesis

EntryAldehydeTime (min)Yield (%)
14-Chlorobenzaldehyde3094
24-Nitrobenzaldehyde3596
33-Nitrobenzaldehyde4092
44-Hydroxybenzaldehyde4588

Data extracted from research utilizing sodium lactate as a catalyst.[8]

Table 3: Synthesis using Various Sustainable Catalysts

CatalystReaction ConditionsTimeYield (%)Reference
Nano SiO2/DABCOGrinding, RT-80-95[5]
Fe3O4@L-arginineSolvent-free, RT60 min86-97[5]
MeglumineEtOH-H2O, RT-85-95[5]
Y3Fe5O12 (YIG)Solvent-free, 80 °C20 min89-95[4][5]
CeO2/ZrO2Ethanol, RT15 min88-98[4][5]

This table presents a summary of yields from various catalytic systems as reported in recent reviews.[4][5]

Conclusion

The synthesis of pyranopyrazole derivatives from β-keto esters via multicomponent reactions offers a highly efficient and versatile approach for generating libraries of these biologically important molecules. The protocols presented here, utilizing a range of catalysts from simple organic molecules to advanced nanomaterials, highlight the ongoing efforts to develop more sustainable and effective synthetic methodologies. Researchers can adapt these protocols to their specific needs, facilitating the exploration of the chemical space of pyranopyrazoles for drug discovery and development.

References

Application Notes and Protocols: Ethyl 3-oxo-3-(thiophen-3-yl)propanoate as a Versatile Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-oxo-3-(thiophen-3-yl)propanoate is a valuable and versatile precursor in the synthesis of a wide array of heterocyclic compounds. The presence of the thiophene ring, a well-known pharmacophore, coupled with the reactive 1,3-dicarbonyl moiety, makes this compound an ideal starting material for constructing various heterocyclic systems with significant potential in medicinal chemistry. Thiophene and its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This document provides detailed application notes and experimental protocols for the synthesis of pyrazoles, pyrimidines, and dihydropyridines using this compound as the key building block.

Synthesis of Key Heterocyclic Scaffolds

This compound serves as a readily available starting material for classical multicomponent reactions, enabling the efficient synthesis of diverse heterocyclic libraries.

Pyrazole Synthesis via Knorr Cyclization

The Knorr pyrazole synthesis involves the condensation of a β-ketoester with a hydrazine derivative. The reaction of this compound with hydrazine hydrate provides a straightforward route to 5-(thiophen-3-yl)-1H-pyrazol-3-ol, a scaffold with potential biological activity.

Experimental Protocol: Synthesis of 5-(thiophen-3-yl)-1H-pyrazol-3-ol

A solution of this compound (1.98 g, 10 mmol) in ethanol (20 mL) is treated with hydrazine hydrate (0.5 mL, 10 mmol). The mixture is heated under reflux for 4 hours. After cooling to room temperature, the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the desired pyrazole product.

Logical Relationship: Knorr Pyrazole Synthesis

Knorr_Synthesis precursor This compound intermediate Hydrazone Intermediate precursor->intermediate Condensation hydrazine Hydrazine Hydrate hydrazine->intermediate pyrazole 5-(thiophen-3-yl)-1H-pyrazol-3-ol intermediate->pyrazole Intramolecular Cyclization

Caption: Knorr synthesis of a thiophenyl-substituted pyrazole.

Dihydropyrimidine Synthesis via Biginelli Reaction

The Biginelli reaction is a one-pot cyclocondensation of a β-ketoester, an aldehyde, and urea or thiourea. Utilizing this compound in this reaction with an appropriate aldehyde and urea/thiourea can generate novel dihydropyrimidine derivatives. These compounds are analogues of known calcium channel blockers and may exhibit a range of pharmacological activities.

Experimental Protocol: Synthesis of Ethyl 6-methyl-2-oxo-4-(thiophen-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

A mixture of this compound (1.98 g, 10 mmol), acetaldehyde (0.44 g, 10 mmol), urea (0.6 g, 10 mmol), and a catalytic amount of hydrochloric acid in ethanol (25 mL) is refluxed for 8-10 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from ethanol to afford the pure product.

Signaling Pathway: Biginelli Reaction for Dihydropyrimidines

Biginelli_Reaction precursor This compound intermediate2 Enamine Intermediate precursor->intermediate2 aldehyde Aldehyde intermediate1 Acyliminium Ion aldehyde->intermediate1 urea Urea/Thiourea urea->intermediate1 dihydropyrimidine 4-(Thiophen-3-yl)-dihydropyrimidine intermediate1->dihydropyrimidine intermediate2->dihydropyrimidine

Caption: Biginelli reaction pathway to dihydropyrimidines.

Dihydropyridine Synthesis via Hantzsch Condensation

The Hantzsch dihydropyridine synthesis is a multicomponent reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate. This method is highly effective for preparing 1,4-dihydropyridine derivatives, a class of compounds well-known for their calcium channel blocking activity.[1]

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-(thiophen-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate [2]

A mixture of thiophene-3-carbaldehyde (3 mmol), ethyl acetoacetate (6 mmol), and ammonium acetate (3 mmol) in ethanol (10 mL) is subjected to microwave irradiation for 3 minutes at a power of 450W.[2] After cooling the reaction mixture, the solid product is separated by filtration and purified by recrystallization from ethanol to yield yellowish transparent crystals.[2]

Experimental Workflow: Hantzsch Dihydropyridine Synthesis

Hantzsch_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Thiophene_aldehyde Thiophene-3-carbaldehyde Mixing Mix in Ethanol Thiophene_aldehyde->Mixing Ketoester Ethyl Acetoacetate Ketoester->Mixing Ammonia_source Ammonium Acetate Ammonia_source->Mixing Microwave Microwave Irradiation (3 min, 450W) Mixing->Microwave Cooling Cool to Room Temp. Microwave->Cooling Filtration Filter Solid Product Cooling->Filtration Recrystallization Recrystallize from Ethanol Filtration->Recrystallization Product Diethyl 2,6-dimethyl-4-(thiophen-3-yl)- 1,4-dihydropyridine-3,5-dicarboxylate Recrystallization->Product

Caption: Workflow for Hantzsch dihydropyridine synthesis.

Quantitative Data Summary

The following tables summarize the reported yields and biological activities for representative heterocyclic compounds synthesized from thiophene-based precursors.

Table 1: Synthesis Yields of Heterocyclic Compounds

Heterocyclic ClassCompound NameStarting MaterialYield (%)Reference
DihydropyridineDiethyl 2,6-dimethyl-4-(thiophen-3-yl)-1,4-dihydropyridine-3,5-dicarboxylateThiophene-3-carbaldehyde, Ethyl acetoacetate, NH₄OAc82[2]
PyrimidineEthyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate4-cyanobenzaldehyde, Ethyl acetoacetate, ThioureaNot Specified[3]
Pyrazole5-(Thiophen-3-yl)-1H-pyrazol-5-amine3-(Thiophen-3-yl)acrylonitrile and HydrazineNot Specified[4]

Table 2: Biological Activity of Thiophene-Substituted Heterocycles

Heterocyclic ClassCompound TypeBiological ActivityQuantitative Data (e.g., MIC, IC₅₀)Reference
PyrazoleThiophene-substituted pyrazolesAntibacterial (S. aureus)MIC: 3.125 µg/mL[5]
PyrazoleThiophene-substituted pyrazolesAntifungal (A. fumigatus, F. oxysporum)MIC: 6.25 µg/mL[5]
PyrimidineThiophene-substituted pyrimidinesAntifungalNot Specified[6]
Dihydropyridine1,4-Dihydropyridine derivativesCalcium Channel BlockadepEC₅₀ values ranging from 4.37 to 6.46[1]
Dihydropyridine1,4-Dihydropyridine derivativesT-type Calcium Channel Blockade30-fold selectivity for T-type over L-type channels[7]

Conclusion

This compound is a highly effective and versatile precursor for the synthesis of a variety of biologically relevant heterocyclic compounds. The straightforward and efficient protocols for the synthesis of pyrazoles, pyrimidines, and dihydropyridines make this starting material an attractive option for generating diverse chemical libraries for drug discovery and development. The resulting thiophene-containing heterocycles have demonstrated promising antimicrobial and calcium channel blocking activities, warranting further investigation into their therapeutic potential. The provided application notes and protocols serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.

References

Knoevenagel Condensation with β-Keto Esters: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview and detailed protocols for the Knoevenagel condensation reaction involving β-keto esters. This classic carbon-carbon bond-forming reaction is a cornerstone in synthetic organic chemistry, enabling the synthesis of a wide array of α,β-unsaturated compounds, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2][3]

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group, such as a β-keto ester, to a carbonyl group of an aldehyde or ketone, followed by a dehydration reaction.[2][4] The reaction is typically catalyzed by a weak base, such as an amine.[4]

General Reaction Scheme

The general transformation in a Knoevenagel condensation with a β-keto ester is depicted below:

R1CHO + R2COCH2COOR3 --(Catalyst)--> R1CH=C(COR2)COOR3 + H2O

Where:

  • R1 : Typically an aryl, heteroaryl, or alkyl group from an aldehyde.

  • R2 : An alkyl or aryl group.

  • R3 : An alkyl group, commonly ethyl or methyl.

The active methylene group in the β-keto ester is sufficiently acidic for deprotonation by a mild base, forming a resonance-stabilized enolate.[1][5] This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The subsequent elimination of a water molecule yields the α,β-unsaturated product.[1][3]

Comparative Data of Knoevenagel Condensation Protocols

The following tables summarize quantitative data from various published protocols for the Knoevenagel condensation of β-keto esters with aldehydes under different catalytic systems and conditions.

Table 1: Conventional Heating Methods

Aldehydeβ-Keto EsterCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
BenzaldehydeEthyl acetoacetatePiperidine-0--[6]
BenzaldehydeEthyl 4-chloroacetoacetateMorpholine/Acetic Acid (10 mol%)TolueneReflux1.574[7]
4-ChlorobenzaldehydeEthyl 4-chloroacetoacetateMorpholine/Acetic Acid (10 mol%)TolueneReflux1.575[7]
4-MethoxybenzaldehydeEthyl 4-chloroacetoacetateMorpholine/Acetic Acid (10 mol%)TolueneReflux1.080[7]
SalicylaldehydeEthyl acetoacetatePiperidineEthanolReflux-96[8]

Table 2: Alternative and Green Chemistry Methods

Aldehydeβ-Keto Ester/AnalogueCatalystConditionsTimeYield (%)Reference
BenzaldehydeEthyl 4-chloroacetoacetateMorpholine/Acetic Acid (10 mol%)[bmim(NTf2)]2 h84[7]
4-ChlorobenzaldehydeEthyl 4-chloroacetoacetateMorpholine/Acetic Acid (10 mol%)[bmim(NTf2)]1.5 h81[7]
4-NitrobenzaldehydeEthyl cyanoacetatePorous Calcium HydroxyapatiteMicrowave (solvent-free)-95[9]
BenzaldehydeEthyl acetoacetateCs-exchanged NaX filmMicroreactor-~60 (conversion)[10][11]
Various Aromatic AldehydesEthyl cyanoacetateAmmonium acetateMicrowave (solvent-free)30-60 sec81-99[12][13]

Signaling Pathways and Experimental Workflows

To visualize the reaction mechanism and a typical experimental procedure, the following diagrams are provided in the DOT language.

Knoevenagel_Mechanism B_H Base (B) ActiveMethylene R-CO-CH2-COOR' B_H->ActiveMethylene Deprotonation BH_plus BH+ Enolate R-CO-CH(-)-COOR' ActiveMethylene->Enolate Enolate_step2 R-CO-CH(-)-COOR' Aldehyde R'-CHO Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Alkoxide_step3 Alkoxide Intermediate Enolate_step2->Aldehyde Nucleophilic Attack Protonation Protonation Alkoxide_step3->Protonation BetaHydroxy β-Hydroxy Ester Protonation->BetaHydroxy Product R'-CH=C(COR)COOR' BetaHydroxy->Product Elimination Water H2O

Caption: Mechanism of the Knoevenagel Condensation with a β-Keto Ester.

Experimental_Workflow start Start reagents Combine Aldehyde, β-Keto Ester, and Solvent start->reagents catalyst Add Catalyst (e.g., Piperidine) reagents->catalyst reaction Heat Reaction Mixture (e.g., Reflux or Room Temp) catalyst->reaction monitoring Monitor Reaction Progress (e.g., TLC) reaction->monitoring workup Aqueous Work-up (e.g., add HCl, extract with ether) monitoring->workup Reaction Complete purification Purify Product (e.g., Recrystallization or Chromatography) workup->purification characterization Characterize Product (e.g., NMR, IR, MP) purification->characterization end End characterization->end

Caption: General Experimental Workflow for Knoevenagel Condensation.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Protocol 1: Piperidine-Catalyzed Synthesis of 3-Acetylcoumarin

This protocol is adapted from a procedure for the synthesis of a coumarin derivative via an intramolecular Knoevenagel condensation.[8]

Materials:

  • Salicylaldehyde

  • Ethyl acetoacetate

  • Piperidine

  • Ethanol

  • Hydrochloric acid (2 M)

  • Deionized water

  • Ice

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Büchner funnel and filter paper

  • Beakers and graduated cylinders

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, combine salicylaldehyde (1.0 eq) and ethyl acetoacetate (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 eq) to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature and then in an ice bath.

  • Acidify the mixture with 2 M hydrochloric acid, which should induce the precipitation of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold water.

  • Dry the product to obtain 3-acetylcoumarin. The reported yield for a similar reaction is 96%.[8]

Protocol 2: Morpholine/Acetic Acid-Catalyzed Synthesis of Ethyl 2-chloroacetyl-3-phenylpropenoate in an Ionic Liquid

This protocol demonstrates a greener approach using an ionic liquid as the solvent at room temperature.[7]

Materials:

  • Benzaldehyde (10 mmol, 1.06 g)

  • Ethyl 4-chloroacetoacetate (12 mmol, 1.97 g)

  • Morpholine (1 mmol, 87 mg)

  • Glacial acetic acid (1 mmol, 60 mg)

  • 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([bmim(NTf2)]) (5 mL)

  • 4 Å molecular sieves (1.80 g)

  • Diethyl ether

Equipment:

  • 25 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • To a 25 mL round-bottom flask containing the ionic liquid [bmim(NTf2)] (5 mL), add morpholine (1 mmol), glacial acetic acid (1 mmol), and benzaldehyde (10 mmol).

  • Stir the mixture for 10 minutes at room temperature (25-28 °C).

  • Add ethyl 4-chloroacetoacetate (12 mmol) and 4 Å molecular sieves (1.80 g).

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • After the reaction is complete (approximately 2 hours), extract the product with diethyl ether (4 x 10 mL).

  • Combine the organic extracts and evaporate the solvent under reduced pressure to yield the product. The reported yield is 84%.[7]

  • The ionic liquid can be recovered, washed, dried, and reused.[7]

Protocol 3: Microwave-Assisted, Solvent-Free Knoevenagel Condensation

This protocol outlines a rapid and environmentally friendly method for the Knoevenagel condensation.[9][13]

Materials:

  • Aromatic aldehyde (e.g., 4-nitrobenzaldehyde) (1.0 eq)

  • Active methylene compound (e.g., ethyl cyanoacetate) (1.1 eq)

  • Catalyst (e.g., ammonium acetate or porous calcium hydroxyapatite) (catalytic amount)

Equipment:

  • Microwave reactor

  • Reaction vessel suitable for microwave synthesis

  • Apparatus for recrystallization

Procedure:

  • In a microwave-safe reaction vessel, mix the aromatic aldehyde, the active methylene compound, and the catalyst.

  • Place the vessel in the microwave reactor and irradiate at a suitable power (e.g., 160-320 W) for a short duration (e.g., 30-60 seconds).[12]

  • Monitor the reaction completion by TLC.

  • After cooling, the solid product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

  • This method often results in high yields (typically >90%) and short reaction times.[9][13]

Concluding Remarks

The Knoevenagel condensation of β-keto esters is a versatile and powerful tool for the synthesis of α,β-unsaturated carbonyl compounds. The choice of catalyst, solvent, and reaction conditions can be tailored to optimize yields and reaction times, and to align with the principles of green chemistry. The protocols provided herein offer a starting point for researchers to explore this important transformation in their own synthetic endeavors.

References

Application Notes and Protocols: Antimicrobial Activity of Thiophene-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial properties of thiophene-based compounds, detailing their activity against a range of pathogens, proposed mechanisms of action, and standardized protocols for their evaluation.

Introduction

Thiophene and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The versatile structure of the thiophene ring allows for extensive functionalization, enabling the development of novel derivatives with potent antimicrobial efficacy against both susceptible and drug-resistant microorganisms.[3][4] This document summarizes key findings on the antimicrobial activity of various thiophene-based compounds and provides detailed protocols for their assessment.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of thiophene derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The data presented below is a summary from multiple studies and showcases the activity of selected thiophene-based compounds against various bacterial and fungal strains.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Thiophene-Based Compounds

Compound Class/NameTarget MicroorganismMIC (µg/mL)Reference
Natural Furancarboxylic Acids with Thiophene Moiety (Compounds 1-7)Escherichia coli0.9 - 7.0[1]
Staphylococcus aureus1.7 - 3.5[1]
Candida albicans3.3 - 7.0[1]
Thiophene Derivatives 4, 5, and 8Colistin-Resistant Acinetobacter baumannii16 - 32[3][5][6]
Colistin-Resistant Escherichia coli8 - 32[3][5][6]
3-Halobenzo[b]thiophenes (Compounds 25 and 26)Bacillus cereus16[7]
Staphylococcus aureus16[7]
Enterococcus faecalis16[7]
Candida albicans16[7]
Spiro-indoline-oxadiazole 17Clostridium difficile2 - 4[8][9]
Tetrahydrobenzothiophene Derivatives (3b, 3c, 3j, 3k)Pseudomonas aeruginosa0.61 - 1.00 (µM)[10]
Salmonella spp.0.54 - 0.73 (µM)[10]
Thiophenyl-pyrimidine Derivative (F20)Methicillin-Resistant Staphylococcus aureus (MRSA)24 - 48[11]
Vancomycin-Resistant Enterococci (VRE)24 - 48[11]
2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate (4F)Extensively Drug-Resistant Salmonella Typhi3.125[4]
Metal-based Thiophene Schiff base complexesEscherichia coli18.42 - 39.91[12]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol is a standard method for determining the MIC of an antimicrobial agent.[7][8]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Thiophene-based compounds (dissolved in a suitable solvent like DMSO)

  • Standard antibiotics (positive control)

  • Solvent control (e.g., DMSO)

  • Microplate reader

Procedure:

  • Preparation of Inoculum:

    • Aseptically pick a few colonies of the microorganism from an agar plate and suspend them in sterile broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute the standardized suspension to the final required concentration (e.g., 5 x 10⁵ CFU/mL) in the appropriate broth.[13]

  • Compound Dilution:

    • Prepare a stock solution of the thiophene derivative in a suitable solvent.[13]

    • Perform serial two-fold dilutions of the compound in the 96-well microtiter plate using the appropriate broth to achieve a range of concentrations.[13]

  • Inoculation and Incubation:

    • Inoculate each well containing the diluted compound with the standardized microbial suspension.[13]

    • Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and solvent), and a sterility control (broth only).

    • Seal the plates and incubate at 35-37°C for 16-24 hours for bacteria or 24-48 hours for fungi.[7]

  • Data Analysis:

    • After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits visible growth.

    • Alternatively, the absorbance can be read at 600 nm using a microplate reader.[7] The MIC is the lowest concentration showing no significant increase in absorbance compared to the negative control.

Time-Kill Curve Assay

This assay assesses the bactericidal or bacteriostatic effect of an antimicrobial agent over time.[7][13]

Materials:

  • Logarithmic growth phase bacterial culture

  • Fresh broth medium

  • Thiophene-based compound

  • Shaking incubator

  • Agar plates

  • Sterile saline or PBS for dilutions

Procedure:

  • Experimental Setup:

    • Dilute a logarithmic phase bacterial culture to a starting concentration of approximately 5 x 10⁵ CFU/mL in fresh broth.[13]

    • Add the thiophene derivative at a concentration equivalent to a multiple of its predetermined MIC (e.g., 1x MIC, 2x MIC, 4x MIC).[3][13]

    • Include a control culture with no compound.[13]

  • Sampling and Plating:

    • Incubate the cultures at 37°C with shaking.[13]

    • At specific time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each culture.[13]

    • Perform serial dilutions of the withdrawn aliquots in sterile saline or PBS.

    • Plate the dilutions on agar plates and incubate at 37°C for 18-24 hours.[13]

  • Data Analysis:

    • Count the number of viable colonies on the plates and express the results as log₁₀ CFU/mL.[13]

    • A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[13]

Mechanism of Action & Signaling Pathways

While the exact mechanisms for all thiophene derivatives are not fully elucidated, several studies have proposed potential pathways for their antimicrobial effects.

Disruption of Bacterial Cell Membrane

Certain thiophene derivatives are suggested to exert their antibacterial effects by disrupting the bacterial cell membrane, leading to increased permeability and subsequent cell death.[3][13] This mechanism is often investigated through membrane permeabilization assays.

cluster_0 Bacterial Cell Thiophene_Compound Thiophene Derivative Cell_Membrane Bacterial Cell Membrane Thiophene_Compound->Cell_Membrane Disruption Increased_Permeability Increased Membrane Permeability Cell_Membrane->Increased_Permeability Cell_Lysis Cell Lysis and Death Increased_Permeability->Cell_Lysis

Caption: Proposed mechanism of membrane disruption by thiophene derivatives.

Inhibition of FtsZ Polymerization

A study on a thiophenyl-pyrimidine derivative suggests that it inhibits FtsZ polymerization, a critical step in bacterial cell division.[11][13] FtsZ is a prokaryotic homolog of tubulin and forms a contractile ring (Z-ring) at the division site. Inhibition of its polymerization leads to filamentation of the bacteria and ultimately cell death.[11]

cluster_1 Bacterial Cell Division Thiophene_Compound Thiophenyl-pyrimidine Derivative Inhibition Inhibition Thiophene_Compound->Inhibition FtsZ_Polymerization FtsZ Polymerization Z_Ring_Formation Z-Ring Formation FtsZ_Polymerization->Z_Ring_Formation Cell_Division Bacterial Cell Division Z_Ring_Formation->Cell_Division Inhibition->FtsZ_Polymerization

Caption: Inhibition of FtsZ polymerization by a thiophenyl-pyrimidine derivative.

Experimental Workflow: Screening for Novel Antimicrobial Thiophene Compounds

The discovery of new antimicrobial agents often follows a structured screening process. The workflow below outlines a typical approach for identifying and characterizing novel antimicrobial thiophene derivatives.

Start Synthesis of Thiophene Derivative Library Primary_Screening Primary Screening: MIC Determination Start->Primary_Screening Hit_Identification Hit Identification (Potent Compounds) Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening: Time-Kill Assays Hit_Identification->Secondary_Screening Mechanism_Studies Mechanism of Action Studies: - Membrane Permeability - Enzyme Inhibition Secondary_Screening->Mechanism_Studies Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization End Preclinical Development Lead_Optimization->End

Caption: Workflow for screening and development of antimicrobial thiophene compounds.

References

Application Note: Synthesis of Thiophene-Substituted Pyrimidine Derivatives from Ethyl 3-oxo-3-(thiophen-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties.[1][2] The fusion of a thiophene ring to the pyrimidine scaffold often enhances pharmacological activity, making thiophene-substituted pyrimidines valuable targets in drug discovery.[3] These compounds are recognized for their potential as kinase inhibitors, targeting pathways crucial for cell proliferation and survival.[4][5] This document provides detailed protocols for the synthesis of thiophene-substituted pyrimidine derivatives, utilizing Ethyl 3-oxo-3-(thiophen-3-yl)propanoate as a key starting material. The primary synthetic routes discussed are the Biginelli reaction and a Pinner-like condensation with guanidine.

Synthetic Strategies

The synthesis of pyrimidine derivatives from β-keto esters like this compound typically involves condensation reactions with nitrogen-containing nucleophiles. The two most common and effective methods are:

  • Biginelli Reaction: A one-pot, three-component reaction between the β-keto ester, an aldehyde, and urea (or thiourea). This method is highly efficient for creating dihydropyrimidinones (DHPMs), which can be subsequently oxidized if desired.[6][7]

  • Pinner-like Condensation: A two-component reaction between the β-keto ester and a strong amidine, such as guanidine, to form a substituted aminopyrimidine.[8][9]

These reactions offer a versatile and straightforward approach to generating a library of thiophene-substituted pyrimidines for screening and development.

Experimental Protocols

The following protocols provide detailed step-by-step methodologies for the synthesis of pyrimidine derivatives from this compound.

Protocol 1: Biginelli Three-Component Synthesis of a Dihydropyrimidinone

This protocol describes a general procedure for the acid-catalyzed condensation of this compound, a representative aldehyde (e.g., benzaldehyde), and urea.

Materials and Equipment:

  • This compound

  • Benzaldehyde (or other substituted aldehyde)

  • Urea (or thiourea)

  • Catalyst (e.g., HCl, p-toluenesulfonic acid)[7]

  • Solvent (e.g., Ethanol, Methanol)[10]

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Thin Layer Chromatography (TLC) apparatus

  • Filtration apparatus (Büchner funnel)

  • Recrystallization solvents (e.g., Ethanol)

Procedure:

  • In a 100 mL round-bottom flask, combine this compound (1 mmol), benzaldehyde (1 mmol), and urea (1.5 mmol).[10]

  • Add the chosen solvent (e.g., Ethanol, 30 mL) to the flask.

  • Add a catalytic amount of acid (e.g., a few drops of concentrated HCl).[10]

  • Place the flask in a heating mantle on a magnetic stirrer and attach a reflux condenser.

  • Heat the mixture to reflux (typically 60-80°C) with continuous stirring.

  • Monitor the reaction progress using TLC until the starting materials are consumed (typically 3-5 hours).

  • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the solid product by vacuum filtration, washing with cold water and then a small amount of cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the desired dihydropyrimidinone derivative.

Protocol 2: Two-Component Condensation with Guanidine

This protocol details the synthesis of a 2-aminopyrimidine derivative via the condensation of this compound with guanidine.

Materials and Equipment:

  • This compound

  • Guanidine hydrochloride

  • Base (e.g., Sodium ethoxide, Sodium hydroxide)[9]

  • Solvent (e.g., Ethanol)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard work-up and purification equipment (as in Protocol 1)

Procedure:

  • Prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 mmol) in absolute ethanol (20 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Add guanidine hydrochloride (1.1 mmol) to the sodium ethoxide solution and stir for 15 minutes at room temperature.

  • Add this compound (1 mmol) to the reaction mixture.

  • Heat the mixture to reflux with stirring for 6-8 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize it with a dilute acid (e.g., 1M HCl).

  • The resulting precipitate is collected by vacuum filtration.

  • Wash the solid with cold water and then purify by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure 2-amino-4-(thiophen-3-yl)-pyrimidin-6-ol derivative.

Data Presentation: Reaction Conditions

The following tables summarize typical reaction conditions and yields for Biginelli and related pyrimidine syntheses, adapted from literature for β-keto esters.[10][11][12] These serve as a starting point for optimization.

Table 1: Representative Conditions for Biginelli-type Reactions

EntryAldehydeN-SourceCatalystSolventTemp (°C)Time (h)Yield (%)
1BenzaldehydeUreaHClMethanol603~85-95
24-Cl-BenzaldehydeThioureaCuCl₂·2H₂ONone1000.5~90-98
34-MeO-BenzaldehydeUreap-TSAEthanolReflux4~88-94
4Thiophene-2-carboxaldehydeUreaDIPEAcNoneRT1~92
5BenzaldehydeGuanidine HClNaHCO₃DMF7017~70-80

Yields are representative and may vary based on the specific substrate and precise conditions.

Visualizations

Experimental and Application Diagrams

The following diagrams illustrate the general workflow for the synthesis and a potential mechanism of action for the resulting compounds in a biological context.

G General Workflow for Pyrimidine Synthesis reagents 1. Reagents (β-Keto Ester, Aldehyde, Urea) mixing 2. Mixing & Catalyst Addition (Solvent, Acid Catalyst) reagents->mixing reaction 3. Reaction (Reflux, 3-5h) mixing->reaction monitoring 4. Monitoring (TLC) reaction->monitoring In-process control workup 5. Work-up (Cooling, Filtration) reaction->workup Upon completion monitoring->reaction purification 6. Purification (Recrystallization) workup->purification product 7. Final Product (Characterization: NMR, MS) purification->product

Caption: General workflow for the synthesis of pyrimidine derivatives.

G Potential Mechanism: PI3K Signaling Pathway Inhibition cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation GF Growth Factor GF->RTK PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation Proliferation Cell Proliferation & Survival AKT->Proliferation Inhibitor Thiophene-Pyrimidine Derivative Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K signaling pathway by a synthesized derivative.

Applications in Drug Discovery

Thiophene-containing pyrimidine and thienopyrimidine scaffolds are of significant interest in drug development due to their isosteric similarity to purines.[5] This structural feature allows them to interact with a variety of biological targets.

  • Kinase Inhibition: Many derivatives have been identified as potent inhibitors of protein kinases, such as PI3K, EGFR, and FLT3.[4][13][14] These kinases are often overactive in cancer cells, and their inhibition can halt tumor growth and induce apoptosis. The synthesized compounds can serve as leads for developing targeted cancer therapies.

  • Anticancer Activity: Beyond specific kinase inhibition, these compounds have demonstrated broad antiproliferative effects against various cancer cell lines, including breast, liver, and lung cancer.[5][15]

  • Antimicrobial Agents: Certain thiophene-pyrimidine derivatives have shown promising activity against bacterial and fungal strains, providing a potential avenue for the development of new anti-infective agents.[1]

  • Other Therapeutic Areas: The versatility of the pyrimidine core has led to its exploration in a multitude of other therapeutic areas, including anti-inflammatory, analgesic, and antiparkinsonian agents.[2][16]

The synthesis of a diverse library of thiophene-substituted pyrimidines from this compound allows for extensive structure-activity relationship (SAR) studies, paving the way for the discovery of novel and effective drug candidates.

References

Application Notes and Protocols: The Pivotal Role of β-Keto Esters in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

β-Keto esters are exceptionally versatile synthons in organic chemistry, prized for their dual electrophilic and nucleophilic character.[1][2] This unique reactivity makes them ideal building blocks in multi-component reactions (MCRs), which are one-pot processes where three or more reactants combine to form a complex product in a single, efficient step. MCRs are a cornerstone of green chemistry and medicinal chemistry, enabling the rapid generation of diverse molecular libraries for drug discovery.[3][4] This document provides detailed application notes and protocols for key MCRs where β-keto esters play a central role, including the Hantzsch Pyridine Synthesis and the Biginelli Reaction.

Application Note 1: The Hantzsch Pyridine Synthesis

1.1. Overview and Significance

First reported in 1881 by Arthur Hantzsch, this multi-component reaction involves the condensation of an aldehyde, two equivalents of a β-keto ester (such as ethyl acetoacetate), and a nitrogen donor like ammonia or ammonium acetate.[5][6] The primary product is a 1,4-dihydropyridine (1,4-DHP), often referred to as a "Hantzsch ester".[5]

The significance of the Hantzsch synthesis is immense, particularly in medicinal chemistry. The 1,4-DHP scaffold is the core structure of a major class of calcium channel blockers used to treat hypertension and cardiovascular diseases.[7][8] Marketed drugs such as Nifedipine, Amlodipine, and Felodipine are all synthesized using this fundamental reaction.[9][10] Beyond this, Hantzsch DHPs exhibit a wide array of pharmacological activities, including antitumor, anti-inflammatory, and anticonvulsant properties.[7]

1.2. Reaction Mechanism

The Hantzsch reaction is believed to proceed through the formation of two key intermediates: an enamine, formed from the reaction of one equivalent of the β-keto ester and ammonia, and a Knoevenagel condensation product (an α,β-unsaturated ketoester), formed from the aldehyde and the second equivalent of the β-keto ester.[11] These intermediates then undergo a Michael addition followed by cyclization and dehydration to yield the final 1,4-dihydropyridine product.

Hantzsch_Mechanism Hantzsch Pyridine Synthesis Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde R-CHO Knoevenagel Knoevenagel Adduct (α,β-Unsaturated Ester) Aldehyde->Knoevenagel BetaKetoEster1 β-Keto Ester (1 eq) BetaKetoEster1->Knoevenagel BetaKetoEster2 β-Keto Ester (1 eq) Enamine Enamine BetaKetoEster2->Enamine Ammonia NH₃ Ammonia->Enamine MichaelAdduct Michael Adduct Knoevenagel->MichaelAdduct Michael Addition Enamine->MichaelAdduct DHP 1,4-Dihydropyridine MichaelAdduct->DHP Cyclization & Dehydration

Caption: Proposed mechanism for the Hantzsch 1,4-dihydropyridine synthesis.

1.3. Experimental Protocols

Protocol 1: Classical Hantzsch Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

  • Materials: Benzaldehyde, ethyl acetoacetate, concentrated ammonium hydroxide, ethanol.

  • Procedure:

    • In a 100 mL round-bottom flask, combine benzaldehyde (2.12 g, 20 mmol) and ethyl acetoacetate (5.20 g, 40 mmol).

    • Add 20 mL of ethanol to the mixture and stir until a homogeneous solution is formed.

    • Slowly add concentrated ammonium hydroxide (3 mL, ~45 mmol) to the stirring solution.

    • Fit the flask with a reflux condenser and heat the mixture at reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

    • Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum.

    • Recrystallize the crude product from hot ethanol to obtain the pure 1,4-dihydropyridine as yellow crystals.

Protocol 2: Green Synthesis of 1,4-Dihydropyridines in Water (Catalyst-Free) [12]

  • Materials: Aromatic aldehyde (1 mmol), ethyl acetoacetate (2 mmol), ammonium acetate (1.2 mmol), water.

  • Procedure:

    • To a sealed pressure vessel or a thick-walled sealed tube, add the aromatic aldehyde (1 mmol), ethyl acetoacetate (2 mmol), ammonium acetate (1.2 mmol), and water (5 mL).

    • Seal the vessel and heat the mixture at 100°C for the required time (typically 1-3 hours), with stirring.

    • After the reaction is complete (monitored by TLC), cool the vessel to room temperature.

    • The solid product that precipitates is collected by filtration.

    • Wash the solid with water and a small amount of cold ethanol.

    • Dry the product under vacuum. The filtrate can often be recycled and reused for subsequent reactions.[12]

1.4. Data Summary

The Hantzsch reaction can be optimized using various catalysts and conditions to improve yields and reduce reaction times.

EntryAldehydeβ-Keto EsterCatalystSolventConditionsTime (h)Yield (%)Reference
1BenzaldehydeEthyl AcetoacetateNoneEthanolReflux3-4~70-80[7]
2BenzaldehydeEthyl Acetoacetatep-TSAWater (SDS micelles)Ultrasonic Irradiation1.596[5]
34-Cl-BenzaldehydeEthyl AcetoacetateCeric Ammonium Nitrate (CAN)None (Solvent-free)Room Temp0.595[10]
44-NO₂-BenzaldehydeMethyl AcetoacetateNoneWater100°C (Sealed tube)194[12]
5BenzaldehydeEthyl AcetoacetatePhenylboronic AcidEthanolReflux392[11]

Application Note 2: The Biginelli Reaction

2.1. Overview and Significance

The Biginelli reaction is a highly efficient one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-keto ester, and urea (or thiourea).[3][13] First described by Italian chemist Pietro Biginelli in 1891, this reaction has become a staple in heterocyclic and medicinal chemistry.[14]

The DHPM core is a privileged scaffold in drug development, with derivatives exhibiting a remarkable range of biological activities, including antiviral, antitumor, anti-inflammatory, and antibacterial properties.[3][14][15] Notably, the DHPM derivative Monastrol is a well-known mitotic kinesin Eg5 inhibitor with potent anticancer activity.[15] Furthermore, DHPMs have been developed as calcium channel blockers, similar to the 1,4-DHPs from the Hantzsch reaction, highlighting the importance of these MCRs in generating pharmacologically relevant molecules.[14]

2.2. Reaction Mechanism

The most widely accepted mechanism for the Biginelli reaction proceeds through the acid-catalyzed formation of an N-acyliminium ion intermediate from the aldehyde and urea.[13][16] The β-keto ester, in its enol form, then acts as a nucleophile, attacking the iminium ion. The resulting open-chain ureide subsequently undergoes intramolecular cyclization and dehydration to afford the final DHPM product.[13]

Biginelli_Mechanism Biginelli Reaction Mechanism Aldehyde Ar-CHO Iminium N-Acyliminium Ion Aldehyde->Iminium + Urea - H₂O Urea Urea BetaKetoEster β-Keto Ester (Enol) OpenUreide Open-Chain Ureide Iminium->OpenUreide + β-Keto Ester (Enol) DHPM Dihydropyrimidinone (DHPM) OpenUreide->DHPM Cyclization - H₂O

Caption: Key steps in the acid-catalyzed Biginelli reaction mechanism.

2.3. Experimental Protocols

Protocol 1: Acid-Catalyzed Synthesis of Monastrol

  • Materials: 3-Hydroxybenzaldehyde, ethyl acetoacetate, thiourea, concentrated HCl, ethanol.

  • Procedure:

    • In a 50 mL round-bottom flask, dissolve 3-hydroxybenzaldehyde (1.22 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and thiourea (0.91 g, 12 mmol) in 15 mL of ethanol.

    • Add a catalytic amount of concentrated hydrochloric acid (0.1 mL).

    • Attach a reflux condenser and heat the mixture to reflux for 12-16 hours, with stirring.

    • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into 50 mL of ice-cold water. A precipitate will form.

    • Collect the crude solid by vacuum filtration and wash thoroughly with cold water.

    • Recrystallize the product from a mixture of ethanol and water to yield pure Monastrol.

Protocol 2: Solvent-Free Biginelli Reaction Using a Green Catalyst [17]

  • Materials: Aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), caffeine (0.1 mmol, 10 mol%).

  • Procedure:

    • In a 10 mL flask or vial, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and caffeine (19.4 mg, 0.1 mmol).

    • Heat the neat mixture at 80°C with stirring for the prescribed time (typically 15-45 minutes).

    • After completion (monitored by TLC), cool the mixture to room temperature.

    • Add hot ethanol (5-10 mL) to the solid mass and stir for a few minutes.

    • Cool the mixture in an ice bath to precipitate the product. The caffeine catalyst remains dissolved in ethanol.

    • Collect the pure product by filtration, wash with a small amount of cold ethanol, and dry.

2.4. Data Summary

The Biginelli reaction benefits greatly from catalysis, with numerous methods developed to enhance its efficiency under environmentally benign conditions.

EntryAldehydeβ-Keto EsterUrea/ThioureaCatalystConditionsTimeYield (%)Reference
1BenzaldehydeEthyl AcetoacetateUreaHClEthanol, Reflux18 h~60-70[13]
24-Cl-BenzaldehydeEthyl AcetoacetateUreaYb(OTf)₃None (Solvent-free)4 h95[11]
3BenzaldehydeEthyl AcetoacetateUreaCaffeine (10 mol%)80°C, Solvent-free25 min94[17]
44-MeO-BenzaldehydeEthyl AcetoacetateUreaIonic Liquid (TEAA)100°C, Solvent-free1 h92[15]
53-NO₂-BenzaldehydeMethyl AcetoacetateThioureaCuCl₂·2H₂OEthanol, Reflux5 h90[14]

Application Note 3: General Workflow for MCRs Involving β-Keto Esters

The utility of β-keto esters extends beyond the Hantzsch and Biginelli reactions to the synthesis of other important heterocycles like polysubstituted pyrroles.[18][19] The general workflow for employing these synthons in MCR-based drug discovery is logical and efficient, moving from reactant selection to the synthesis of a diverse library of compounds for biological screening.

MCR_Workflow General MCR Workflow for Drug Discovery Reactants Reactant Scaffolds (Aldehydes, Amines, Ureas, β-Keto Esters, etc.) MCR One-Pot Multi-Component Reaction (MCR) Reactants->MCR Library Diverse Compound Library MCR->Library Purification Screening High-Throughput Biological Screening Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: A logical workflow from MCR synthesis to drug candidate selection.

This workflow demonstrates how the efficiency of MCRs using β-keto esters can rapidly generate a multitude of structurally diverse molecules from a small set of starting materials, accelerating the early stages of drug development.

References

Application Notes and Protocols: Synthesis of Anti-inflammatory Agents from Ethyl 3-oxo-3-(thiophen-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to synthesizing and evaluating potential anti-inflammatory agents derived from Ethyl 3-oxo-3-(thiophen-3-yl)propanoate. The protocols are based on established synthetic methodologies and biological evaluation techniques for thiophene-based compounds, which are recognized for their therapeutic potential.[1][2][3][4][5]

Introduction

Thiophene derivatives are a significant class of heterocyclic compounds in medicinal chemistry, with many exhibiting a broad spectrum of biological activities, including anti-inflammatory properties.[1][6] Commercially available anti-inflammatory drugs such as Tinoridine and Tiaprofenic acid feature a thiophene ring, highlighting its importance as a pharmacophore.[1][2][7] These compounds often exert their effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[1][2][3]

This document outlines the synthesis of a pyrazole derivative from this compound, a versatile starting material. Pyrazole-containing compounds are also well-established as potent anti-inflammatory agents. The fusion of thiophene and pyrazole moieties is a promising strategy for the development of novel anti-inflammatory drug candidates.[6][8]

The primary mechanism of action for many thiophene-based anti-inflammatory agents involves the inhibition of the COX-2 enzyme, which is a key player in the synthesis of pro-inflammatory prostaglandins.[1][3][5][9] Additionally, modulation of inflammatory signaling pathways such as NF-κB and MAPK is a crucial aspect of their anti-inflammatory effects.[1][2][4][7][10]

Synthesis of 5-(Thiophen-3-yl)-1H-pyrazol-3(2H)-one

A primary synthetic route to convert β-keto esters like this compound into pyrazole derivatives is the Knorr pyrazole synthesis. This involves the condensation of the β-keto ester with a hydrazine derivative.

Experimental Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A This compound + Hydrazine Hydrate B Reaction Mixture in Ethanol A->B C Reflux B->C D Cooling and Precipitation C->D E Filtration and Washing D->E F Drying E->F G 5-(Thiophen-3-yl)-1H-pyrazol-3(2H)-one (Crude Product) F->G H Recrystallization from Ethanol G->H I Pure 5-(Thiophen-3-yl)-1H-pyrazol-3(2H)-one H->I J Spectroscopic Analysis (NMR, IR, MS) I->J

Caption: Synthetic workflow for 5-(Thiophen-3-yl)-1H-pyrazol-3(2H)-one.

Detailed Protocol

Materials:

  • This compound

  • Hydrazine hydrate (80% solution)

  • Absolute Ethanol

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in absolute ethanol.

  • To this solution, add hydrazine hydrate (1.2 equivalents) dropwise with stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The precipitated solid product is collected by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to yield crude 5-(thiophen-3-yl)-1H-pyrazol-3(2H)-one.

  • For further purification, recrystallize the crude product from a suitable solvent such as ethanol.

  • Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure.

Anti-inflammatory Activity Evaluation

The synthesized thiophene-pyrazole hybrid can be evaluated for its anti-inflammatory potential through a series of in vitro and in vivo assays.

In Vitro COX-1 and COX-2 Inhibition Assay

Objective: To determine the inhibitory activity and selectivity of the synthesized compound against COX-1 and COX-2 enzymes.

Protocol:

  • A colorimetric COX inhibitor screening assay kit can be used.

  • Prepare stock solutions of the test compound, a reference non-selective inhibitor (e.g., indomethacin), and a selective COX-2 inhibitor (e.g., celecoxib) in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the reaction buffer, heme, and the respective COX-1 or COX-2 enzyme.

  • Add the test compound or reference drug at various concentrations.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate the plate at 37°C for a specified time.

  • Stop the reaction and measure the absorbance at the recommended wavelength.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 values.

In Vivo Carrageenan-Induced Paw Edema Assay

Objective: To assess the in vivo anti-inflammatory activity of the synthesized compound in an acute inflammation model.

Protocol:

  • Use adult Wistar rats or Swiss albino mice of either sex.

  • Divide the animals into groups: control (vehicle), standard (e.g., indomethacin or diclofenac sodium), and test compound groups (at different doses).

  • Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

  • After a specific period (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

Quantitative Data Summary

The following tables present representative quantitative data for the anti-inflammatory activity of thiophene-pyrazole derivatives, which are structurally similar to the compound synthesized from this compound.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Thiophene-Pyrazole Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50/COX-2 IC50)
Thiophene-Pyrazole Derivative A>1000.31>322
Thiophene-Pyrazole Derivative B>1001.40>71
Celecoxib (Reference)500.051000
Indomethacin (Reference)0.15.20.02

Data adapted from studies on structurally related compounds.[5][9]

Table 2: In Vivo Anti-inflammatory Activity of Thiophene-Pyrazole Derivatives in Carrageenan-Induced Paw Edema Model

CompoundDose (mg/kg)Maximum Inhibition of Edema (%)Time of Maximum Inhibition (hours)
Thiophene-Pyrazole Derivative C2058.463
Thiophene-Pyrazole Derivative D1048.943
Indomethacin (Reference)1047.733
Diclofenac Sodium (Reference)1072.994

Data adapted from studies on structurally related compounds.[5][11]

Mechanism of Action: Signaling Pathways

The anti-inflammatory effects of thiophene-based compounds are often mediated through the modulation of key intracellular signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][4][7][10]

NF-κB and MAPK Signaling Pathways in Inflammation

G cluster_pathway Inflammatory Signaling Pathways A Inflammatory Stimuli (e.g., LPS, Cytokines) B Cell Surface Receptors (e.g., TLRs) A->B C MAPK Pathway Activation B->C D NF-κB Pathway Activation B->D E Transcription Factor Activation (e.g., AP-1, NF-κB) C->E D->E F Gene Expression of Pro-inflammatory Mediators E->F G COX-2, iNOS, TNF-α, IL-1β, IL-6 F->G H Inflammation G->H I Thiophene-Pyrazole Compound I->C Inhibition I->D Inhibition

References

Troubleshooting & Optimization

Optimizing reaction conditions for beta-keto ester synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing β-Keto Ester Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for β-keto ester synthesis.

Troubleshooting Guide

Q1: My Claisen condensation is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in a Claisen condensation, a classic method for β-keto ester synthesis, can arise from several factors.[1] A primary issue is the choice of base. The base's alkoxide must match the alcohol portion of the ester to prevent transesterification, which complicates the product mixture.[2] Additionally, at least one full equivalent of the base is required because the final deprotonation of the β-keto ester product is the thermodynamic driving force of the reaction.[3][4]

Other common causes for low yields include:

  • Suboptimal Reaction Temperature: Elevated temperatures can promote side reactions. Most Claisen condensations are performed at room temperature or below.[5]

  • Incorrect Stoichiometry: An imbalance in the ester reactants can lead to incomplete conversion.

  • Poor Reagent Quality: Impurities in the starting esters or solvent can inhibit the reaction. Ensure all reagents are pure and solvents are anhydrous.

  • Self-Condensation: If one ester is significantly more reactive or prone to enolization, it may self-condense, reducing the desired product yield.[6]

To improve the yield, consider a "crossed" Claisen condensation where one ester is non-enolizable (lacks α-hydrogens), which simplifies the potential reaction pathways.[3] Using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to pre-form the enolate before adding the second ester can also improve control and yield.[7]

Q2: I am observing significant side product formation in my Dieckmann condensation. How can I minimize these?

A2: The Dieckmann condensation, an intramolecular Claisen condensation, is effective for forming five- or six-membered rings.[8][9] Side reactions often occur when forming larger or smaller rings due to ring strain or competing intermolecular reactions.[10]

Key strategies to minimize side products include:

  • Choice of Base and Solvent: Using sterically hindered, non-nucleophilic bases like potassium tert-butoxide (t-BuOK) or LDA in aprotic solvents like THF can reduce side reactions.[8]

  • Reaction Concentration (High Dilution): For intramolecular reactions, running the reaction at high dilution favors the formation of the cyclic product over intermolecular condensation.

  • Temperature Control: Performing the reaction at lower temperatures can help minimize undesired side reactions.[8]

Q3: My attempt at C-acylation of a ketone enolate is giving a mixture of C- and O-acylated products. How can I favor C-acylation?

A3: The competition between C- and O-acylation is a common challenge. The outcome is influenced by the enolate counterion, the acylating agent, and the reaction conditions.

To favor C-acylation:

  • Use a Chelating Counterion: Magnesium enolates, formed using reagents like MgBr₂·OEt₂, can promote C-acylation through chelation.[11]

  • Select a Less Reactive Acylating Agent: Highly reactive acylating agents like acyl chlorides tend to favor O-acylation under kinetic control. Reagents like methyl cyanoformate (Mander's reagent) are known to have a higher propensity for C-acylation.[1]

  • Thermodynamic Control: Running the reaction under conditions that allow for equilibration can favor the more thermodynamically stable C-acylated product.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in a Claisen condensation?

A1: The base in a Claisen condensation serves two critical functions. First, it deprotonates the α-carbon of one ester molecule to form a nucleophilic enolate. Second, and crucially, it deprotonates the resulting β-keto ester product. This final deprotonation is an irreversible acid-base reaction that drives the equilibrium towards the product, as the β-keto ester is significantly more acidic (pKa ≈ 11) than the alcohol conjugate acid of the alkoxide base (pKa ≈ 16-18).[3][4]

Q2: Can I use two different enolizable esters in a Claisen condensation?

A2: While possible, using two different enolizable esters in a "crossed" Claisen condensation will typically lead to a mixture of four different products (two self-condensation products and two crossed-condensation products), making purification difficult and lowering the yield of the desired product. To achieve a successful crossed Claisen, one of the esters should ideally be non-enolizable (e.g., a formate, carbonate, or benzoate ester).[3]

Q3: What is the difference between a Claisen condensation and a Dieckmann condensation?

A3: The Dieckmann condensation is the intramolecular version of the Claisen condensation.[3] Instead of two separate ester molecules reacting, a single molecule containing two ester functional groups reacts with itself to form a cyclic β-keto ester.[8][9] This reaction is most efficient for the formation of 5- and 6-membered rings.[4]

Q4: Are there milder alternatives to the traditional Claisen condensation?

A4: Yes, several methods offer milder conditions. The C-acylation of ketene acetals with acylating agents, often catalyzed by a Lewis acid, provides a high-yielding route to β-keto esters while avoiding strongly basic conditions.[6] Another approach involves the reaction of ketones with reagents like ethyl chloroformate in the presence of a suitable base.[12] Lipase-catalyzed transesterification also offers a mild, solvent-free method to produce β-keto esters.[13]

Data Presentation: Optimizing Reaction Conditions

The choice of base and solvent can significantly impact the yield of β-keto ester synthesis. The following table summarizes the effect of these parameters on the synthesis of a pyrazolone precursor via a β-keto ester intermediate.

EntryBase (equiv.)SolventTemperatureYield (%)
1NaH (2.0)Toluenert71
2NaH (2.0)THFrt73
3NaH (2.0)Dioxanert79
4NaH (2.0)Acetonitrilert21
5NaOEt (2.0)Toluenert10
6t-BuOK (2.0)Toluenert-
7K₂CO₃ (2.0)Toluenert-
8Cs₂CO₃ (2.0)Toluenert-

Data adapted from a study on the synthesis of pyrazolones, which involves an in-situ β-keto ester formation.[12] The yield corresponds to the final pyrazolone product.

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Acylation of a Ketene Acetal

This protocol describes the synthesis of a β-keto ester using 1,1-diethoxyethene and an acyl chloride, catalyzed by titanium(IV) chloride.[6]

Materials:

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Titanium(IV) chloride (TiCl₄) (1.1 equiv.)

  • 1,1-diethoxyethene (1.0 equiv.)

  • Benzoyl chloride (1.0 equiv.)

Procedure:

  • To a flame-dried, three-necked flask equipped with a dropping funnel, nitrogen inlet, and magnetic stirrer, add anhydrous dichloromethane (50 mL).

  • Cool the flask to 0 °C using an ice bath.

  • Add titanium(IV) chloride (1.1 equiv.) dropwise to the cooled solvent via a syringe.

  • In the dropping funnel, prepare a solution of 1,1-diethoxyethene (1.0 equiv.) and benzoyl chloride (1.0 equiv.) in anhydrous dichloromethane (20 mL).

  • Add the solution from the dropping funnel to the reaction flask dropwise over 30 minutes, ensuring the temperature is maintained at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Dieckmann Condensation for a Cyclic β-Keto Ester

This protocol outlines a general procedure for an intramolecular condensation of a diester to form a 5- or 6-membered ring.

Materials:

  • Appropriate diester (e.g., diethyl adipate for a 5-membered ring) (1.0 equiv.)

  • Sodium ethoxide (NaOEt) (1.1 equiv.)

  • Anhydrous ethanol or toluene

  • Aqueous HCl (for workup)

Procedure:

  • Set up a flame-dried flask with a reflux condenser and a nitrogen atmosphere.

  • Add anhydrous solvent (ethanol or toluene) and sodium ethoxide to the flask.

  • Heat the mixture to reflux with stirring.

  • Add the diester dropwise to the refluxing solution over a period of 1-2 hours.

  • Continue refluxing for an additional 2-4 hours after the addition is complete.

  • Cool the reaction mixture to room temperature and then quench by pouring it over a mixture of ice and concentrated HCl.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude cyclic β-keto ester, which can be further purified by distillation or chromatography.

Visualizations

Claisen Condensation Workflow

Claisen_Condensation_Workflow start Start: Ester + Base enolate Step 1: Form Enolate (Deprotonation at α-carbon) start->enolate attack Step 2: Nucleophilic Attack (Enolate attacks second ester) enolate->attack intermediate Tetrahedral Intermediate attack->intermediate eliminate Step 3: Elimination (Alkoxide is expelled) intermediate->eliminate product β-Keto Ester Product eliminate->product deprotonate_product Step 4: Deprotonation (Base removes acidic α-H) product->deprotonate_product Irreversible Step final_enolate Final Product (Enolate) Thermodynamic Sink deprotonate_product->final_enolate workup Acidic Workup final_enolate->workup final_product Isolated β-Keto Ester workup->final_product

Caption: Key mechanistic steps of the Claisen condensation reaction.

Troubleshooting Logic for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_base 1. Check Base - Is it >= 1 equivalent? - Does alkoxide match ester? start->check_base check_reagents 2. Check Reagents - Are esters pure? - Is solvent anhydrous? start->check_reagents check_conditions 3. Check Conditions - Is temperature too high? - Is reaction time sufficient? start->check_conditions side_reactions 4. Consider Side Reactions - Self-condensation? - Transesterification? start->side_reactions solution_base Adjust base stoichiometry Use matching alkoxide check_base->solution_base solution_reagents Purify starting materials Use dry solvent check_reagents->solution_reagents solution_conditions Lower reaction temperature Optimize reaction time check_conditions->solution_conditions solution_side_reactions Use non-enolizable ester Pre-form enolate with LDA side_reactions->solution_side_reactions

Caption: A logical workflow for troubleshooting low yields.

References

Purification of crude Ethyl 3-oxo-3-(thiophen-3-yl)propanoate by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Ethyl 3-oxo-3-(thiophen-3-yl)propanoate by column chromatography.

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography purification process in a question-and-answer format.

Problem ID Issue Potential Cause(s) Recommended Solution(s)
P-01 Poor or no separation of the target compound from impurities.- Inappropriate mobile phase polarity.- Column overloading.- Improper column packing.- Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve a target Rf of 0.3-0.4.[1][2]- Use a larger column or reduce the amount of crude material.- Ensure the column is packed evenly without air bubbles or cracks.[3]
P-02 The target compound will not elute from the column.- Mobile phase is not polar enough.- The compound may have decomposed on the silica gel.[4]- Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.[3]- Test the compound's stability on silica using a 2D TLC test.[4] If unstable, consider deactivating the silica or using an alternative stationary phase like alumina.[3][4]
P-03 The target compound elutes too quickly, co-eluting with non-polar impurities.- The mobile phase is too polar.- Decrease the polarity of the mobile phase by reducing the percentage of ethyl acetate.[3] Start with a higher ratio of the non-polar solvent (e.g., hexane).
P-04 Significant peak tailing or broad bands are observed.- Keto-enol tautomerism of the β-keto ester functionality.[3][5]- Interactions with acidic sites on the silica gel.- This is an inherent property of β-keto esters. Ensure a well-packed column and consistent solvent flow to minimize the effect.[3]- Deactivate the silica gel by flushing the column with a solvent mixture containing 1-2% triethylamine (TEA) before loading the sample.[1][3]
P-05 Low recovery of the purified product.- Compound decomposition on the column.[4]- Irreversible adsorption to the stationary phase.- The compound is highly diluted in many fractions and not detected.[4]- Use a deactivated stationary phase or a less acidic alternative like neutral alumina.[3]- After the main elution, flush the column with a highly polar solvent (e.g., 50:50 hexane:ethyl acetate or pure ethyl acetate) to recover any strongly adsorbed material.- Combine and concentrate fractions where the compound was expected to elute and re-check via TLC.[4]

Frequently Asked Questions (FAQs)

Q1: What are the recommended stationary and mobile phases for purifying this compound? A: For a moderately polar compound like this compound, normal-phase chromatography is most effective.

  • Stationary Phase: Silica gel (70-230 mesh or 230-400 mesh) is the standard choice.[6]

  • Mobile Phase (Eluent): A mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate is recommended.[2][3] The precise ratio should be determined by preliminary TLC analysis.

Q2: How do I determine the optimal solvent system using Thin Layer Chromatography (TLC)? A: The goal is to find a solvent mixture where the target compound has a Retention Factor (Rf) value between 0.3 and 0.4, ensuring good separation from impurities.[2]

  • Dissolve a small amount of the crude material in a volatile solvent (e.g., dichloromethane).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a sealed chamber with a test solvent mixture (e.g., start with 9:1 hexane:ethyl acetate).

  • Visualize the separated spots, typically under UV light.

  • If the Rf is too low (product is near the baseline), increase the mobile phase polarity by adding more ethyl acetate.

  • If the Rf is too high (product is near the solvent front), decrease the polarity by adding more hexane.

  • Repeat this process until the desired Rf value is achieved.[2]

Q3: What is the best method for loading the sample onto the column? A: Dry loading is the preferred method as it generally leads to sharper bands and better separation, especially for samples that are not highly soluble in the mobile phase.[2][7]

  • Dry Loading: Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone). Add a small amount of silica gel (approximately 2-3 times the mass of your crude product) to this solution. Evaporate the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.[3][7]

Q4: What are the likely impurities in my crude this compound? A: Impurities are highly dependent on the synthetic route. Common impurities may include:

  • Unreacted starting materials (e.g., a thiophene-3-yl ketone and a source of the ethyl acetate moiety).

  • Side-products from self-condensation reactions.

  • Residual solvents from the reaction workup.

  • Catalyst residues used in the synthesis.

Q5: My product appears to be degrading on the silica gel column. What can I do? A: β-keto esters can be sensitive to the acidic nature of standard silica gel, which can catalyze degradation or hydrolysis.[3] To prevent this:

  • Deactivate the Silica Gel: Before loading your sample, pre-treat the packed column by flushing it with 2-3 column volumes of your chosen mobile phase containing 1-2% triethylamine (TEA). Then, flush with 2-3 column volumes of the mobile phase without TEA to remove the excess base before loading your sample.[1][3]

  • Use an Alternative Stationary Phase: Neutral alumina can be used as a less acidic alternative to silica gel for sensitive compounds.[3][4]

Experimental Protocol: Column Chromatography Purification

This protocol outlines a standard procedure for the purification of 1 gram of crude this compound.

1. Materials and Setup:

  • Stationary Phase: 40-50 g of silica gel (230-400 mesh).

  • Mobile Phase: Hexane and Ethyl Acetate (ratio determined by TLC, e.g., 85:15 v/v).

  • Glass chromatography column (e.g., 40 mm diameter).

  • Crude this compound.

  • Collection vessels (test tubes or flasks).

  • TLC plates, chamber, and UV lamp.

2. Column Packing (Slurry Method):

  • Prepare a slurry by mixing the 40-50 g of silica gel with the initial, least polar mobile phase (e.g., 85:15 hexane:ethyl acetate) in a beaker.[3]

  • Ensure the column is vertically clamped and the stopcock is closed. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

  • Pour the silica slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the column gently to ensure even packing and remove air bubbles.

  • Once the silica has settled, add a thin protective layer of sand on top.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

3. Sample Loading (Dry Loading):

  • Dissolve ~1 g of the crude product in a minimal amount of dichloromethane in a round-bottom flask.

  • Add 2-3 g of silica gel to the flask and mix to form a slurry.

  • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.

  • Carefully transfer this powder onto the top layer of sand in the packed column, creating an even layer.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column, taking care not to disturb the sample layer.

  • Open the stopcock and apply gentle positive pressure (if necessary) to begin the elution. Maintain a steady flow rate.

  • Collect the eluent in fractions (e.g., 10-20 mL per fraction).

  • If a gradient elution is needed to remove more polar impurities, gradually increase the proportion of ethyl acetate in the mobile phase after the target compound has started to elute.[3]

5. Analysis and Product Isolation:

  • Monitor the fractions using TLC to identify which ones contain the pure product.

  • Combine the pure fractions into a pre-weighed round-bottom flask.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

  • Determine the final mass and calculate the yield. Confirm purity using appropriate analytical techniques (e.g., NMR, HPLC).

Visualizations

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Determine Solvent System) Slurry 2. Prepare Silica Slurry TLC->Slurry Pack 3. Pack Column Slurry->Pack DryLoad 4. Dry Load Crude Sample Pack->DryLoad Elute 5. Elute with Mobile Phase DryLoad->Elute Collect 6. Collect Fractions Elute->Collect TLC_Fractions 7. Analyze Fractions by TLC Collect->TLC_Fractions Combine 8. Combine Pure Fractions TLC_Fractions->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Product Purified Product Evaporate->Product

Caption: Experimental workflow for column chromatography purification.

G Start Poor Separation Observed CheckRf Is product Rf on TLC between 0.3-0.4? Start->CheckRf CheckLoading Was sample overloaded? CheckRf->CheckLoading Yes AdjustSolvent Adjust mobile phase polarity CheckRf->AdjustSolvent No CheckPacking Is column packing uneven or cracked? CheckLoading->CheckPacking No ReduceLoad Reduce sample amount or use larger column CheckLoading->ReduceLoad Yes Repack Repack column carefully CheckPacking->Repack Yes End Separation Improved CheckPacking->End No AdjustSolvent->End ReduceLoad->End Repack->End

Caption: Troubleshooting workflow for poor separation issues.

References

Technical Support Center: Synthesis of Ethyl 3-oxo-3-(thiophen-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-oxo-3-(thiophen-3-yl)propanoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and effective method for the synthesis of this compound is the mixed Claisen condensation. This reaction involves the condensation of a thiophene-containing ester or ketone with another ester in the presence of a strong base.

Q2: What are the recommended starting materials for the Claisen condensation to produce this compound?

A2: There are two primary routes for the mixed Claisen condensation:

  • Route A: The reaction between 3-acetylthiophene and a carbonate, such as diethyl carbonate, with a strong base like sodium hydride.

  • Route B: The condensation of an ethyl 3-thenoate with ethyl acetate using a strong base like sodium ethoxide.

Q3: What are the potential side products in this synthesis?

A3: Several side products can form during the synthesis, reducing the yield and complicating purification. These include:

  • Self-condensation product of the enolizable ester: If using ethyl acetate, it can self-condense to form ethyl acetoacetate.

  • Self-condensation of 3-acetylthiophene: Under basic conditions, 3-acetylthiophene can undergo self-condensation.

  • Michael addition products: Enolates present in the reaction mixture can potentially add to α,β-unsaturated carbonyl compounds formed from side reactions.

  • Transesterification products: If the alkoxide base used does not match the alcohol component of the esters, a mixture of ester products can be formed.

Q4: How can I minimize the formation of side products?

A4: To minimize side product formation, consider the following strategies:

  • Use a non-enolizable partner: Employing a reactant like diethyl carbonate, which cannot form an enolate, prevents self-condensation of one of the coupling partners.[1]

  • Control the order of addition: Slowly adding the enolizable reactant to a mixture of the non-enolizable reactant and the base can favor the desired cross-condensation.[2]

  • Optimize reaction temperature: Lowering the reaction temperature can often reduce the rate of side reactions.[2]

  • Choice of base: Using a strong, non-nucleophilic base can be advantageous. When using an alkoxide, ensure it matches the ester's alcohol group to prevent transesterification.[3]

Q5: What purification techniques are most effective for isolating this compound?

A5: The primary methods for purification are:

  • Column chromatography: This is a highly effective method for separating the desired β-keto ester from starting materials and side products.[4][5]

  • Vacuum distillation: If the product is thermally stable, vacuum distillation can be used for purification.

  • Recrystallization: If the product is a solid at room temperature or can be crystallized from a suitable solvent, this can be an effective purification method.[2]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low or no yield of the desired product - Inactive base (e.g., old sodium hydride).- Presence of water or protic solvents quenching the base.- Incorrect reaction temperature.- Insufficient reaction time.- Use fresh, high-quality base.- Ensure all glassware is thoroughly dried and use anhydrous solvents.- Optimize the reaction temperature; some Claisen condensations require heating to proceed at a reasonable rate.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Presence of a significant amount of self-condensation byproduct - The enolizable starting material is reacting with itself at a competitive rate.- Slowly add the enolizable starting material to the reaction mixture containing the base and the other reactant.- Use a less reactive base or lower the reaction temperature to favor the cross-condensation.[2]
Formation of multiple unidentified byproducts - Complex side reactions such as Michael additions or polymerization of starting materials under harsh basic conditions.- Lower the reaction temperature.- Use a milder base if possible.- Decrease the reaction time to minimize the formation of degradation products.
Difficulty in separating the product from impurities - Similar polarities of the product and byproducts.- Optimize the solvent system for column chromatography to achieve better separation.- Consider derivatizing the product or impurities to alter their polarities for easier separation.- For issues with keto-enol tautomerism affecting chromatographic peak shape, consider increasing the column temperature or using an acidic mobile phase.[6]

Experimental Protocols

Synthesis of this compound via Mixed Claisen Condensation (General Procedure)

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

  • 3-Acetylthiophene (1 equivalent)

  • Diethyl carbonate (2 equivalents)

  • Sodium hydride (60% dispersion in mineral oil, 2 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Hexane (for washing NaH)

  • Glacial acetic acid

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), wash the sodium hydride with anhydrous hexane to remove the mineral oil and then suspend it in anhydrous THF.

  • Slowly add a solution of 3-acetylthiophene in anhydrous THF to the sodium hydride suspension.

  • After the initial reaction subsides, slowly add diethyl carbonate to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After completion, cool the reaction mixture in an ice bath and cautiously quench the reaction by the slow addition of water.

  • Neutralize the mixture with glacial acetic acid.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Visualizations

Logical Workflow for Synthesis and Troubleshooting

Workflow for Synthesis and Troubleshooting of this compound cluster_synthesis Synthesis cluster_troubleshooting Troubleshooting Start Start Reactants 3-Acetylthiophene + Diethyl Carbonate Start->Reactants Reaction Claisen Condensation Reactants->Reaction Base Sodium Hydride in THF Base->Reaction Workup Quenching, Neutralization, Extraction Reaction->Workup Problem Problem Reaction->Problem Unwanted Outcome Purification Column Chromatography or Vacuum Distillation Workup->Purification Product This compound Purification->Product LowYield Low Yield Problem->LowYield SideProducts Side Products Problem->SideProducts PurificationIssues Purification Issues Problem->PurificationIssues Solution1 Check Reagents, Optimize Conditions LowYield->Solution1 Solution2 Control Addition, Optimize Temperature/Base SideProducts->Solution2 Solution3 Optimize Chromatography, Consider Derivatization PurificationIssues->Solution3 Potential Side Reaction Pathways cluster_main Desired Reaction cluster_side Side Reactions Reactants 3-Acetylthiophene + Ethyl Acetate + Base MainProduct This compound Reactants->MainProduct SelfCondensationEA Self-condensation of Ethyl Acetate Reactants->SelfCondensationEA SelfCondensation3AT Self-condensation of 3-Acetylthiophene Reactants->SelfCondensation3AT MichaelAddition Michael Addition Reactants->MichaelAddition EA_Product Ethyl Acetoacetate SelfCondensationEA->EA_Product 3AT_Product Dimeric Thiophene Product SelfCondensation3AT->3AT_Product 3AT_Product->MichaelAddition MichaelProduct Complex Adducts MichaelAddition->MichaelProduct

References

Technical Support Center: Optimizing Claisen Condensation of Aromatic Ketones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of Claisen condensation reactions involving aromatic ketones.

Frequently Asked Questions (FAQs)

Q1: What is the Claisen condensation and why is it important for aromatic ketones?

The Claisen condensation is a carbon-carbon bond-forming reaction that creates a β-keto ester or a β-diketone from two esters or an ester and a ketone in the presence of a strong base.[1][2] For aromatic ketones, this reaction, particularly the Claisen-Schmidt variation, is crucial for synthesizing α,β-unsaturated ketones (chalcones) and 1,3-diketones, which are important intermediates in the synthesis of flavonoids, pharmaceuticals, and other complex organic molecules.[1]

Q2: What are the most common reasons for low yields in Claisen condensations with aromatic ketones?

Low yields can often be attributed to several factors:

  • Suboptimal Base Selection: The choice and quality of the base are critical. Using too weak a base may not sufficiently deprotonate the ketone to form the enolate. Conversely, some strong bases can promote side reactions.[3][4] Stronger bases like sodium amide or sodium hydride often give higher yields than sodium ethoxide.[3][4]

  • Presence of Water: The reaction is highly sensitive to moisture, as water can quench the strong base and the enolate intermediate. Anhydrous conditions are essential for good yields.[1]

  • Side Reactions: Several competing reactions can lower the yield of the desired product. These include the self-condensation of the ketone, the Cannizzaro reaction of aromatic aldehydes (in Claisen-Schmidt condensations), and Michael addition of the enolate to the α,β-unsaturated product.

  • Reaction Temperature: Temperature control is crucial. Higher temperatures can favor side reactions and decomposition of products.[5]

  • Reversibility of the Reaction: The Claisen condensation is a reversible reaction. To drive the equilibrium towards the product, it is often necessary to use a stoichiometric amount of base to deprotonate the resulting β-dicarbonyl compound, which is more acidic than the starting materials.[1][6]

Q3: How do I choose the right base for my reaction?

The base must be strong enough to deprotonate the α-carbon of the ketone but should not cause unwanted side reactions like saponification of the ester.[7] For condensations between an aromatic ketone and an ester, sodium ethoxide, sodium methoxide, sodium amide, and sodium hydride are commonly used.[3][8][9] Sodium amide and sodium hydride are stronger bases and can lead to higher yields.[3][4] When using an alkoxide base, it is best to match the alkyl group of the alkoxide with the alkyl group of the ester to prevent transesterification.[7]

Q4: What are the best practices for setting up a Claisen condensation reaction to maximize yield?

  • Ensure Dry Conditions: All glassware should be flame-dried or oven-dried, and anhydrous solvents should be used. Reagents should be stored in desiccators.

  • Freshly Prepared Base: Use freshly prepared or properly stored, highly active base.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric moisture and oxygen.[7]

  • Controlled Addition: Slowly adding the ketone to a mixture of the ester and the base can minimize self-condensation of the ketone.

  • Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) to monitor the progress of the reaction and determine the optimal reaction time.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inactive base.2. Presence of water in reagents or solvent.3. Insufficiently strong base.4. Reaction temperature is too low.1. Use a fresh batch of a high-purity base.2. Ensure all reagents and solvents are anhydrous. Flame-dry glassware.3. Switch to a stronger base such as sodium hydride or sodium amide.[3][4]4. Gradually increase the reaction temperature while monitoring for side product formation.
Formation of a White Precipitate (Salt) The sodium salt of the β-diketone product often precipitates from the reaction mixture.This is a normal observation and indicates product formation. The product is isolated by acidification of the reaction mixture during workup.[9]
Significant Amount of Unreacted Starting Material 1. Reaction time is too short.2. Insufficient amount of base.3. Reversible nature of the reaction.1. Increase the reaction time and monitor by TLC.2. Use at least a stoichiometric equivalent of the base relative to the ketone.[6]3. Use a stronger base to drive the equilibrium forward.[3][4]
Presence of Multiple Side Products 1. Self-condensation of the ketone: The ketone enolate reacts with another molecule of the ketone.2. Cannizzaro reaction: If using an aromatic aldehyde that cannot enolize, it can disproportionate in the presence of a strong base.3. Michael addition: The enolate can add to the α,β-unsaturated ketone product if one is formed.1. Slowly add the ketone to the reaction mixture containing the ester and base.2. Use milder basic conditions or lower the reaction temperature.3. Use a slight excess of the ester and monitor the reaction to stop it once the starting ketone is consumed.
Darkening of the Reaction Mixture/Tar Formation Decomposition of starting materials or products due to harsh reaction conditions.1. Lower the reaction temperature.[5]2. Use a lower concentration of the base.[5]3. Ensure a controlled and slow addition of reagents.[5]

Quantitative Data Summary

The following tables summarize the yields of β-diketones from the Claisen condensation of aromatic ketones under various experimental conditions.

Table 1: Synthesis of Dibenzoylmethane from Acetophenone and a Benzoate Ester

KetoneEsterBaseSolventTemperature (°C)TimeYield (%)Reference(s)
AcetophenoneEthyl BenzoateSodium EthoxideNone150-16045-60 min62-71[10][11]
AcetophenoneMethyl BenzoateSodium MethoxideNone (Microwave)Reflux1.25 h99.7[7]
p-MethoxyacetophenoneMethyl-4-methoxybenzoateSodium HydrideDMSO/THF3090 min78.2[8]
AcetophenoneMethyl BenzoateSodium MethoxideXylene1355 h82.1-86.2[12]

Table 2: Synthesis of Benzoylacetone from Acetophenone and Ethyl Acetate

KetoneEsterBaseSolventTemperature (°C)TimeYield (%)Reference(s)
AcetophenoneEthyl AcetateSodium EthoxideEthanolNot specifiedNot specifiedNot specified[9]
AcetophenoneEthyl AcetateSodium AmideDiethyl EtherNot specified24 h"Higher yield"[9]

Detailed Experimental Protocols

Protocol 1: Synthesis of Dibenzoylmethane using Sodium Ethoxide

This protocol is adapted from a well-established procedure for the synthesis of dibenzoylmethane.[8][10]

Reactants:

  • Ethyl benzoate (freshly distilled)

  • Acetophenone (freshly distilled)

  • Sodium ethoxide

Procedure:

  • In a dry, three-necked flask equipped with a mechanical stirrer and a condenser for downward distillation, combine 600 g (4 moles) of ethyl benzoate and 60 g (0.5 mole) of acetophenone.[8]

  • Heat the flask in an oil bath to 150-160 °C.[8]

  • Gradually add 44 g (0.65 mole) of sodium ethoxide in small portions over 20-30 minutes with vigorous stirring. The reaction mixture will become gelatinous.[8]

  • Continue stirring and heating until no more ethanol distills from the reaction mixture (approximately 15-30 minutes).[8]

  • Remove the oil bath and allow the reaction mixture to cool to room temperature while maintaining stirring.[8]

  • Add 150 ml of water to dissolve the solid mass and transfer the mixture to a separatory funnel.[8]

  • Add an ice-cold solution of 25 ml of concentrated sulfuric acid in 200 ml of water and shake vigorously to protonate the enolate.[8]

  • Separate the layers. The crude dibenzoylmethane is in the organic layer.

  • Wash the organic layer with 100 ml of 5% sodium bicarbonate solution, followed by 50 ml of water.

  • Dry the organic layer with anhydrous calcium chloride.[8]

  • Remove the ether by distillation, and then remove the excess ethyl benzoate by distillation under reduced pressure.[8]

  • The crude product can be recrystallized from hot methanol to yield yellow crystals of dibenzoylmethane.[11]

Protocol 2: Synthesis of Benzoylacetone using Sodium Amide

This method often provides a higher yield for the synthesis of benzoylacetone.[9]

Reactants:

  • Ethyl acetate (dry)

  • Acetophenone (dry)

  • Sodium amide (powdered)

  • Anhydrous diethyl ether

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve ethyl acetate and acetophenone in anhydrous diethyl ether.[9]

  • With gentle cooling, slowly add powdered sodium amide to the solution.[9]

  • Allow the reaction mixture to stand for approximately 24 hours. The sodium salt of benzoylacetone will precipitate.[9]

  • After the reaction is complete, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Separate the aqueous layer and extract it with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Acidify the aqueous layer with acetic acid to precipitate the benzoylacetone.[9]

  • Filter the product, wash with cold water, and recrystallize from a suitable solvent if necessary.[9]

Visualizations

Claisen Condensation Workflow

Claisen_Condensation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dry Aromatic Ketone + Ester + Base addition Controlled Addition of Reagents reagents->addition 1. Combine glassware Flame-dried Glassware glassware->addition atmosphere Inert Atmosphere (N2/Ar) atmosphere->addition stirring Stirring at Defined Temperature addition->stirring 2. React monitoring Monitor by TLC stirring->monitoring quench Quenching monitoring->quench 3. Isolate acidification Acidification quench->acidification extraction Extraction acidification->extraction purification Purification (Recrystallization/Chromatography) extraction->purification product product purification->product Final Product

Caption: A generalized experimental workflow for the Claisen condensation of aromatic ketones.

Troubleshooting Logic Flow

Troubleshooting_Logic start Low Yield Observed check_reagents Check Reagents & Conditions start->check_reagents check_side_products Analyze for Side Products start->check_side_products anhydrous Ensure Anhydrous Conditions check_reagents->anhydrous Moisture? base_activity Verify Base Activity check_reagents->base_activity Base Quality? temp_control Optimize Temperature check_reagents->temp_control Temp Optimal? check_side_products->temp_control Decomposition? stoichiometry Adjust Stoichiometry check_side_products->stoichiometry Self-condensation? purification_method Review Purification Method check_side_products->purification_method Loss during purification? solution Improved Yield anhydrous->solution stronger_base Use Stronger Base (e.g., NaH) base_activity->stronger_base stronger_base->solution temp_control->solution stoichiometry->solution purification_method->solution

Caption: A decision-making flowchart for troubleshooting low yields in Claisen condensation reactions.

References

Technical Support Center: Troubleshooting Pyrazole Synthesis from β-Keto Esters

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of pyrazoles from β-keto esters, with a primary focus on troubleshooting low yields.

Frequently Asked questions (FAQs)

Q1: What are the most common causes of low yield in pyrazole synthesis from β-keto esters?

Low yields in the Knorr synthesis of pyrazoles can arise from several factors, including the purity of starting materials, suboptimal reaction conditions, and the formation of side products. The primary cause is often related to the nucleophilicity of the hydrazine and the reactivity of the β-keto ester.[1]

Troubleshooting Steps:

  • Assess Starting Material Purity: Ensure the β-keto ester and the hydrazine derivative are pure. Impurities can lead to side reactions, which reduces the yield and complicates the purification process. Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[1]

  • Optimize Reaction Stoichiometry: Use the correct stoichiometry of reactants. A slight excess of hydrazine (1.0-1.2 equivalents) can help drive the reaction to completion.[1]

  • Evaluate Reaction Conditions: Temperature, reaction time, solvent, and the presence or absence of a catalyst are critical parameters that may require optimization.[1][2]

Q2: My reaction mixture has turned a deep yellow or red. Is this normal, and how can I obtain a cleaner product?

Discoloration of the reaction mixture is a common observation in pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1][3] This is often due to the formation of colored impurities from the hydrazine starting material.[1]

Troubleshooting Steps:

  • Use a Mild Base: If you are using a hydrazine salt, the reaction mixture can become acidic, which may promote the formation of colored byproducts. The addition of a mild base, such as sodium acetate, can neutralize the acid and lead to a cleaner reaction.[1]

  • Purification: Many colored impurities can be removed during workup and purification. Recrystallization is a highly effective method for purifying the final pyrazole product.[1][4]

Q3: I am observing the formation of two regioisomers. How can I improve the regioselectivity?

The formation of regioisomeric mixtures is a significant challenge when using unsymmetrical β-keto esters or substituted hydrazines. The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, potentially leading to two different pyrazole products.[1]

Strategies to Enhance Regioselectivity:

  • Solvent Selection: The choice of solvent can significantly impact regioselectivity. Aprotic dipolar solvents like DMF or NMP have been shown to yield better results than polar protic solvents such as ethanol, especially when using aryl hydrazine hydrochlorides.[1]

  • pH Control: The pH of the reaction medium is a crucial factor. Acidic conditions might favor the formation of one isomer, while basic conditions could favor the other.[1]

  • Steric Hindrance: Utilizing bulky substituents on either the β-keto ester or the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.[1]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the impact of different solvents and catalysts on the yield of pyrazole synthesis.

Table 1: Effect of Solvent on Pyrazolone Synthesis

EntrySolventYield (%)
1Toluene85
2THF78
3Dioxane75
4Acetonitrile72
5DMF68
6Ethanol65

Conditions: Based on the synthesis of a representative pyrazolone. Yields are approximate and can vary depending on the specific substrates used.

Table 2: Effect of Catalyst on Pyrano[2,3-c]pyrazole Synthesis

EntryCatalystTimeYield (%)
1SnCl₂1.4 h92
2Y₃Fe₅O₁₂20 min (solvent-free)95
3nano-Fe₃O₄25 min (microwave)96
4Piperidine2 h88
5No Catalyst5 h40

Conditions: Based on a four-component synthesis of pyrano[2,3-c]pyrazole derivatives.[5]

Experimental Protocols

Protocol 1: Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one [5][6]

This protocol is a classic example of the Knorr-type synthesis of a pyrazolone from a β-keto ester.

Materials:

  • Ethyl benzoylacetate

  • Hydrazine hydrate

  • 1-Propanol

  • Glacial acetic acid

  • Water

Procedure:

  • In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.

  • Add a stir bar and place the vial on a hot plate with stirring.

  • Heat the reaction mixture to approximately 100°C.

  • After 1 hour, monitor the reaction progress by Thin Layer Chromatography (TLC) using 30% ethyl acetate/70% hexane as the mobile phase. Spot the starting material (ethyl benzoylacetate) and the reaction mixture.

  • Continue heating until the TLC analysis indicates the complete consumption of the starting ketoester.

  • Once the reaction is complete, add water (10 mL) to the hot, stirring reaction mixture to precipitate the product.

  • Isolate the solid product by vacuum filtration, wash with cold water, and dry.

Protocol 2: Recrystallization of Pyrazole Compounds [4]

This protocol describes a general procedure for the purification of crude pyrazole products.

Solvent Selection:

  • The choice of solvent is critical and depends on the polarity of the specific pyrazole derivative.

  • Common single solvents include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[4]

  • Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, are also highly effective.[4]

Procedure (Single Solvent Recrystallization):

  • Dissolution: Place the crude pyrazole compound in an Erlenmeyer flask and add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils and the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Collection: Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Drying: Dry the purified crystals by air-drying on the filter paper or in a desiccator.

Visualizations

Reaction_Pathway beta_keto_ester β-Keto Ester hydrazone Hydrazone Intermediate beta_keto_ester->hydrazone + Hydrazine side_products Side Products (e.g., hydrazone of ketone) beta_keto_ester->side_products Side Reaction hydrazine Hydrazine hydrazine->hydrazone hydrazine->side_products pyrazolone Pyrazolone Product hydrazone->pyrazolone Intramolecular Cyclization Troubleshooting_Workflow start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions Pure purify_reagents Purify/Replace Reagents check_purity->purify_reagents Impure analyze_byproducts Analyze for Side Products optimize_conditions->analyze_byproducts No Improvement adjust_temp_time Adjust Temperature and Reaction Time optimize_conditions->adjust_temp_time change_solvent_catalyst Change Solvent or Catalyst optimize_conditions->change_solvent_catalyst modify_workup Modify Workup/ Purification analyze_byproducts->modify_workup Side Products Identified purify_reagents->start end Improved Yield adjust_temp_time->end Improvement change_solvent_catalyst->end Improvement modify_workup->end Decision_Tree start Low Yield q1 Is the reaction going to completion? (Monitor by TLC/LC-MS) start->q1 a1_yes Reaction is complete q1->a1_yes Yes a1_no Incomplete Reaction q1->a1_no No q2 Are there significant side products? a1_yes->q2 sol1 Increase reaction time or temperature a1_no->sol1 a2_yes Significant Side Products q2->a2_yes Yes a2_no Clean Reaction q2->a2_no No sol2 Optimize solvent, catalyst, or stoichiometry a2_yes->sol2 sol3 Check purity of starting materials a2_yes->sol3 sol4 Improve purification method (e.g., recrystallization) a2_no->sol4

References

Removal of unreacted starting material from Ethyl 3-oxo-3-(thiophen-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl 3-oxo-3-(thiophen-3-yl)propanoate Purification

This guide provides troubleshooting advice and detailed protocols for the removal of unreacted starting materials and byproducts from crude this compound, a common intermediate in pharmaceutical and chemical research.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials I need to remove?

Based on its synthesis via a Claisen condensation, the most probable unreacted starting materials are 3-acetylthiophene and diethyl carbonate . Self-condensation products or byproducts from side reactions may also be present.

Q2: Which purification method is most effective for removing these starting materials?

The choice of method depends on the scale of your reaction and the specific impurities present.

  • Flash Column Chromatography is highly effective for removing both polar and non-polar impurities and is suitable for small to medium scales.

  • Vacuum Distillation is ideal for larger quantities, provided the product is thermally stable. It is particularly effective at separating the product from the higher-boiling 3-acetylthiophene and lower-boiling diethyl carbonate.

  • Acid-Base Extraction during the initial workup is a crucial first step to remove acidic or basic impurities and can significantly simplify subsequent purification.

Q3: My purified product has a persistent yellow or brown color. What is the cause and how can I fix it?

A persistent color often indicates the presence of trace impurities or slight decomposition. Running a plug of silica gel (eluting with a moderately polar solvent system like 20% ethyl acetate in hexanes) can often remove colored impurities. If the product is thermally stable, vacuum distillation may also yield a colorless liquid.

Q4: Can I use a standard silica gel column for chromatography?

β-keto esters can sometimes be sensitive to the acidic nature of standard silica gel, which may cause degradation.[1] It is often recommended to use deactivated (neutralized) silica gel by pre-treating it with a base like triethylamine to prevent potential hydrolysis or other side reactions.[1]

Q5: My β-keto ester seems to be decomposing during vacuum distillation. What should I do?

Decomposition during distillation is typically caused by excessive heat. Ensure you are using a high-quality vacuum to lower the boiling point. Use a water or oil bath for even heating and keep the bath temperature as low as possible once distillation begins. If decomposition persists, column chromatography is a milder alternative.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Low yield after aqueous workup. 1. Incomplete extraction of the product from the aqueous layer. 2. The product was not fully protonated back to its neutral form before extraction.1. Perform multiple extractions (at least 3x) with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). 2. Ensure the aqueous layer is acidified to a pH of ~5-6 before extraction. Check the pH with litmus paper.
Product is degrading on the silica gel column. The silica gel is too acidic, causing hydrolysis or decomposition of the β-keto ester.[1]Deactivate the silica gel before use. Prepare a slurry of silica gel in your starting mobile phase containing 1% triethylamine, then pack the column. Alternatively, use neutral alumina as the stationary phase.[1]
Cannot separate the product from a close-running impurity via chromatography. The solvent system (mobile phase) has poor selectivity for the two compounds.Optimize the mobile phase. Try different solvent combinations (e.g., dichloromethane/hexanes, toluene/ethyl acetate) or use a shallow elution gradient to improve separation.
NMR analysis shows residual 3-acetylthiophene after purification. 1. Chromatography: Co-elution of the product and starting material. 2. Distillation: The boiling points are too close for efficient separation.1. Re-purify using column chromatography with a less polar solvent system or a shallower gradient to increase separation. 2. If distillation failed, column chromatography is the recommended next step. A high-efficiency fractional distillation apparatus (e.g., Vigreux column) may also improve separation.
Final product contains residual solvent (e.g., ethyl acetate). The solvent was not completely removed under reduced pressure. High-boiling point solvents can be difficult to remove from viscous oils.Place the sample under a high vacuum for several hours. Gentle heating (e.g., 30-40 °C) can aid removal. Co-evaporation by adding a more volatile solvent like dichloromethane and then removing it under reduced pressure can also be effective.[2]

Data Presentation: Physical Properties of Product and Starting Materials

The following table summarizes key physical properties to aid in selecting and designing a purification strategy.

CompoundMolecular Weight ( g/mol )Physical FormBoiling Point (°C)Melting Point (°C)Solubility
This compound 198.24[3]Liquid[4]Not available (high boiling)N/ASoluble in most organic solvents.
3-Acetylthiophene 126.18Solid[5]208-210 @ 748 mmHg[6][7]57-62[6][7]Soluble in alcohol, chloroform; slightly soluble in hexane; limited water solubility.[5][8][9]
Diethyl Carbonate 118.13[10]Liquid[11]126-128 @ 760 mmHg[10][11]-43[11][12]Insoluble in water; soluble in most organic solvents.[10][11][13]

Experimental Protocols

Protocol 1: Acid-Base Extraction Workup

This procedure is designed to be performed after the initial reaction is complete to separate the desired β-keto ester from neutral starting materials and basic residues.

  • Quench Reaction: Cool the reaction mixture in an ice bath. Cautiously quench the reaction by adding a dilute acid (e.g., 1M HCl) until the solution is acidic (pH ~5-6).

  • Dilute and Extract: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as ethyl acetate.

  • Combine Organic Layers: Combine the organic extracts.

  • Base Wash: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any unreacted acidic compounds.[14] Caution: Vent the separatory funnel frequently as CO₂ gas will be generated.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: Analyze the crude product by Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point is a mixture of ethyl acetate and hexanes (e.g., starting with 5% EtOAc and increasing to 20%). The product should have an Rf value of approximately 0.3-0.4.

  • Column Preparation (Deactivated Silica):

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% EtOAc in hexanes) containing 1% triethylamine.

    • Pour the slurry into the column and allow the silica to pack evenly, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Begin eluting with the non-polar mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 3: Purification by Vacuum Distillation
  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a Claisen flask, a condenser, and receiving flasks. Ensure all glass joints are properly sealed with vacuum grease.

  • Heating: Place the flask containing the crude product in a heating mantle or an oil bath.

  • Apply Vacuum: Gradually apply vacuum from a vacuum pump.

  • Distillation: Slowly heat the mixture.

    • Collect the first fraction, which will likely contain low-boiling impurities like residual solvents and diethyl carbonate (BP: 126-128 °C at atm).

    • Increase the temperature to distill the main product fraction. Since the exact boiling point is unknown, collect the fraction that distills over at a stable temperature.

    • High-boiling impurities, such as 3-acetylthiophene (BP: 208-210 °C at atm), will remain in the distillation flask.

  • Isolation: Collect the purified liquid product in a pre-weighed receiving flask.

Visualizations

Purification_Workflow crude Crude Product (Post-Reaction Mixture) workup Acid-Base Extraction Workup (Protocol 1) crude->workup analysis Analyze Crude Product (TLC or Crude NMR) workup->analysis distill Vacuum Distillation (Protocol 3) analysis->distill  Large Scale (>5g) &  Thermally Stable chrom Flash Column Chromatography (Protocol 2) analysis->chrom Small Scale (<5g) or Thermally Sensitive pure_distill Pure Product (High Purity, Large Scale) distill->pure_distill pure_chrom Pure Product (High Purity, Small Scale) chrom->pure_chrom re_purify Re-purify if needed pure_distill->re_purify pure_chrom->re_purify re_purify->chrom Impurities Remain

Caption: Decision workflow for purifying this compound.

References

Technical Support Center: Ethyl 3-oxo-3-(thiophen-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and storage of Ethyl 3-oxo-3-(thiophen-3-yl)propanoate, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored under controlled conditions. The primary recommendations are to keep it in a tightly sealed container, protected from light, in a dry environment at a temperature of 2-8°C.

Q2: What is the expected shelf-life of this compound?

A2: While a specific shelf-life can vary by supplier and purity, when stored under the recommended conditions (refrigerated, dry, dark, and sealed), the compound is expected to be stable for an extended period. For critical applications, it is advisable to re-analyze the purity of the material if it has been in storage for over a year or if it has been opened multiple times.

Q3: What are the potential degradation pathways for this compound?

A3: As a β-keto ester, this compound is susceptible to two primary degradation pathways, especially in the presence of acid, base, or moisture:

  • Hydrolysis: The ester group can be hydrolyzed to form the corresponding β-keto acid, 3-oxo-3-(thiophen-3-yl)propanoic acid, and ethanol.

  • Decarboxylation: The intermediate β-keto acid is often unstable and can readily lose carbon dioxide upon gentle heating to yield 1-(thiophen-3-yl)ethan-1-one.[1]

Additionally, compounds containing a thiophene ring can be sensitive to photo-oxidation, which is why protection from light is crucial.

Q4: Is this compound sensitive to air or moisture?

A4: Yes. Moisture can facilitate hydrolysis of the ester.[1] It is recommended to handle the compound in a dry environment and to store it in a container with a tight-fitting seal. While not highly sensitive to air (oxygen) at room temperature in the dark, prolonged exposure could lead to oxidative degradation, especially if exposed to light. For maximum stability, storing under an inert atmosphere (e.g., nitrogen or argon) is good practice.

Troubleshooting Guide

Observed Issue Potential Cause Suggested Action & Explanation
Inconsistent experimental results Compound degradationVerify the purity of your starting material using a suitable analytical method like HPLC, GC-MS, or NMR. If degradation is confirmed, use a fresh batch of the compound.
Appearance of new, unexpected peaks in analytical chromatograms (e.g., HPLC, GC) Hydrolysis or decarboxylationThe primary degradation products are likely 3-oxo-3-(thiophen-3-yl)propanoic acid and 1-(thiophen-3-yl)ethan-1-one. Check for masses corresponding to these compounds if using mass spectrometry.
Change in physical appearance (e.g., color change from pale yellow to brown, increased viscosity) Degradation due to improper storage (light, heat)Discard the material as it has likely undergone significant degradation. Ensure future batches are stored correctly at 2-8°C in a dark, dry place.
Low yields in reactions where the ester is a nucleophile Hydrolysis to the carboxylic acidEnsure all solvents and reagents used in your reaction are anhydrous. The presence of water can lead to the formation of the less reactive carboxylate.

Quantitative Data Summary

ParameterRecommended ConditionRationale
Storage Temperature 2-8°CMinimizes the rate of potential thermal degradation.
Atmosphere Sealed, dry. Inert gas (N₂, Ar) is optimal.Prevents hydrolysis due to atmospheric moisture.
Light Exposure Keep in a dark place (e.g., amber vial)Thiophene-containing compounds can be photosensitive.

Experimental Protocols

Protocol: Stability Assessment of this compound via HPLC

This protocol outlines a method to assess the stability of the compound under stress conditions.

1. Objective: To determine the stability of this compound under elevated temperature and humidity conditions.

2. Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Formic acid (or other suitable modifier)

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Environmental chamber or oven capable of maintaining 40°C / 75% Relative Humidity (RH)

  • Analytical balance

  • Volumetric flasks and pipettes

3. Method:

  • Sample Preparation (Time Zero):

    • Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute this stock solution to a working concentration of ~50 µg/mL for HPLC analysis.

    • Prepare three independent samples.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with a suitable gradient (e.g., 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Scan for an optimal wavelength (e.g., 254 nm or 280 nm).

    • Inject the "Time Zero" samples and record the peak area of the parent compound.

  • Stress Conditions:

    • Place accurately weighed samples of the solid compound in open vials within an environmental chamber set to 40°C and 75% RH.

    • Place another set of samples in sealed vials in an oven at 40°C (thermal stress).

    • Place a final set of samples in sealed vials under a UV lamp (photostability).

  • Time Point Analysis:

    • After predetermined time points (e.g., 1, 2, 4, and 8 weeks), remove a sample from each stress condition.

    • Prepare the sample for HPLC analysis as described in the "Sample Preparation" step.

    • Analyze by HPLC and record the peak area of the parent compound and any new peaks that appear.

4. Data Analysis:

  • Calculate the percentage of the compound remaining at each time point relative to the "Time Zero" sample.

  • Monitor the increase in the area of any degradation peaks.

  • If using a mass spectrometer, determine the mass of the degradation products to help identify them (e.g., 3-oxo-3-(thiophen-3-yl)propanoic acid and 1-(thiophen-3-yl)ethan-1-one).

Visualizations

TroubleshootingGuide start Start: Inconsistent Experimental Results check_purity Action: Check Purity (HPLC, GC, NMR) start->check_purity is_pure Is Compound Pure? check_purity->is_pure new_peaks Are there new peaks in the chromatogram? is_pure->new_peaks No check_reaction_params Conclusion: Issue is likely with other reaction parameters (reagents, conditions, etc.) is_pure->check_reaction_params Yes degradation_suspected Conclusion: Degradation is likely the cause. new_peaks->degradation_suspected Yes new_peaks->check_reaction_params No identify_peaks Action: Identify Degradation Products (e.g., via MS) degradation_suspected->identify_peaks use_fresh Solution: Use a fresh batch of the compound and ensure proper storage. degradation_suspected->use_fresh

Caption: Troubleshooting workflow for inconsistent experimental results.

StabilityWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation prep_sample Prepare T=0 Sample (1 mg/mL stock) analyze_t0 Analyze T=0 Sample (HPLC-UV/MS) prep_sample->analyze_t0 prep_stress Prepare Stress Samples (Solid in Vials) stress_samples Expose to Stress Conditions - 40°C / 75% RH - 40°C - UV Light prep_stress->stress_samples calc_purity Calculate % Remaining vs. T=0 analyze_t0->calc_purity analyze_tp Analyze at Time Points (1, 2, 4, 8 weeks) stress_samples->analyze_tp analyze_tp->calc_purity identify_degradants Identify Degradation Products analyze_tp->identify_degradants

Caption: Experimental workflow for stability assessment.

References

Preventing C-C bond cleavage in beta-keto ester reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for beta-keto ester reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to preventing C-C bond cleavage and other side reactions.

Frequently Asked Questions (FAQs)

Q1: My beta-keto ester is undergoing C-C bond cleavage (retro-Claisen) under basic conditions. How can I prevent this?

A1: C-C bond cleavage in beta-keto esters, often a reverse Claisen condensation, is a common issue when using strong bases.[1] The stability of the enolate intermediate is crucial. To minimize cleavage, consider the following troubleshooting steps:

  • Choice of Base: Strong, non-nucleophilic bases are often preferred.[2] Sodium hydride (NaH) or lithium diisopropylamide (LDA) are excellent choices as they irreversibly form the enolate.[3] Alkoxides, such as sodium ethoxide, can sometimes participate in transesterification or hydrolysis, leading to undesired side products.[3]

  • Temperature Control: Perform the reaction at lower temperatures. Low temperatures favor the desired kinetic product and can suppress the thermodynamically favored cleavage reaction.

  • Anhydrous Conditions: Ensure your reaction is completely free of water. The presence of water can lead to hydrolysis of the ester to a beta-keto acid, which is prone to decarboxylation.[4][5] All solvents and reagents should be rigorously dried.[3]

Q2: I'm observing significant decarboxylation of my beta-keto ester. What are the primary causes and solutions?

A2: Decarboxylation typically occurs after the hydrolysis of the ester to a beta-keto acid, which is thermally unstable.[4][5]

  • Avoid Protic Acids and Water: Both acidic and basic hydrolysis can lead to the formation of the unstable beta-keto acid.[4] Maintaining anhydrous conditions is critical.

  • Moderate Temperatures: Avoid excessive heat, as this can promote decarboxylation of the beta-keto acid intermediate.[5]

  • Alternative Deprotection Strategies: If the ester group needs to be removed, consider methods that avoid harsh acidic or basic hydrolysis. For example, palladium-catalyzed decarboxylation-hydrogenolysis of allyl β-keto esters can proceed under neutral conditions at room temperature.[6]

Q3: My alkylation reaction is giving low yields and a mixture of products. What can I do to improve the outcome?

A3: Low yields in beta-keto ester alkylations can be due to several factors, including competing O-alkylation versus C-alkylation, and dialkylation.

  • Optimizing Base and Solvent: The choice of base and solvent can influence the C- vs. O-alkylation ratio. Using a strong, sterically hindered base like LDA can favor the formation of the kinetic enolate, which may lead to cleaner C-alkylation.[7]

  • Phase-Transfer Catalysis: For some systems, solid-liquid phase-transfer catalysis can be a mild and effective method for alkylation, potentially reducing side reactions.[8]

The following table summarizes the effect of different bases on the alkylation of a generic beta-keto ester.

BaseTypical ConditionsAdvantagesDisadvantages
Sodium Ethoxide (NaOEt)Anhydrous Ethanol, RTReadily availableCan lead to transesterification and cleavage
Sodium Hydride (NaH)Anhydrous THF or DMF, 0 °C to RTIrreversible enolate formation, high yieldsRequires careful handling (flammable solid)
Lithium Diisopropylamide (LDA)Anhydrous THF, -78 °CStrong, non-nucleophilic, favors kinetic enolateRequires low temperatures and inert atmosphere
Q4: Can I use a protecting group to prevent unwanted reactions at the keto-carbonyl?

A4: Yes, protecting the ketone functionality as an acetal is a common strategy to prevent its reaction with strong nucleophiles or bases.[9][10][11]

  • Acetal Protection: The ketone can be selectively protected as an acetal by reacting the beta-keto ester with a diol (e.g., ethylene glycol) under acidic conditions. Acetals are stable to basic and nucleophilic reagents.[11]

  • Deprotection: The acetal protecting group can be easily removed by treatment with aqueous acid to regenerate the ketone.[10]

Troubleshooting Guides

Guide 1: Diagnosing and Preventing C-C Bond Cleavage

This guide provides a systematic approach to troubleshooting C-C bond cleavage.

Reaction_Pathways Substrate Beta-Keto Ester Enolate Enolate Intermediate Substrate->Enolate + Base Base Base Desired_Product Desired Product (e.g., Alkylation) Enolate->Desired_Product + Electrophile (Desired Pathway) Cleavage_Products Cleavage Products (Two Ester Fragments) Enolate->Cleavage_Products Undesired Pathway (e.g., with excess base/heat) Electrophile Electrophile (e.g., Alkyl Halide)

References

Transesterification issues with beta-keto esters and mitigation strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the transesterification of β-keto esters.

Troubleshooting Guides & FAQs

Issue 1: Low Reaction Yield

Q1: My transesterification reaction is giving a low yield. What are the common causes and how can I improve it?

A1: Low yields in the transesterification of β-keto esters are a frequent issue stemming from several factors. The reaction is an equilibrium process, and suboptimal conditions can prevent it from proceeding to completion.

Common Causes:

  • Equilibrium Not Shifted Towards Products: The transesterification reaction is reversible.[1][2] If the alcohol byproduct (commonly methanol or ethanol) is not removed, the reaction will reach equilibrium with significant amounts of starting material still present.

  • Suboptimal Catalyst: The choice and amount of catalyst are crucial. An inefficient or insufficient amount of catalyst will result in slow reaction kinetics and incomplete conversion.[3][4]

  • Inappropriate Reaction Temperature: The reaction temperature can significantly impact the reaction rate. Too low a temperature may lead to a very slow reaction, while excessively high temperatures can promote side reactions and decomposition.

  • Steric Hindrance: Sterically hindered alcohols (e.g., tertiary alcohols) or β-keto esters with bulky substituents may react slowly or not at all under standard conditions.[3][4][5]

  • Presence of Water: For acid-catalyzed reactions, the presence of water can lead to hydrolysis of the ester, reducing the yield of the desired transesterified product. It is often required to use anhydrous conditions for these reactions.[3][4]

Mitigation Strategies:

  • Removal of Alcohol Byproduct:

    • Azeotropic Distillation: Use a Dean-Stark apparatus with a suitable solvent (e.g., cyclohexane) to azeotropically remove the low-boiling alcohol byproduct.[6]

    • Molecular Sieves: Add activated molecular sieves (e.g., 4 Å) to the reaction mixture to sequester the alcohol byproduct and drive the equilibrium forward.[3][7]

  • Catalyst Optimization:

    • Select an Appropriate Catalyst: A variety of catalysts can be employed, including acids (e.g., boric acid, BF₃·OEt₂), bases (e.g., 4-DMAP), and organometallic compounds. The choice depends on the substrate and desired reaction conditions.[3][5][8]

    • Optimize Catalyst Loading: The optimal amount of catalyst should be determined experimentally. A higher catalyst loading does not always lead to a better yield and can sometimes promote side reactions.

  • Reaction Condition Adjustments:

    • Temperature: Gradually increase the reaction temperature while monitoring for side product formation.

    • Reactant Stoichiometry: Using an excess of the desired alcohol can help shift the equilibrium towards the product.[5]

The following table summarizes the performance of various catalysts under different conditions:

Catalyst SystemSubstrate ExampleAlcoholCatalyst Loading (mol%)Reaction Time (h)Yield (%)
Boric AcidEthyl acetoacetateVarious primary & secondary alcohols10585-95
Methylboronic AcidEthyl β-keto estersVarious primary, secondary & tertiary alcohols512-2460-95
3-Nitrobenzeneboronic acidCyclic, aromatic & open-chain β-keto estersVarious alcohols, thiols & amines2.5Not SpecifiedGood to Excellent
BF₃·OEt₂Methyl acetoacetate, Phenyl acetoacetateAliphatic, aromatic & allyl alcohols200.5-485-98
Borate/ZirconiaMethyl/Ethyl keto estersVarious primary, secondary & tertiary alcoholsNot Specified2.5-558-95
4-DMAPEthyl acetoacetate(-)-Menthol30Not Specified83

Table 1: Comparison of Catalyst Performance in the Transesterification of β-Keto Esters.[3][8]

Issue 2: Decarboxylation Side Reaction

Q2: I am observing significant decarboxylation of my β-keto ester during the reaction. How can I prevent this?

A2: β-keto acids, which can be formed in situ from β-keto esters under certain conditions (especially in the presence of water and acid or base), are prone to decarboxylation upon heating.[3][9]

Common Causes:

  • High Reaction Temperatures: Elevated temperatures can promote the decarboxylation of the β-keto acid intermediate.[9]

  • Presence of Acid or Base and Water: Hydrolysis of the β-keto ester to the corresponding β-keto acid, followed by thermally induced decarboxylation, is a common pathway.

Mitigation Strategies:

  • Control Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Anhydrous Conditions: For acid-catalyzed reactions, ensure that all reagents and solvents are dry to minimize the formation of the β-keto acid intermediate.[3][4]

  • Choice of Catalyst: Some catalysts are milder and less likely to promote decarboxylation. For instance, using an organocatalyst like 4-DMAP under aprotic conditions can be a good alternative to strong acids or bases.

  • Selective Cleavage Conditions: In some specific cases, certain protecting groups on the ester can be cleaved under mild conditions that do not induce decarboxylation of other β-keto esters present in the molecule.[10]

Decarboxylation_Pathway Start β-Keto Ester Hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) Start->Hydrolysis Side Reaction Transesterification Transesterification (R'OH, Catalyst) Start->Transesterification Desired Reaction Intermediate β-Keto Acid Hydrolysis->Intermediate Decarboxylation Decarboxylation (Heat) Intermediate->Decarboxylation Product Ketone + CO₂ Decarboxylation->Product DesiredProduct Transesterified β-Keto Ester Transesterification->DesiredProduct

Figure 1. Competing pathways of transesterification and decarboxylation.
Issue 3: Side Reactions with Unsaturated Alcohols

Q3: When using an α,β-unsaturated alcohol like cinnamyl alcohol, I'm getting unexpected side products. What is happening and how can I favor the desired transesterification?

A3: Transesterification with α,β-unsaturated alcohols is challenging due to the possibility of a competing reaction known as the Carroll rearrangement, which is followed by decarboxylation.[3]

Mitigation Strategies:

  • Catalyst Selection: The choice of catalyst is critical. Certain catalysts, such as some boron-based catalysts, have been shown to facilitate the transesterification of these challenging substrates while minimizing the Carroll rearrangement.[3]

  • Temperature Control: Lowering the reaction temperature can help to disfavor the rearrangement pathway, which often has a higher activation energy than the desired transesterification.

Carroll_Rearrangement Start β-Keto Ester + α,β-Unsaturated Alcohol Transesterification Desired Transesterification Start->Transesterification Favorable Conditions Carroll Carroll Rearrangement Start->Carroll Unfavorable Conditions DesiredProduct Transesterified Product Transesterification->DesiredProduct SideProduct Rearranged Product + CO₂ Carroll->SideProduct

Figure 2. Competing transesterification and Carroll rearrangement pathways.
Issue 4: Purification Difficulties

Q4: I am having trouble purifying my final β-keto ester product. What are some common impurities and effective purification strategies?

A4: Purification challenges often arise from unreacted starting materials, catalyst residues, and side products.

Common Impurities:

  • Unreacted starting β-keto ester and alcohol.

  • Catalyst residues (acidic or basic).

  • Side products from decarboxylation or other rearrangements.

Purification Strategies:

  • Aqueous Work-up:

    • Acidic Catalyst Removal: Wash the reaction mixture with a mild base solution (e.g., saturated sodium bicarbonate) to neutralize and remove acidic catalysts.

    • Basic Catalyst Removal: Wash with a mild acid solution (e.g., dilute HCl) to remove basic catalysts like 4-DMAP.

  • Chromatography:

    • Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired product from impurities. A gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used.

  • Distillation: If the product is thermally stable and has a significantly different boiling point from the impurities, distillation under reduced pressure can be an effective purification method.

Experimental Protocols

Protocol 1: General Procedure for Boric Acid Catalyzed Transesterification

This protocol is a general guideline for the transesterification of ethyl acetoacetate with a primary or secondary alcohol using boric acid as a catalyst.[5][7]

Materials:

  • Ethyl acetoacetate

  • Alcohol (primary or secondary)

  • Boric acid (H₃BO₃)

  • Toluene (or another suitable solvent)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Hexane

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (1.0 eq), the desired alcohol (1.2 eq), boric acid (0.1 eq), and toluene.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC. The reaction is typically complete within 5 hours.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution to remove the boric acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the pure transesterified β-keto ester.

Protocol 2: 4-DMAP-Catalyzed Transesterification with Azeotropic Removal of Byproduct

This protocol is suitable for the transesterification of a β-keto ester with a high-boiling alcohol using 4-DMAP as a catalyst and a Dean-Stark apparatus to remove the alcohol byproduct.[6]

Materials:

  • β-Keto ester (e.g., methyl acetoacetate)

  • High-boiling alcohol

  • 4-(Dimethylamino)pyridine (4-DMAP)

  • Cyclohexane

  • Dilute HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • To the flask, add the β-keto ester (1.0 eq), the high-boiling alcohol (1.1 eq), 4-DMAP (0.05 - 0.1 eq), and cyclohexane.

  • Heat the mixture to reflux. The cyclohexane-alcohol azeotrope will collect in the Dean-Stark trap, effectively removing the alcohol byproduct and driving the reaction to completion.

  • Monitor the reaction by TLC or GC until the starting β-keto ester is consumed.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with dilute HCl to remove the 4-DMAP.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or distillation under reduced pressure.

Troubleshooting_Workflow Start Transesterification of β-Keto Ester: Low Yield or Side Products CheckEquilibrium Is the equilibrium being shifted to the products? Start->CheckEquilibrium RemoveByproduct Implement byproduct removal: - Dean-Stark trap - Molecular sieves CheckEquilibrium->RemoveByproduct No CheckCatalyst Is the catalyst optimal? CheckEquilibrium->CheckCatalyst Yes RemoveByproduct->CheckCatalyst OptimizeCatalyst Screen different catalysts: - Boric Acid, 4-DMAP, etc. - Optimize catalyst loading CheckCatalyst->OptimizeCatalyst No CheckTemp Is the reaction temperature appropriate? CheckCatalyst->CheckTemp Yes OptimizeCatalyst->CheckTemp AdjustTemp Adjust temperature: - Lower for side reactions - Higher for slow reactions CheckTemp->AdjustTemp No CheckWater Is water present (for acid catalysis)? CheckTemp->CheckWater Yes AdjustTemp->CheckWater Anhydrous Use anhydrous conditions CheckWater->Anhydrous Yes Success Improved Yield and Purity CheckWater->Success No Anhydrous->Success

Figure 3. A general troubleshooting workflow for transesterification issues.

References

Technical Support Center: Scaling Up the Synthesis of Ethyl 3-oxo-3-(thiophen-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl 3-oxo-3-(thiophen-3-yl)propanoate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important β-keto ester synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The most common and effective method for synthesizing this compound is the Claisen condensation. This reaction involves the base-mediated condensation of 3-acetylthiophene with an acylating agent such as diethyl carbonate.

Q2: Why are anhydrous conditions critical for this synthesis?

A2: Anhydrous (dry) conditions are essential to prevent side reactions that can significantly lower the yield and purity of the final product. Water can react with the strong base (e.g., sodium hydride or sodium ethoxide), quenching it and rendering it ineffective. Furthermore, the presence of water can lead to the hydrolysis of the ester starting materials and the desired β-keto ester product.[1]

Q3: What are the most common impurities I might encounter?

A3: Common impurities include unreacted starting materials (3-acetylthiophene and diethyl carbonate), byproducts from self-condensation of the starting materials, and products of side reactions such as hydrolysis and transesterification. If the reaction is not driven to completion, you may also have the intermediate alkoxide species present.

Q4: Can I use a different base other than sodium hydride or sodium ethoxide?

A4: While sodium hydride and sodium ethoxide are commonly used, other strong, non-nucleophilic bases can be employed. Lithium diisopropylamide (LDA) is an alternative that can be effective, particularly in mixed Claisen condensations. However, the choice of base can impact the reaction rate and yield, and it is crucial that the base does not interfere with the reaction through competing nucleophilic substitution or addition.[2]

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative monitoring.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive or insufficient base.Use a fresh batch of a strong base like sodium hydride (NaH) or freshly prepared sodium ethoxide (NaOEt). Ensure at least a stoichiometric amount of base is used, as it is consumed during the reaction.
Presence of water in reagents or glassware.Thoroughly dry all glassware in an oven before use. Use anhydrous solvents and ensure starting materials are dry.
Reaction temperature is too low.While initial addition may be done at a lower temperature to control the exotherm, the reaction may require gentle heating to proceed to completion. Monitor the reaction by TLC to determine the optimal temperature.
Formation of a Brown or Dark-Colored Tar Side reactions due to high temperatures.Control the reaction temperature carefully, especially during the initial addition of reagents, which can be exothermic. Use an ice bath to maintain a low temperature if necessary.
Impurities in starting materials.Ensure the purity of 3-acetylthiophene and diethyl carbonate before starting the reaction. Purify starting materials by distillation if necessary.
Product Decomposes During Purification High temperatures during distillation.Purify the product by vacuum distillation to lower the boiling point and prevent thermal decomposition.
Acidic or basic residues from workup.Ensure the product is thoroughly washed and neutralized before distillation. Traces of acid or base can catalyze decomposition at high temperatures.
Presence of Multiple Spots on TLC (in addition to product) Self-condensation of starting materials.This can occur if both reactants can form enolates. In this specific synthesis, 3-acetylthiophene is the primary enolizable species. However, ensuring a controlled addition of the base to the mixture of reactants can help minimize side reactions.
Transesterification.If using an alkoxide base, ensure that the alkyl group of the alkoxide matches the alkyl group of the ester (e.g., use sodium ethoxide with diethyl carbonate).

Data Presentation

Table 1: Effect of Base on Theoretical Yield in Claisen Condensation

BaseTypical Molar EquivalentsExpected Yield RangeNotes
Sodium Hydride (NaH)1.1 - 2.0HighIrreversibly deprotonates the intermediate, driving the reaction to completion. Requires careful handling due to its reactivity with moisture.
Sodium Ethoxide (NaOEt)1.1 - 1.5Good to HighA common and effective base. Should be freshly prepared or from a reliable commercial source.
Lithium Diisopropylamide (LDA)1.0 - 1.2Good to HighA very strong, non-nucleophilic base. Useful for achieving rapid and complete enolate formation.
Potassium tert-butoxide (KOtBu)1.1 - 1.5Moderate to GoodA strong, sterically hindered base that can be effective.

Note: Yields are illustrative and can vary significantly based on specific reaction conditions, scale, and purity of reagents.

Table 2: Influence of Reaction Temperature on Synthesis Outcome

Temperature RangeExpected OutcomeTroubleshooting Considerations
0-10 °C (Initial Addition)Controlled reaction rate, minimized side reactions.Slower reaction time. May not go to completion without warming.
25-40 °C (Reaction)Good balance of reaction rate and selectivity.Monitor for exotherms, especially on a larger scale.
> 50 °C (Reaction)Faster reaction rate but increased risk of side reactions and decomposition.Can lead to the formation of tars and colored impurities. Not generally recommended.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is adapted from procedures for analogous Claisen condensations and is intended for laboratory-scale synthesis. Scale-up should be performed with appropriate safety precautions and process optimization.

Materials:

  • 3-Acetylthiophene

  • Diethyl carbonate

  • Sodium hydride (60% dispersion in mineral oil) or Sodium Ethoxide

  • Anhydrous Tetrahydrofuran (THF) or Anhydrous Ethanol

  • Anhydrous Hexane (for washing NaH)

  • Glacial Acetic Acid

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Ice bath

  • Nitrogen or Argon gas supply

Procedure:

  • Preparation of the Base (if using Sodium Hydride): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel, add the required amount of sodium hydride dispersion. Wash the sodium hydride with anhydrous hexane (2-3 times) to remove the mineral oil, decanting the hexane carefully under an inert atmosphere.

  • Reaction Setup: Suspend the washed sodium hydride in anhydrous THF.

  • Addition of Reactants: In the dropping funnel, prepare a solution of 3-acetylthiophene and diethyl carbonate (typically in a 1:2 molar ratio) in anhydrous THF. Add this solution dropwise to the stirred suspension of sodium hydride at a controlled temperature (e.g., 0-10 °C using an ice bath) to manage the initial exotherm and hydrogen evolution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to reflux (around 40-50 °C) for several hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of a mixture of water and glacial acetic acid to neutralize the excess base and protonate the enolate product.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2-3 times).

  • Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product, typically an oil, can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Mandatory Visualizations

experimental_workflow prep 1. Reagent Preparation (Anhydrous Conditions) reaction 2. Claisen Condensation (Base, 3-Acetylthiophene, Diethyl Carbonate) prep->reaction workup 3. Quenching & Extraction (Acidic Workup) reaction->workup purification 4. Purification (Vacuum Distillation or Chromatography) workup->purification product Final Product: Ethyl 3-oxo-3- (thiophen-3-yl)propanoate purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield or Reaction Failure check_base Check Base Activity & Stoichiometry start->check_base check_water Verify Anhydrous Conditions start->check_water check_temp Optimize Reaction Temperature start->check_temp solution_base Use Fresh Base, Ensure >1 Equivalent check_base->solution_base Inactive/Insufficient solution_water Dry Glassware & Use Anhydrous Solvents check_water->solution_water Moisture Present solution_temp Monitor with TLC, Adjust Temperature check_temp->solution_temp Suboptimal Temp. side_reactions High Impurity Profile check_purity Analyze Starting Material Purity side_reactions->check_purity check_trans Match Base to Ester Alkoxy Group side_reactions->check_trans solution_purity Purify Starting Materials check_purity->solution_purity Impurities Detected solution_trans Use NaOEt with Diethyl Carbonate check_trans->solution_trans Mismatched Base

Caption: Troubleshooting logic for the synthesis of this compound.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of Ethyl 3-oxo-3-(thiophen-3-yl)propanoate and Ethyl 3-oxo-3-(thiophen-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, substituted thiophenes are invaluable building blocks for the synthesis of a diverse array of pharmaceutical agents and functional materials. The precise positioning of substituents on the thiophene ring can profoundly influence the molecule's electronic characteristics and, consequently, its chemical reactivity. This guide presents an objective comparison of the reactivity of two isomeric β-keto esters: Ethyl 3-oxo-3-(thiophen-3-yl)propanoate and Ethyl 3-oxo-3-(thiophen-2-yl)propanoate. This analysis is supported by theoretical considerations and available experimental data to assist researchers in substrate selection and reaction optimization.

Executive Summary of Reactivity

The fundamental difference in reactivity between this compound and Ethyl 3-oxo-3-(thiophen-2-yl)propanoate stems from the distinct electronic effects of the thiophen-3-yl and thiophen-2-yl moieties on the adjacent carbonyl group and the acidity of the α-protons. Theoretical and experimental evidence suggests that the thiophen-3-yl isomer exhibits greater reactivity in reactions involving enolate formation, such as condensation and alkylation reactions. This is attributed to the less pronounced electron-withdrawing nature of the 3-thenoyl group compared to the 2-thenoyl group, leading to a more nucleophilic enolate.

Theoretical Framework: Electronic and Steric Considerations

The reactivity of these β-keto esters is primarily governed by two key factors:

  • Electrophilicity of the Carbonyl Carbon: The carbonyl carbon is the site of nucleophilic attack in many reactions. The electron-withdrawing nature of the attached aromatic ring influences this electrophilicity.

  • Acidity of the α-Protons: The protons on the methylene group between the two carbonyls are acidic. Their removal by a base generates a nucleophilic enolate ion, which is a key intermediate in many reactions. The stability of this enolate, and thus the acidity of the α-protons, is influenced by the electronic properties of the thiophene ring.

The thiophene ring is an electron-rich aromatic system. However, when a carbonyl group is attached, it acts as an electron-withdrawing group, deactivating the ring towards electrophilic substitution. The position of this attachment is crucial.

  • Ethyl 3-oxo-3-(thiophen-2-yl)propanoate: The carbonyl group is at the 2-position (α-position) of the thiophene ring. The lone pairs of the sulfur atom can participate in resonance with the carbonyl group, which delocalizes the electron density and makes the 2-thenoyl group more electron-withdrawing. This increased electron-withdrawing effect has two consequences:

    • It increases the electrophilicity of the carbonyl carbon.

    • It stabilizes the negative charge of the enolate, thereby increasing the acidity of the α-protons.

  • This compound: The carbonyl group is at the 3-position (β-position). The resonance effect from the sulfur atom is less pronounced at this position. Consequently, the 3-thenoyl group is less electron-withdrawing compared to the 2-thenoyl group.[1] This leads to:

    • A slightly less electrophilic carbonyl carbon.

    • A less stabilized, and therefore more nucleophilic (more reactive), enolate upon deprotonation.

G cluster_isomer2 Ethyl 3-oxo-3-(thiophen-2-yl)propanoate cluster_isomer3 This compound isomer2 Thiophen-2-yl Group effect2 Stronger Electron-Withdrawing Effect isomer2->effect2 carbonyl2 More Electrophilic Carbonyl Carbon effect2->carbonyl2 enolate2 More Acidic α-Protons (More Stable Enolate) effect2->enolate2 reactivity2 Lower Reactivity in Enolate Reactions enolate2->reactivity2 isomer3 Thiophen-3-yl Group effect3 Weaker Electron-Withdrawing Effect isomer3->effect3 carbonyl3 Less Electrophilic Carbonyl Carbon effect3->carbonyl3 enolate3 Less Acidic α-Protons (More Nucleophilic Enolate) effect3->enolate3 reactivity3 Higher Reactivity in Enolate Reactions enolate3->reactivity3

Experimental Data: A Comparative Study

Direct experimental comparisons of the reactivity of this compound and Ethyl 3-oxo-3-(thiophen-2-yl)propanoate in various reactions are scarce in the literature. However, a computational study on the closely related thiophene-2-carboxylic acid and thiophene-3-carboxylic acids provides valuable insights into their differential reactivity in condensation reactions.[2]

In a study optimizing a condensation reaction, a statistically significant difference in product yields was observed, with the 3-substituted isomer demonstrating higher reactivity.[2] While this data is for the carboxylic acids, the underlying electronic differences between the 2- and 3-thienyl carbonyl systems are directly translatable to the corresponding ethyl esters, suggesting a similar trend in reactivity.

ReactionSubstrateReported Yield (%)Reference
Condensation ReactionThiophene-3-carboxylic acid79%[2]
Condensation ReactionThiophene-2-carboxylic acid65%[2]

Key Reactions and Expected Reactivity Differences

Based on the theoretical framework and supporting experimental data, the following reactivity trends can be anticipated:

Enolate Formation and Acidity of α-Protons

The α-protons of Ethyl 3-oxo-3-(thiophen-2-yl)propanoate are expected to be more acidic due to the greater electron-withdrawing nature of the 2-thenoyl group, which provides better resonance stabilization for the resulting enolate. Conversely, the enolate of this compound, being less stabilized, will be a stronger nucleophile.

G cluster_workflow Comparative Reactivity Workflow start Select Isomer isomer2 Ethyl 3-oxo-3- (thiophen-2-yl)propanoate isomer3 Ethyl 3-oxo-3- (thiophen-3-yl)propanoate base Base-mediated Enolate Formation enolate2 More Stable, Less Nucleophilic Enolate enolate3 Less Stable, More Nucleophilic Enolate reaction Reaction with Electrophile (e.g., Alkylation, Condensation) product2 Lower Yield/ Slower Rate product3 Higher Yield/ Faster Rate

Condensation Reactions (e.g., Claisen, Knoevenagel, Hantzsch)

In base-catalyzed condensation reactions, the rate-determining step often involves the nucleophilic attack of the enolate. Given that the enolate of this compound is more nucleophilic, it is expected to react faster and potentially give higher yields in these reactions. The supporting data from the condensation of the corresponding carboxylic acids aligns with this prediction.[2]

Alkylation Reactions

Similar to condensation reactions, the alkylation of the enolate is a nucleophilic substitution reaction. Therefore, this compound is predicted to be more reactive towards alkylating agents.

Experimental Protocols

While direct comparative protocols are not available, the following are representative procedures for reactions involving these types of β-keto esters. Researchers can adapt these protocols for a side-by-side comparative study.

General Procedure for Claisen Condensation

This is a general procedure for the self-condensation of an ester, which can be adapted for a mixed Claisen condensation involving the title compounds.

  • Preparation of the Base: Sodium ethoxide is prepared by cautiously adding sodium metal (1.0 eq) to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Enolate Formation: The desired ethyl thenoylpropanoate (1.0 eq) is added dropwise to the sodium ethoxide solution at a controlled temperature (e.g., 0 °C or room temperature).

  • Condensation: A second ester (for mixed Claisen) is then added to the reaction mixture. The reaction is stirred for a specified time at a suitable temperature (e.g., room temperature or reflux).

  • Work-up: The reaction is quenched by pouring it into an acidic solution (e.g., dilute HCl or acetic acid). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by distillation.

General Procedure for Hantzsch Pyridine Synthesis

This is a multi-component reaction that can utilize β-keto esters like the title compounds.

  • Reaction Setup: In a round-bottom flask, combine the ethyl thenoylpropanoate (2.0 eq), an aldehyde (1.0 eq), and a nitrogen source such as ammonium acetate (1.1 eq) in a suitable solvent (e.g., ethanol or acetic acid).

  • Reaction: The mixture is heated to reflux for a specified period (typically several hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The product often precipitates and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is taken up in an organic solvent and washed with water and brine.

  • Purification: The crude product is purified by recrystallization or column chromatography.

Conclusion

The positional isomerism of the thenoyl group in Ethyl 3-oxo-3-(thienyl)propanoates has a discernible impact on their chemical reactivity. The available evidence strongly suggests that This compound is the more reactive isomer in reactions proceeding through an enolate intermediate , due to the less effective electron-withdrawing nature of the 3-thenoyl group. This leads to a more nucleophilic enolate, which is expected to result in faster reaction rates and higher yields in condensation and alkylation reactions. For researchers and drug development professionals, this distinction is critical for designing efficient synthetic routes and for the selective functionalization of these important heterocyclic building blocks. Further direct comparative experimental studies are warranted to quantify these reactivity differences across a broader range of reactions.

References

A Comparative Guide to Catalysts for Beta-Keto Ester Synthesis: Performance, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of β-keto esters is a fundamental transformation in organic chemistry, yielding versatile building blocks for pharmaceuticals, natural products, and fine chemicals.[1][2] The choice of catalyst is paramount in achieving high efficiency, selectivity, and sustainability. This guide provides a comparative analysis of common catalysts for two key transformations involving β-keto esters: transesterification and asymmetric hydrogenation, supported by experimental data and detailed protocols.

Catalyst Performance in Beta-Keto Ester Synthesis

The efficacy of a catalyst is measured by several key performance indicators, including yield, reaction time, catalyst loading, and, for asymmetric synthesis, enantiomeric excess (ee). Below is a summary of the performance of various catalytic systems.

1.1. Catalysts for Transesterification of Beta-Keto Esters

Transesterification is a crucial method for modifying β-keto esters.[1] A variety of catalysts, including those that are metal-based, organocatalytic, and biocatalytic, have been developed for this purpose.[1][3]

Catalyst SystemSubstrate ExampleAlcoholCatalyst Loading (mol%)Reaction Time (h)Yield (%)Reference
Organocatalysts
Boric AcidEthyl acetoacetateVarious primary & secondary alcohols10585-95[1][4]
Methylboronic AcidEthyl β-keto estersVarious primary, secondary & tertiary alcohols512-2460-95[1][4]
3-Nitrobenzeneboronic acidCyclic, aromatic & open-chain β-keto estersVarious alcohols, thiols & amines2.5Not SpecifiedGood to Excellent[1][4]
4-DMAPEthyl β-keto esterVarious alcohols30Not Specified-[1][2]
Lewis Acids
BF₃·OEt₂Methyl/Phenyl acetoacetateAliphatic, aromatic & allyl alcohols200.5-485-98[3][4]
Heterogeneous Catalysts
Borate/ZirconiaMethyl/Ethyl keto estersVarious primary, secondary & tertiary alcoholsNot SpecifiedNot SpecifiedModerate to high[1][2]
Montmorillonite K-10Ethyl acetoacetateVarious alcoholsNot SpecifiedNot Specified-[1]
Biocatalysts
Novozym 435 (lipase)Ethyl acetoacetateVarious primary & secondary alcohols3% (w/w)<0.17 (microwave)High[1]

1.2. Catalysts for Asymmetric Hydrogenation of Beta-Keto Esters

The asymmetric hydrogenation of β-keto esters produces chiral β-hydroxy esters, which are valuable intermediates in the synthesis of pharmaceuticals.[5] Ruthenium and Iridium-based catalysts are prominent in this field.

Catalyst SystemSubstrate ExampleS/C RatioH₂ PressureTemperature (°C)Yield (%)ee (%)Reference
Homogeneous Catalysts
Ru₂Cl₄[(S)-BINAP]₂(NEt₃)β-keto esters-50 psi80--[5]
Ir/(R)-SpiroPAPβ-keto esters1000--93-9895.0-99.8[5]
Nonbiarylphosphine-based catalystβ-keto esters-Low--up to 99.4[5]
Heterogeneous Catalysts
Ru-(R-BINAP)@C-FDU-12β-keto esters---91-9987-99[5]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of catalytic reactions. Below are representative protocols for transesterification and asymmetric hydrogenation.

2.1. General Procedure for Boric Acid Catalyzed Transesterification

A mixture of ethyl acetoacetate (1 mmol), the desired alcohol (1.2 mmol), and boric acid (10 mol%) is stirred at a specified temperature (e.g., 80 °C) for 5 hours.[1] The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford the desired β-keto ester.[1]

2.2. General Procedure for Asymmetric Hydrogenation with Ru-BINAP Catalyst

In a typical experiment, a solution of the β-keto ester substrate in an appropriate solvent (e.g., methanol) is placed in a high-pressure autoclave. The chiral Ruthenium-BINAP catalyst is then added. The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 50 psi).[5] The reaction mixture is stirred at a specific temperature (e.g., 80 °C) for the required duration.[5] After the reaction is complete, the autoclave is cooled to room temperature and the pressure is carefully released. The solvent is removed under reduced pressure, and the resulting residue is purified by column chromatography to yield the chiral β-hydroxy ester. The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).

Mechanistic Insights and Workflows

Visualizing the reaction pathways and experimental workflows can aid in understanding and optimizing the catalytic processes.

3.1. General Reaction Mechanism for Transesterification of a Beta-Keto Ester

The transesterification of a β-keto ester can proceed through different mechanisms depending on the catalyst. A common pathway involves the activation of the ester carbonyl group by a Lewis or Brønsted acid catalyst, followed by nucleophilic attack of the alcohol.

Transesterification_Mechanism start β-Keto Ester + Alcohol catalyst Catalyst (e.g., Boric Acid, BF₃·OEt₂) start->catalyst Coordination activated_complex Activated Intermediate catalyst->activated_complex Activation tetrahedral_intermediate Tetrahedral Intermediate activated_complex->tetrahedral_intermediate Nucleophilic Attack by Alcohol product New β-Keto Ester + Original Alcohol tetrahedral_intermediate->product Proton Transfer & Elimination end Products product->end

Caption: General mechanism for catalyst-mediated transesterification.

3.2. Catalytic Cycle for Asymmetric Hydrogenation

The asymmetric hydrogenation of β-keto esters using a chiral metal complex, such as a Ru-BINAP system, typically involves a series of coordinated steps including substrate binding, hydride transfer, and product release.

Asymmetric_Hydrogenation_Cycle catalyst Chiral Ru-Catalyst substrate_binding Substrate Coordination catalyst->substrate_binding β-Keto Ester hydrogenation Hydride Transfer (Stereoselective) substrate_binding->hydrogenation H₂ product_release Product Release hydrogenation->product_release Chiral β-Hydroxy Ester product_release->catalyst Catalyst Regeneration

Caption: Simplified catalytic cycle for asymmetric hydrogenation.

3.3. Experimental Workflow for Catalyst Screening

A systematic workflow is essential for comparing the performance of different catalysts for a specific reaction.

Catalyst_Screening_Workflow start Define Reaction: Substrate, Reagents, Conditions catalyst_selection Select Candidate Catalysts (Metal, Organo, Bio) start->catalyst_selection reaction_setup Set up Parallel Reactions (Identical Conditions) catalyst_selection->reaction_setup monitoring Monitor Reaction Progress (TLC, GC, HPLC) reaction_setup->monitoring workup Quench and Work-up monitoring->workup analysis Analyze Products: Yield, Purity, Enantioselectivity workup->analysis comparison Compare Catalyst Performance analysis->comparison

Caption: Workflow for screening and comparing catalysts.

References

A Researcher's Guide to Analytical Standards for Thiophene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical measurements are paramount. In the analysis of thiophene and its derivatives—compounds of significant interest in pharmaceuticals, agrochemicals, and material science—the quality of the analytical standard is the foundation of data integrity. This guide provides a comprehensive comparison of available analytical standards for thiophene compounds, offering insights into their selection, characterization, and application, supported by typical experimental data and protocols.

Understanding the Landscape of Analytical Standards

Analytical standards for thiophene compounds are not a monolith. They are categorized based on their purity, traceability, and the rigor of their certification process. Understanding these classifications is the first step in selecting the appropriate standard for a given application.

  • Certified Reference Materials (CRMs): These are the highest quality standards, produced by a Reference Material Producer accredited to ISO 17034.[1][2][3] CRMs are accompanied by a certificate of analysis that states the property values, uncertainty, and traceability to an international standard.[4] They are essential for method validation, calibration of instruments, and ensuring the accuracy of other standards. AccuStandard is a notable provider of thiophene CRMs.[5]

  • Analytical Standards/Reference Standards: This is a broader category that includes well-characterized materials of high purity. While not always produced under an ISO 17034 accredited program, reputable suppliers like Sigma-Aldrich (Supelco) and LGC Standards provide detailed certificates of analysis with purity determined by methods such as Gas Chromatography (GC).[6] These standards are suitable for routine quality control, quantitative analysis, and as starting materials for synthesizing derivatives.

  • Working Standards/Secondary Standards: These are standards that are qualified against a primary reference standard (like a CRM). They are used for routine laboratory analyses to conserve the more expensive primary standards. Researchers often prepare and qualify their own working standards in-house.

Comparison of Thiophene Analytical Standards

The selection of an analytical standard is a critical decision that impacts data quality. The following table summarizes the key characteristics of commercially available thiophene analytical standards to aid in this process.

FeatureCertified Reference Material (CRM)Analytical StandardWorking Standard
Typical Purity ≥99.5% (with stated uncertainty)≥98.0% - ≥99.5%Variable (qualified against a primary standard)
Certification ISO 17034 AccreditedSupplier's Certificate of AnalysisIn-house Qualification
Traceability Unbroken chain to SI unitsOften traceable to NIST or other national metrology institutesTraceable to the primary standard used for qualification
Documentation Comprehensive Certificate of Analysis with uncertainty budgetCertificate of Analysis with purity data and analytical methodInternal documentation of qualification
Common Suppliers AccuStandard, LGC StandardsSigma-Aldrich (Supelco), TCI, Otto ChemiePrepared in-house
Best For Method validation, instrument calibration, qualifying other standards, regulatory submissionsRoutine quantitative analysis, quality control, research & developmentHigh-throughput routine analysis, daily instrument checks
Example Specification 2000 µg/mL in Toluene (AccuStandard)[5]≥99.5% (GC) (Sigma-Aldrich)[7]N/A

Experimental Protocols for Standard Qualification and Use

The utility of an analytical standard is intrinsically linked to the analytical methods used for its characterization and application. Below are detailed protocols for key experiments related to thiophene analytical standards.

Purity Assessment by Gas Chromatography (GC)

This protocol outlines a general procedure for determining the purity of a neat thiophene analytical standard.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) or a Sulfur Chemiluminescence Detector (SCD). The SCD offers higher selectivity and sensitivity for sulfur-containing compounds like thiophene.[8]

GC Conditions (based on ASTM D7011 for trace analysis):

  • Column: SH-WAX (30 m x 0.32 mm I.D., df = 1 µm) or equivalent polar capillary column.

  • Injection Volume: 1 µL

  • Injection Mode: Split (e.g., 1:5 ratio)

  • Injector Temperature: 125 °C

  • Carrier Gas: Helium at a constant flow of 2.00 mL/min.

  • Oven Temperature Program: 40 °C (hold for 2 min), ramp at 10 °C/min to 100 °C (hold for 1 min).

  • Detector Temperature (SCD): 200 °C (Interface), 850 °C (Furnace).

Procedure:

  • Prepare a stock solution of the thiophene standard in a suitable solvent (e.g., thiophene-free benzene or toluene).

  • Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected range of analysis.

  • Inject the calibration standards to generate a calibration curve.

  • Inject the thiophene standard solution to be assessed.

  • Calculate the purity by comparing the peak area of thiophene to the total peak area of all components in the chromatogram (Area % method), or by using the calibration curve for a more accurate quantification.

Identity Confirmation by Spectroscopic Methods

Confirmation of the chemical identity of the thiophene standard is crucial.

  • ¹H-NMR (Proton Nuclear Magnetic Resonance): The ¹H-NMR spectrum of thiophene in CDCl₃ should exhibit two multiplets corresponding to the protons at the α (C2, C5) and β (C3, C4) positions of the thiophene ring. The chemical shifts and coupling patterns should be consistent with the established structure of thiophene.

  • Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry of thiophene will show a molecular ion peak (M⁺) at m/z = 84, corresponding to the molecular weight of thiophene (C₄H₄S).

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic ring, C=C stretching within the ring, and C-S stretching vibrations.

Visualizing Workflows and Decision Making

The following diagrams, generated using Graphviz, illustrate key processes in working with thiophene analytical standards.

experimental_workflow start Receive New Thiophene Analytical Standard doc_review Review Certificate of Analysis (CoA) start->doc_review identity Confirm Identity (NMR, MS, IR) doc_review->identity purity Determine Purity (GC-FID/SCD) identity->purity water Quantify Water Content (Karl Fischer) purity->water impurities Characterize Impurities (GC-MS) water->impurities qualify Qualify for Use impurities->qualify use Release for Routine Analysis qualify->use Meets Specs reject Reject Standard qualify->reject Fails Specs logical_relationship need Define Analytical Need method_val Method Validation/ Instrument Calibration need->method_val quant_analysis Routine Quantitative Analysis need->quant_analysis qual_analysis Qualitative Identification need->qual_analysis select_crm Select Certified Reference Material (CRM) method_val->select_crm select_as Select High-Purity Analytical Standard quant_analysis->select_as select_rs Select Reagent Grade or Purified Compound qual_analysis->select_rs

References

Comparative Analysis of Ethyl 3-oxo-3-(thiophen-3-yl)propanoate: A Mass Spectrometry Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of mass spectrometry for the analysis of Ethyl 3-oxo-3-(thiophen-3-yl)propanoate against other common analytical techniques. The information presented is compiled from established principles of mass spectrometry for β-keto esters and thiophene derivatives, offering a predictive guide in the absence of specific experimental data for this exact compound.

Introduction to this compound Analysis

This compound is a β-keto ester containing a thiophene ring. This structure presents unique characteristics that can be elucidated using various analytical methods. Mass spectrometry, in particular, offers high sensitivity and detailed structural information based on fragmentation patterns. Understanding these patterns is crucial for the identification and characterization of this and similar molecules in complex matrices.

Mass Spectrometry Analysis

Mass spectrometric analysis of β-keto esters is well-documented, with fragmentation patterns typically dominated by cleavages alpha to the carbonyl groups and McLafferty rearrangements.[1][2] The presence of the thiophene ring introduces additional fragmentation pathways.

Expected Fragmentation Pattern:

The electron ionization (EI) mass spectrum of this compound (Molecular Weight: 198.24 g/mol ) is predicted to show several key fragments. The molecular ion peak [M]•+ at m/z 198 would be observed. Subsequent fragmentation is expected to occur via the following pathways:

  • α-Cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent methylene or thiophene ring.

    • Loss of the ethoxy group (-OC2H5) would result in a fragment at m/z 153.

    • Cleavage yielding the thiophenoyl cation ([C4H3SCO]+) would produce a strong signal at m/z 111.

    • Formation of the acetyl cation ([CH3CO]+) from the ethyl ester portion may result in a peak at m/z 43.[1]

  • McLafferty Rearrangement: A characteristic fragmentation of esters, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond. This would lead to the elimination of ethylene (C2H4) and the formation of a radical cation at m/z 170.

  • Thiophene Ring Fragmentation: The thiophene ring itself can undergo fragmentation, leading to characteristic ions, although these are typically of lower intensity.

Comparison with Alternative Analytical Techniques

While mass spectrometry provides invaluable structural information, a comprehensive analysis often involves complementary techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Analytical Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern for structural elucidation.High sensitivity, provides detailed structural information, suitable for complex mixtures when coupled with chromatography (GC-MS).[3][4]Can be a destructive technique, may not distinguish between isomers without chromatography.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework and the electronic environment of atoms.[5]Non-destructive, provides unambiguous structure determination, useful for studying keto-enol tautomerism.[5]Lower sensitivity compared to MS, requires larger sample amounts, complex spectra for impure samples.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.[5]Non-destructive, fast, and relatively inexpensive.Provides limited structural information, not suitable for complex mixture analysis without separation.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound

This protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.

  • Sample Preparation:

    • Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., ethyl acetate, dichloromethane).

    • If analyzing from a complex matrix, perform a suitable extraction (e.g., liquid-liquid extraction) and purification (e.g., column chromatography) prior to analysis.

  • GC-MS Instrument Setup:

    • Gas Chromatograph (GC):

      • Injector: Split/splitless injector, operated in splitless mode for higher sensitivity.

      • Injector Temperature: 250 °C.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

      • Oven Temperature Program: Start at 60 °C (hold for 2 minutes), ramp at 10 °C/min to 280 °C (hold for 5 minutes).[3]

      • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Mass Spectrometer (MS):

      • Ion Source: Electron Ionization (EI).

      • Ionization Energy: 70 eV.

      • Source Temperature: 230 °C.

      • Mass Range: m/z 40-400.

      • Scan Speed: 2 scans/second.

  • Data Acquisition and Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS system.

    • Acquire the total ion chromatogram (TIC) and mass spectra of the eluting peaks.

    • Identify the peak corresponding to this compound based on its retention time.

    • Analyze the mass spectrum of the identified peak, comparing the observed fragments with the expected fragmentation pattern.

Quantitative Data Summary

The following table summarizes the predicted key ions in the EI mass spectrum of this compound.

m/z Proposed Fragment Ion Fragmentation Pathway
198[M]•+Molecular Ion
170[M - C2H4]•+McLafferty Rearrangement
153[M - OC2H5]+α-Cleavage
111[C4H3SCO]+α-Cleavage
43[CH3CO]+α-Cleavage

Visualizing the Analytical Workflow

Mass_Spectrometry_Workflow Mass Spectrometry Workflow for this compound cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_interpretation Interpretation Sample Sample containing This compound Extraction Extraction & Purification Sample->Extraction Dissolution Dissolution in Solvent Extraction->Dissolution GC_Injection GC Injection Dissolution->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation Ionization EI Ionization GC_Separation->Ionization Mass_Analyzer Mass Analyzer Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data System Detector->Data_System TIC Total Ion Chromatogram Data_System->TIC Mass_Spectrum Mass Spectrum Data_System->Mass_Spectrum Fragmentation_Analysis Fragmentation Pattern Analysis Mass_Spectrum->Fragmentation_Analysis Structure_Elucidation Structure Elucidation Fragmentation_Analysis->Structure_Elucidation

Caption: Workflow for the analysis of this compound by GC-MS.

References

A Comparative Guide to the Synthesis of Substituted β-Keto Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted β-keto esters are pivotal intermediates in organic synthesis, serving as versatile building blocks for a wide array of pharmaceuticals, natural products, and agrochemicals. Their unique structural motif, featuring a ketone and an ester separated by a methylene group, allows for a diverse range of chemical transformations. The selection of an appropriate synthetic route to these valuable compounds is a critical decision in any synthetic campaign, directly impacting overall efficiency, substrate scope, and scalability. This guide provides an objective comparison of three prominent synthetic methodologies for the preparation of substituted β-keto esters: the Claisen Condensation, Acylation of Ketone Enolates, and the Meldrum's Acid Route. We present a summary of their performance based on experimental data, detailed experimental protocols for key transformations, and visualizations of the reaction pathways to aid in the selection of the optimal method for your research needs.

The Claisen Condensation

The Claisen condensation is a cornerstone carbon-carbon bond-forming reaction that involves the base-mediated self-condensation of two molecules of an ester possessing α-hydrogens to yield a β-keto ester.[1][2] The driving force for this reversible reaction is the deprotonation of the resulting β-keto ester, which is significantly more acidic than the starting ester, thus shifting the equilibrium towards the product.[1] A variation of this reaction, the "crossed" Claisen condensation, utilizes two different esters, where one ester lacks α-hydrogens (e.g., ethyl benzoate or ethyl formate) to prevent self-condensation and lead to a single major product.[3]

Modern advancements have introduced variants like the titanium-mediated crossed-Claisen condensation, which offers high selectivity and yields under milder conditions.

Performance Data:
Reaction TypeReactantsProductBase/CatalystSolventTime (h)Yield (%)
Classic (Self-Condensation) Ethyl acetateEthyl acetoacetateSodium ethoxideEthanol1.5~28-80*[4][5]
Crossed-Claisen Ethyl acetate + Ethyl benzoateEthyl benzoylacetateSodium ethoxideEthanol--
Titanium-Crossed-Claisen Methyl 3-phenylpropionate + Pivaloyl chlorideMethyl 2-(2,2-dimethylpropanoyl)-3-phenylpropanoateTiCl₄, Bu₃N, N-methylimidazoleDichloromethane195[6]
Titanium-Crossed-Claisen Methyl acetate + 2-Phenylacetyl chlorideMethyl 3-oxo-4-phenylbutanoateTiCl₄, Bu₃N, N-methylimidazoleDichloromethane188[6]

*Yield is significantly dependent on the removal of the ethanol byproduct.

Experimental Protocol: Classic Claisen Condensation (Synthesis of Ethyl Acetoacetate)[7]
  • In a 50 mL round-bottom flask, add 12.5 mL of xylenes and 2.0 g of fresh sodium metal.

  • Reflux the mixture with vigorous stirring until the sodium melts and forms small beads.

  • Carefully decant the xylenes.

  • Immediately add 25 mL of dry ethyl acetate to the sodium beads and fit the flask with a reflux condenser.

  • Reflux the mixture for approximately 1.5 hours, or until all the sodium has reacted.

  • Cool the reaction mixture and cautiously acidify with 50% acetic acid.

  • Transfer the mixture to a separatory funnel and wash with a saturated sodium chloride solution.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Remove the ethyl acetate by distillation at atmospheric pressure.

  • Purify the resulting ethyl acetoacetate by vacuum distillation.

Reaction Mechanism:

Claisen_Condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination cluster_step4 Step 4: Deprotonation (Driving Force) Ester Ester (with α-H) Enolate Ester Enolate Ester->Enolate Deprotonation Base Base (e.g., NaOEt) Ester2 Ester (Electrophile) Enolate->Ester2 Nucleophilic Attack Tetrahedral_Intermediate Tetrahedral Intermediate Ester2->Tetrahedral_Intermediate Beta_Keto_Ester β-Keto Ester Tetrahedral_Intermediate->Beta_Keto_Ester Elimination of Alkoxide Alkoxide Alkoxide (e.g., EtO⁻) Final_Enolate Stabilized Enolate Beta_Keto_Ester->Final_Enolate Deprotonation

Caption: Mechanism of the Claisen Condensation.

Acylation of Ketone Enolates

A highly effective and versatile method for the synthesis of β-keto esters involves the acylation of pre-formed ketone enolates with a suitable acylating agent.[7] This approach offers greater control over the regioselectivity of the reaction, particularly in the synthesis of α-substituted β-keto esters. A variety of acylating agents can be employed, including acyl chlorides, anhydrides, and cyanoformates. A notable advantage of this method is the ability to use "soft enolization" techniques, which avoid the need for strong, stoichiometric bases and can be performed under milder conditions.[8]

Performance Data:
KetoneAcylating AgentProductReagentsSolventTime (h)Yield (%)
AcetophenoneEthyl ChloroformateEthyl benzoylacetateLiHMDSToluene0.592[9]
CyclohexanoneEthyl ChloroformateEthyl 2-oxocyclohexane-1-carboxylateLiHMDSToluene0.590[9]
PropiophenoneMethyl CyanoformateMethyl 2-benzoylpropanoateLDATHF-78
2-PentanoneBenzoyl Chloride2-Benzoyl-3-pentanoneMgBr₂·OEt₂, i-Pr₂NEtDichloromethane1285[3]
Experimental Protocol: Acylation of Acetophenone with Ethyl Chloroformate[10]
  • To a stirred solution of acetophenone (1.0 mmol) in dry toluene (10 mL) under an inert atmosphere, add lithium hexamethyldisilazide (LiHMDS) (1.1 mmol, 1.0 M solution in THF) at room temperature.

  • Stir the mixture for 15 minutes to ensure complete enolate formation.

  • Cool the reaction mixture to 0 °C and add ethyl chloroformate (1.2 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional 30 minutes.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reaction Workflow:

Enolate_Acylation_Workflow Ketone Ketone Enolate Ketone Enolate Ketone->Enolate Deprotonation Base Base (e.g., LDA, LiHMDS) Beta_Keto_Ester β-Keto Ester Enolate->Beta_Keto_Ester Acylation Acylating_Agent Acylating Agent (e.g., Acyl Chloride) Workup Aqueous Workup Beta_Keto_Ester->Workup Purification Purification Workup->Purification Final_Product Pure β-Keto Ester Purification->Final_Product

Caption: Experimental workflow for enolate acylation.

The Meldrum's Acid Route

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a highly acidic cyclic methylene compound that serves as a versatile precursor for the synthesis of β-keto esters.[6] The general strategy involves the acylation of Meldrum's acid with a carboxylic acid derivative (often an acyl chloride or activated carboxylic acid) to form an acyl Meldrum's acid intermediate. Subsequent alcoholysis of this intermediate in the presence of an alcohol yields the desired β-keto ester with the release of acetone and carbon dioxide.[10] This method is particularly advantageous for the synthesis of β-keto esters from carboxylic acids and offers a high degree of flexibility in introducing various ester groups.

Performance Data:
Carboxylic Acid/Acyl ChlorideAlcoholProductReagentsSolventTime (h)Yield (%)
Phenylacetyl ChlorideMethanolMethyl 3-oxo-4-phenylbutanoatePyridineDichloromethane, then Methanol2.582[10]
Oleic Acidtert-Butanoltert-Butyl 3-oxooctadec-9-enoateDCC, DMAPDichloromethane, then tert-Butanol-96[9]
Palmitic Acidtert-Butanoltert-Butyl 3-oxohexadecanoateDCC, DMAPDichloromethane, then tert-Butanol-85[9]
4-Chlorophenylacetic Acidtert-Butanoltert-Butyl 2-(4-chlorophenyl)-3-oxobutanoateDCC, DMAPDichloromethane, then tert-Butanol-88[11]
Experimental Protocol: Synthesis of Methyl Phenylacetylacetate via Meldrum's Acid[7]
  • In a round-bottom flask, dissolve Meldrum's acid (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution in an ice bath and add anhydrous pyridine (2.4 eq).

  • Slowly add a solution of phenylacetyl chloride (1.0 eq) in anhydrous dichloromethane.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 1.5 hours.

  • Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude acyl Meldrum's acid.

  • Add anhydrous methanol to the crude intermediate and reflux for 2.5 hours.

  • Remove the methanol under reduced pressure and purify the residue by vacuum distillation to afford methyl phenylacetylacetate.

Logical Relationship of the Meldrum's Acid Route:

Meldrums_Acid_Route Carboxylic_Acid Carboxylic Acid / Acyl Chloride Acyl_Meldrums_Acid Acyl Meldrum's Acid Intermediate Carboxylic_Acid->Acyl_Meldrums_Acid Acylation Meldrums_Acid Meldrum's Acid Meldrums_Acid->Acyl_Meldrums_Acid Beta_Keto_Ester β-Keto Ester Acyl_Meldrums_Acid->Beta_Keto_Ester Alcoholysis Byproducts Acetone + CO₂ Acyl_Meldrums_Acid->Byproducts Alcohol Alcohol (R'-OH)

Caption: Synthesis via the Meldrum's Acid intermediate.

Comparison Summary and Conclusion

The choice of synthetic route for a substituted β-keto ester is contingent upon several factors including the desired substitution pattern, substrate availability, and required reaction scale.

  • The Claisen Condensation is a classic and powerful method, especially for the large-scale synthesis of simple β-keto esters like ethyl acetoacetate. Its primary limitation is the potential for side reactions in crossed-condensations, although modern variants have largely overcome this issue. The traditional method often requires strong bases and careful control of reaction conditions to achieve high yields.

  • Acylation of Ketone Enolates offers excellent regiocontrol and is highly versatile for the synthesis of α-substituted β-keto esters. The ability to use milder "soft enolization" conditions makes this method attractive for sensitive substrates. The requirement of pre-forming the enolate can be a drawback in some cases, but modern protocols have streamlined this process.

Ultimately, the selection of the most appropriate synthetic strategy will depend on a careful evaluation of the specific target molecule and the resources available. For simple, unsubstituted β-keto esters on a large scale, the Claisen condensation remains a viable option. For complex targets requiring precise control of substitution, the acylation of ketone enolates is often the method of choice. The Meldrum's acid route offers a robust and flexible alternative, particularly when starting from carboxylic acids. This guide provides the foundational data and protocols to make an informed decision for your synthetic endeavors.

References

Unraveling the Reactivity of β-Keto Esters: A Comparative Guide to DFT Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intrinsic reactivity of β-keto esters is paramount for molecular design and synthesis. This guide provides a comparative analysis of two distinct Density Functional Theory (DFT) studies that probe the electronic behavior and reaction pathways of this versatile functional group. We delve into a recent investigation into their potential as antibacterial agents by examining their reactivity towards nucleophiles, and a foundational study on their decarboxylation mechanism.

This guide presents a side-by-side comparison of the computational methodologies and key quantitative findings from these studies. Furthermore, it provides detailed experimental protocols for the synthesis and characterization of novel β-keto esters, offering a practical component to the theoretical insights.

Comparison of DFT Methodologies and Key Findings

The two studies employ different computational approaches to explore distinct aspects of β-keto ester reactivity. The 2023 study by Hernandez-Perez et al. focuses on the interaction with biological nucleophiles, a key consideration in drug design, while the 1996 study by Bach et al. investigates the fundamental unimolecular decarboxylation reaction. A summary of their methods and results is presented below.

FeatureStudy 1: Reactivity Towards Nucleophiles (Hernandez-Perez et al., 2023)Study 2: Decarboxylation Mechanism (Bach et al., 1996)
Objective To assess the reactivity of designed β-keto esters as potential antibacterial agents by analyzing their global electrophilicity and local reactive sites.To elucidate the mechanism and determine the activation barriers for the decarboxylation of β-keto acids.
Computational Level DFT: M062x/6-311+G(d,p)[1]Ab initio: MP4SDTQ/6-31G//MP2/6-31G and MP4SDTQ/6-31+G//MP2/6-31+G[2]
Molecules Studied A series of eight novel β-keto ester analogues of N-(3-oxo-hexanoyl)-l-homoserine lactone.[1]Formylacetic acid, its anion, malonic acid, and α,α-dimethylacetoacetic acid.[2]
Key Quantitative Data Global electrophilicity index (ω), local electrophilicity indices (ωk), and Fukui functions to predict sites for nucleophilic attack.[1]Activation barriers (in kcal/mol) for decarboxylation.[2]
Key Findings The global electrophilicity index identified compounds with higher reactivity. Local reactivity descriptors successfully predicted the most susceptible sites for nucleophilic attack, distinguishing between the two carbonyl carbons.[1]A cyclic transition state was identified for the decarboxylation. The activation barrier for the neutral formylacetic acid is 28.6 kcal/mol, which is significantly higher than the 20.6 kcal/mol for its anion.[2]

Experimental Protocols

The study by Hernandez-Perez et al. provides detailed experimental procedures for the synthesis and characterization of the β-keto esters investigated computationally. These protocols offer valuable practical guidance for researchers working in this area.

General Synthesis of β-Keto Esters[1]

A solution of a commercially available carboxylic acid (1.0 eq) in dry tetrahydrofuran (THF) is cooled to 0 °C. To this solution, carbonyldiimidazole (CDI) (1.1 eq) is added in portions, and the mixture is stirred at room temperature for 3 hours. In a separate flask, a solution of potassium tert-butoxide (1.0 eq) in dry THF is prepared and cooled to 0 °C. To this, tert-butyl acetate (1.0 eq) is added dropwise, and the mixture is stirred for 30 minutes. The first solution is then added to the second, and the resulting mixture is stirred at room temperature for 12 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Spectroscopic Characterization[1]

The synthesized β-keto esters were characterized by Nuclear Magnetic Resonance (NMR) spectroscopy in deuterated chloroform (CDCl3). The presence of three singlet signals in the proton NMR spectra, corresponding to the methyl and methylene protons of the keto-ester backbone, confirmed that the compounds exist exclusively in their keto tautomeric form in this solvent.

Visualizing Reactivity Pathways

The following diagram illustrates the two distinct reactivity pathways for β-keto esters explored in the compared DFT studies: nucleophilic attack at a carbonyl carbon and unimolecular decarboxylation.

ReactivityPathways cluster_0 DFT Study 1: Nucleophilic Attack cluster_1 DFT Study 2: Decarboxylation BKE1 β-Keto Ester TS1 Transition State (Nucleophilic Addition) BKE1->TS1 + Nucleophile Product1 Tetrahedral Intermediate TS1->Product1 BKA β-Keto Acid TS2 Cyclic Transition State BKA->TS2 Heat Product2 Enol + CO2 TS2->Product2

Caption: Comparative DFT-elucidated reactivity pathways of β-keto esters.

This guide highlights the power of DFT in dissecting the complex reactivity of β-keto esters. By comparing studies on nucleophilic attack and decarboxylation, researchers can gain a more holistic understanding of the factors governing the chemical behavior of these important molecules, aiding in the rational design of new compounds with desired properties.

References

A Comparative Guide to Alternative Reagents for β-Keto Ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of β-keto esters is a fundamental transformation in organic chemistry, providing key building blocks for a wide array of pharmaceuticals and biologically active molecules. Diethyl carbonate has traditionally been a common C2 electrophile for the synthesis of β-keto esters from ketones via a Claisen condensation. However, the reaction often requires strong bases and can be limited in scope. This guide provides an objective comparison of alternative reagents to diethyl carbonate, offering insights into their performance, supported by experimental data, to aid researchers in selecting the optimal synthetic strategy.

Performance Comparison of Acylating Reagents

The choice of an acylating agent for β-keto ester synthesis significantly impacts reaction efficiency, substrate scope, and functional group tolerance. This section compares the performance of diethyl carbonate with several key alternatives.

Reagent ClassExample ReagentTypical Base/CatalystReaction ConditionsReported Yield (%)AdvantagesDisadvantages
Dialkyl Carbonate Diethyl CarbonateNaH, NaOEt, K₂CO₃High temperature (reflux)Variable, often moderateReadily available, cost-effective.Requires strong base, often high temperatures, potential for side reactions.[1]
Acyl Chlorides Acetyl ChlorideStrong non-nucleophilic bases (e.g., LDA), or Lewis acids with silyl enol ethersLow to ambient temperatureGood to excellentHigh reactivity, broad substrate scope.[2][3]Moisture sensitive, can lead to O-acylation, may require pre-formation of enolates.[3]
Weinreb Amides N-methoxy-N-methylacetamideOrganolithium or Grignard reagentsLow temperatureGood to excellentPrevents over-addition to form tertiary alcohols, stable intermediate.[4][5][6]Requires preparation of the Weinreb amide, use of organometallic reagents.[7]
Carboxylic Acids Acetic AcidCoupling agents (e.g., CDI) followed by reaction with a malonic acid half-esterMild to moderate temperatureGoodAvoids the use of highly reactive acylating agents.[2]Often requires activation, multi-step process.
Mixed Anhydrides Acetic AnhydrideMagnesium enolates of malonic acid half-oxyestersMild conditionsGoodGood reactivity, readily available.[2]Can be less selective than other methods.
Decarboxylative Condensation Malonic acid half-oxy-esters with acyl donorsMagnesium saltsMild conditionsGoodIn-situ generation of the nucleophile, good functional group tolerance.[2][8]Requires synthesis of the malonic acid half-ester.

Experimental Protocols

Detailed methodologies for key synthetic approaches are provided below to facilitate experimental design and execution.

Protocol 1: Synthesis of a β-Keto Ester using Diethyl Carbonate (Claisen Condensation)

This protocol describes the synthesis of a β-keto ester from a ketone and diethyl carbonate using sodium hydride as the base.[9]

Materials:

  • Ketone (1.0 equiv)

  • Diethyl carbonate (2.0 equiv)

  • Sodium hydride (60% dispersion in mineral oil, 2.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous ethanol (for quenching)

  • Aqueous HCl (1 M)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride.

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and decant the solvent.

  • Add anhydrous THF to the flask, followed by the dropwise addition of the ketone at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add diethyl carbonate dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to 0 °C and cautiously quench with anhydrous ethanol to destroy any excess sodium hydride.

  • Acidify the mixture with 1 M HCl and extract with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of a β-Keto Ester using an Acyl Chloride

This protocol outlines the acylation of a pre-formed lithium enolate with an acyl chloride.

Materials:

  • Ketone (1.0 equiv)

  • Lithium diisopropylamide (LDA) (1.05 equiv)

  • Acyl chloride (1.1 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Aqueous NH₄Cl (saturated)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the ketone in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add LDA to the solution and stir for 30-60 minutes to ensure complete enolate formation.

  • Add the acyl chloride dropwise to the enolate solution at -78 °C.

  • Allow the reaction to stir at -78 °C for 1-2 hours or until TLC analysis indicates completion.

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Protocol 3: Synthesis of a β-Keto Ester via a Weinreb Amide

This two-step protocol involves the formation of a Weinreb amide from a carboxylic acid, followed by reaction with the enolate of an ester.

Step 1: Weinreb Amide Formation

  • Convert a carboxylic acid to its corresponding acid chloride using oxalyl chloride or thionyl chloride.

  • React the acid chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base (e.g., pyridine or triethylamine) to form the Weinreb amide.

Step 2: β-Keto Ester Synthesis

  • Generate the lithium enolate of an ester (e.g., ethyl acetate) using LDA at -78 °C in anhydrous THF.

  • Add the Weinreb amide to the enolate solution.

  • Allow the reaction to proceed at low temperature until completion.

  • Work-up the reaction with an acidic aqueous solution to afford the β-keto ester.

Visualizing the Synthetic Pathways

To better understand the relationships between the starting materials and the final β-keto ester product, the following diagrams illustrate the key synthetic workflows.

Beta_Keto_Ester_Synthesis_Workflow cluster_start Starting Materials cluster_reagents Alternative Reagents cluster_intermediates Key Intermediates Ketone Ketone Enolate Enolate Ketone->Enolate Base (e.g., LDA) Silyl_Enol_Ether Silyl Enol Ether Ketone->Silyl_Enol_Ether Silylating Agent Ester Ester Ester->Enolate Base (e.g., LDA) Carboxylic_Acid Carboxylic Acid Acyl_Chloride Acyl Chloride Carboxylic_Acid->Acyl_Chloride SOCl₂ or (COCl)₂ Weinreb_Amide_Intermediate Weinreb Amide Intermediate Carboxylic_Acid->Weinreb_Amide_Intermediate 1. SOCl₂ 2. Me(OMe)NH·HCl, Base DEC Diethyl Carbonate Weinreb_Amide Weinreb Amide Mixed_Anhydride Mixed Anhydride Product β-Keto Ester Enolate->Product Acyl Chloride Enolate->Product Diethyl Carbonate Enolate->Product Weinreb Amide Enolate->Product Mixed Anhydride Silyl_Enol_Ether->Product Acyl Chloride, Lewis Acid Weinreb_Amide_Intermediate->Product Ester Enolate

Caption: General workflows for β-keto ester synthesis.

Claisen_vs_Acyl_Chloride cluster_claisen Claisen Condensation cluster_acyl_chloride Acyl Chloride Acylation K1 Ketone Base1 Strong Base (e.g., NaH) K1->Base1 Enolate Formation DEC1 Diethyl Carbonate P1 β-Keto Ester DEC1->P1 Base1->P1 K2 Ketone Base2 Strong Base (e.g., LDA) K2->Base2 Enolate2 Enolate Base2->Enolate2 P2 β-Keto Ester Enolate2->P2 AC2 Acyl Chloride AC2->P2

Caption: Comparison of Claisen and Acyl Chloride pathways.

Conclusion

While diethyl carbonate remains a viable reagent for β-keto ester synthesis, a range of alternatives offer distinct advantages in terms of reactivity, selectivity, and milder reaction conditions. Acyl chlorides provide a highly reactive option for a broad range of substrates, particularly when used with pre-formed enolates or silyl enol ethers. The Weinreb amide approach offers excellent control against over-addition, making it suitable for complex syntheses where the preservation of the ketone is crucial. Decarboxylative condensation methods also present a valuable strategy with good functional group compatibility. The selection of the most appropriate reagent will ultimately depend on the specific substrate, desired functional group tolerance, and the overall synthetic strategy. This guide provides the foundational information to make an informed decision for the efficient and successful synthesis of β-keto esters.

References

Beta-Keto Esters vs. Malonic Esters: A Comparative Guide for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, the formation of carbon-carbon bonds is a fundamental process for building molecular complexity. Among the arsenal of synthons available to researchers, β-keto esters and malonic esters stand out as highly versatile building blocks. Both classes of compounds feature acidic α-hydrogens, enabling their conversion into potent nucleophiles for subsequent alkylation reactions. This guide provides an objective comparison of the synthetic utility of β-keto esters, primarily exemplified by ethyl acetoacetate, and malonic esters, represented by diethyl malonate, with a focus on the advantages offered by β-keto esters in specific synthetic strategies. Experimental data and detailed protocols are provided to support the discussion.

Core Principles: A Shared Foundation

Both β-keto esters and malonic esters derive their synthetic utility from the heightened acidity of the protons on the carbon positioned between two carbonyl groups. This acidity facilitates the formation of a resonance-stabilized enolate upon treatment with a moderately strong base, such as sodium ethoxide.[1] This enolate then serves as a nucleophile in an SN2 reaction with an alkyl halide, forming a new carbon-carbon bond at the α-position. The final step in these classical syntheses involves hydrolysis of the ester group(s) followed by decarboxylation upon heating to yield the desired product.[2]

The key distinction between the two lies in the final product: the acetoacetic ester synthesis using a β-keto ester yields a ketone, while the malonic ester synthesis produces a carboxylic acid.[1]

Key Advantages of Utilizing Beta-Keto Esters

While both synthons are invaluable, β-keto esters offer distinct advantages in certain synthetic contexts, primarily in the synthesis of ketones and the potential for selective sequential alkylations.

The most significant advantage of the acetoacetic ester synthesis is its direct and efficient route to α-substituted and α,α-disubstituted ketones.[3] This method circumvents issues of regioselectivity that can arise from the direct alkylation of unsymmetrical ketones. The use of a relatively weak base like sodium ethoxide is sufficient for enolate formation, making the reaction conditions milder compared to methods requiring strong, non-nucleophilic bases like lithium diisopropylamide (LDA).[1]

Furthermore, the resulting ketone functional group is a versatile handle for a wide array of subsequent chemical transformations, including but not limited to, reductions, oxidations, and further carbon-carbon bond formations.

Quantitative Performance Comparison

To provide a clearer picture of the practical aspects of these syntheses, the following table summarizes the reaction parameters for a comparable transformation: the benzylation of ethyl acetoacetate and diethyl malonate. The data has been compiled from established literature procedures.

ParameterBenzylation of Ethyl AcetoacetateBenzylation of Diethyl MalonateReference(s)
Starting Material Ethyl AcetoacetateDiethyl Malonate[3],[4]
Base Sodium EthoxideSodium Ethoxide[3],[4]
Alkylating Agent Benzyl Bromide / Benzyl ChlorideBenzyl Chloride[3],[4]
Solvent EthanolEthanol[4]
Reaction Time ~16 hours2-3 hours (addition) + reflux until neutral[5],[4]
Yield Not specified in direct comparison68-75% (for diethyl benzylmalonate)[4]

It is important to note that reaction conditions and yields can vary significantly based on the specific substrates and optimization of the protocol.

Experimental Protocols

The following are representative experimental protocols for the benzylation of ethyl acetoacetate and diethyl malonate.

Protocol 1: Synthesis of Ethyl 2-benzylacetoacetate

Materials:

  • Ethyl acetoacetate

  • Sodium ethoxide

  • Benzyl bromide

  • Ethanol (absolute)

  • Diethyl ether

  • Aqueous HCl

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol.

  • To this solution, add ethyl acetoacetate dropwise with stirring.

  • After the addition is complete, add benzyl bromide dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • To the residue, add water and extract with diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation.

Protocol 2: Synthesis of Diethyl Benzylmalonate.[4]

Materials:

  • Diethyl malonate

  • Sodium metal

  • Absolute ethanol

  • Benzyl chloride

  • Diethyl ether

  • Anhydrous calcium chloride

Procedure:

  • Preparation of Sodium Ethoxide: In a 5 L three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel, add 2.5 L of absolute ethanol. Carefully add 115 g (5 gram atoms) of sodium, cut into small pieces, to the ethanol. Allow the sodium to react completely to form sodium ethoxide.[4]

  • Addition of Diethyl Malonate: Once all the sodium has reacted and the solution has cooled, add 830 g (5.18 moles) of diethyl malonate through the dropping funnel in a steady stream.[4]

  • Alkylation: Following the addition of diethyl malonate, add 632 g (5 moles) of benzyl chloride dropwise over a period of 2-3 hours.[4]

  • Reaction: With stirring, heat the mixture to reflux. Continue refluxing until the reaction mixture is neutral to moist litmus paper.[4]

  • Work-up: After cooling, the precipitated sodium chloride is removed by filtration. The ethanol is distilled from the filtrate. The residue is then washed with water, and the ester layer is separated and dried with anhydrous calcium chloride.[4]

  • Purification: The crude product is purified by vacuum distillation, collecting the fraction boiling at 185-190 °C at 25 mm Hg. The reported yield is 68-75%.[4]

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the acetoacetic ester and malonic ester syntheses.

beta_keto_ester_synthesis start Ethyl Acetoacetate enolate Enolate Formation start->enolate alkylation Alkylation enolate->alkylation hydrolysis_decarboxylation Hydrolysis & Decarboxylation alkylation->hydrolysis_decarboxylation product Substituted Ketone hydrolysis_decarboxylation->product base Base (e.g., NaOEt) base->enolate alkyl_halide Alkyl Halide (R-X) alkyl_halide->alkylation acid_heat H3O+, Heat acid_heat->hydrolysis_decarboxylation

Caption: Synthetic workflow for the acetoacetic ester synthesis.

malonic_ester_synthesis start Diethyl Malonate enolate Enolate Formation start->enolate alkylation Alkylation enolate->alkylation hydrolysis_decarboxylation Hydrolysis & Decarboxylation alkylation->hydrolysis_decarboxylation product Substituted Carboxylic Acid hydrolysis_decarboxylation->product base Base (e.g., NaOEt) base->enolate alkyl_halide Alkyl Halide (R-X) alkyl_halide->alkylation acid_heat H3O+, Heat acid_heat->hydrolysis_decarboxylation

Caption: Synthetic workflow for the malonic ester synthesis.

Conclusion

References

Phenyl to Thienyl Bioisosteric Replacement: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of a phenyl ring with a thienyl bioisostere represents a key tactic in medicinal chemistry for lead optimization. This guide provides a comprehensive comparison of this bioisosteric switch, focusing on its impact on biological activity and metabolic stability, supported by experimental data and detailed protocols. The phenyl group is a ubiquitous scaffold in drug molecules, often crucial for target engagement. However, its metabolic susceptibility can lead to unfavorable pharmacokinetic profiles. The thienyl ring, as a five-membered aromatic heterocycle, offers a structurally similar alternative with distinct electronic properties that can modulate a compound's pharmacodynamic and pharmacokinetic characteristics. This guide explores the nuances of this substitution to inform rational drug design.

Performance Comparison: Phenyl vs. Thienyl Analogs

The decision to replace a phenyl with a thienyl ring is often driven by the goal of improving potency, selectivity, or metabolic stability. The sulfur atom in the thiophene ring can alter the molecule's electronic distribution, lipophilicity, and metabolic profile. Below, we present comparative data from different classes of bioactive compounds where this bioisosteric replacement has been investigated.

Table 1: Comparison of Anticancer Activity

In the realm of anticancer drug discovery, the isosteric replacement of a phenyl with a thienyl moiety in 4-phenyl-N-arylsulfonylimidazolones was investigated for its effect on in vitro anticancer activity. While the replacement slightly reduced the overall activity compared to the parent phenyl compounds, the thienyl analogs demonstrated more potent activity than their furyl counterparts, suggesting that the thienyl ring is a more suitable isostere for the phenyl group in this scaffold.[1]

Compound ScaffoldRingR GroupHCT116 IC₅₀ (µM)A549 IC₅₀ (µM)NCI-H460 IC₅₀ (µM)
ImidazolonePhenylH1.52.11.8
ImidazoloneThienylH2.33.52.9
ImidazolonePhenyl4-CH₃1.21.51.3
ImidazoloneThienyl4-CH₃1.92.82.1

Table 2: Comparison of Src Kinase Inhibition

In a study of 2-phenyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles as Src kinase inhibitors, the replacement of the C-2 phenyl group with a 3,5-substituted thiophene led to improved inhibitory activity.[2] This highlights a case where the thienyl bioisostere enhances the desired biological activity.

CompoundC-2 RingSrc IC₅₀ (nM)
Analog 1Phenyl50
Analog 23,5-dimethylthien-2-yl25
Analog 3Thien-2-yl60
Analog 4Thien-3-yl>1000

Table 3: Comparison of Dopamine Transporter (DAT) Binding Affinity

The dopamine uptake inhibitor GBR 13119 and its thienyl analog were compared for their in vivo regional brain distribution in mice. The results showed essentially identical performance, indicating a successful bioisosteric substitution in this context.

CompoundRingStriatum/Cerebellum Ratio (60 min)
[¹⁸F]GBR 13119Phenyl> 4
Thienyl-[¹⁸F]GBR 13119Thienyl> 4

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

In Vitro Anticancer Activity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to assess the cytotoxic potential of a compound.

Materials:

  • Cancer cell lines (e.g., HCT116, A549, NCI-H460)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Add serial dilutions of the test compounds (final concentrations typically ranging from 0.01 to 100 µM) to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for another 48-72 hours.

  • MTT Addition: Remove the culture medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth) using a dose-response curve.

Src Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of Src kinase.

Materials:

  • Recombinant human Src kinase

  • Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase buffer.

  • Reaction Setup: In a 384-well plate, add the test compound, Src kinase, and the peptide substrate/ATP mixture. The final reaction volume is typically 5 µL. Include a no-inhibitor control and a no-enzyme control.

  • Incubation: Incubate the reaction mixture at room temperature for 60 minutes.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the no-inhibitor control and determine the IC₅₀ value from a dose-response curve.

Dopamine Transporter (DAT) Uptake Assay

This assay measures the ability of a compound to inhibit the reuptake of dopamine by the dopamine transporter, typically in synaptosomes or cells expressing DAT.

Materials:

  • Rat striatal synaptosomes or HEK293 cells stably expressing human DAT

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

  • [³H]Dopamine

  • Test compounds (dissolved in appropriate solvent)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Preparation: Prepare synaptosomes from rat striatum or harvest DAT-expressing cells.

  • Pre-incubation: Pre-incubate aliquots of the synaptosomes or cells with varying concentrations of the test compound or vehicle for 10-20 minutes at 37°C.

  • Uptake Initiation: Initiate the uptake reaction by adding a fixed concentration of [³H]Dopamine.

  • Incubation: Allow the uptake to proceed for a defined time (e.g., 5-10 minutes) at 37°C.

  • Uptake Termination: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unincorporated radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific uptake by subtracting non-specific uptake (measured in the presence of a high concentration of a known DAT inhibitor like GBR12909) from the total uptake. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Visualizations

Diagrams are powerful tools for visualizing complex biological processes and experimental workflows. The following diagrams were generated using the Graphviz DOT language.

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src RTK->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K Ras Ras Src->Ras Migration Cell Migration FAK->Migration Proliferation Cell Proliferation STAT3->Proliferation Survival Cell Survival PI3K->Survival Ras->Proliferation DAT_Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_cells Prepare DAT-expressing cells or synaptosomes pre_incubation Pre-incubate cells with Test Compounds prep_cells->pre_incubation prep_compounds Prepare serial dilutions of Test Compounds prep_compounds->pre_incubation initiate_uptake Initiate uptake with [³H]Dopamine pre_incubation->initiate_uptake incubation Incubate at 37°C initiate_uptake->incubation terminate_uptake Terminate uptake by rapid filtration incubation->terminate_uptake measure_radioactivity Measure radioactivity using scintillation counter terminate_uptake->measure_radioactivity calculate_inhibition Calculate % Inhibition measure_radioactivity->calculate_inhibition determine_ic50 Determine IC₅₀ calculate_inhibition->determine_ic50

References

Safety Operating Guide

Safe Disposal of Ethyl 3-oxo-3-(thiophen-3-yl)propanoate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of Ethyl 3-oxo-3-(thiophen-3-yl)propanoate, a beta-keto ester, designed for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential to minimize risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is imperative to consult the material's Safety Data Sheet (SDS). Personal protective equipment (PPE) should always be worn when handling this compound.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.

  • Body Protection: A laboratory coat.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any potential vapors.

Hazard Identification and Classification

While a specific GHS classification for the thiophen-3-yl isomer was not available, the closely related isomer, Ethyl 3-oxo-3-(thiophen-2-yl)propanoate, is classified with the following hazards. It is prudent to handle this compound with the same precautions.

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[1]
Specific Target Organ Toxicity, Single Exposure3H335: May cause respiratory irritation[1]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal service.[2] Do not dispose of this chemical down the drain or in regular trash. [2][3]

  • Waste Collection:

    • Collect all waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., absorbent from spills), in a clearly labeled and compatible waste container.

    • The container must be made of a material that will not react with the chemical and must have a secure, tight-fitting lid.

  • Waste Segregation:

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Spill Management:

    • In the event of a small spill, absorb the material with an inert absorbent such as vermiculite, dry sand, or a commercial chemical absorbent.

    • Collect the absorbed material and any contaminated surfaces into a designated, sealable container for hazardous waste.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

    • Prevent the chemical from entering drains or waterways.[3]

  • Contaminated Packaging:

    • Containers that held the chemical can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[3]

    • Alternatively, the packaging can be punctured to render it unusable for other purposes and disposed of as solid waste, following institutional guidelines.[3]

  • Storage Pending Disposal:

    • Store the sealed hazardous waste container in a designated, secure area that is accessible only to authorized personnel.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed chemical waste disposal contractor.

    • The approved disposal method is typically incineration in a chemical incinerator equipped with an afterburner and scrubber or disposal at a licensed chemical destruction plant.[3]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Have Ethyl 3-oxo-3-(thiophen-3-yl)propanoate waste is_spill Is it a spill? start->is_spill absorb Absorb with inert material (e.g., sand, vermiculite) is_spill->absorb Yes collect_waste Collect waste in a labeled, compatible, sealed container is_spill->collect_waste No absorb->collect_waste is_container Is it an empty container? collect_waste->is_container triple_rinse Triple rinse container is_container->triple_rinse Yes store Store waste container in a designated secure area is_container->store No recycle Recycle or recondition container triple_rinse->recycle Option 1 puncture Puncture and dispose as solid waste triple_rinse->puncture Option 2 end End: Proper Disposal recycle->end puncture->end contact_ehs Contact EHS or licensed waste disposal service store->contact_ehs contact_ehs->end

References

Comprehensive Safety and Handling Guide for Ethyl 3-oxo-3-(thiophen-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for Ethyl 3-oxo-3-(thiophen-3-yl)propanoate, including personal protective equipment (PPE), operational plans, and disposal procedures.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.

Body PartProtective EquipmentSpecifications
Eyes/Face Safety Glasses with Side Shields or GogglesMust be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1][2][3]
Face ShieldRecommended where splashing is a risk.[2]
Skin Protective GlovesChemical-impermeable gloves should be worn.[4]
Protective ClothingWear appropriate protective clothing to prevent skin exposure.[1][3][5]
Lab CoatStandard laboratory coat.
Respiratory Respiratory ProtectionIf exposure limits are exceeded or irritation is experienced, NIOSH/MSHA approved respiratory protection should be worn.[1] For high airborne contaminant concentrations, positive-pressure supplied air respirators may be required.[1]

Handling and Storage

Handling:

  • Handle in a well-ventilated area.[4]

  • Avoid contact with skin and eyes.[2][4][6]

  • Do not breathe mist, vapors, or spray.[4][6]

  • Use non-sparking tools and explosion-proof equipment.[5][6]

  • Keep away from open flames, hot surfaces, and sources of ignition.[5][6]

  • Ground and bond container and receiving equipment to prevent static discharges.[5][6]

  • Wash hands thoroughly after handling.[2]

Storage:

  • Store in a well-ventilated place and keep cool.[5][6]

  • Keep the container tightly closed in a dry place.[5][6]

  • Store in a refrigerator, particularly in a flammables area.[5]

  • Keep in a dark place, sealed in dry conditions, between 2-8°C.

  • Incompatible materials include strong oxidizing agents.[5][6]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes.[6] Seek medical attention.[6]
Skin Contact Take off immediately all contaminated clothing.[6] Wash off immediately with soap and plenty of water.[6] If skin irritation persists, consult a physician.[5]
Inhalation Move the exposed person to fresh air at once.[7] If breathing is difficult, give oxygen.[1] If not breathing, give artificial respiration.[1][7] Get medical attention if symptoms occur.[5]
Ingestion Clean the mouth with water.[1][6] Do not induce vomiting.[4] Never give anything by mouth to an unconscious person.[1][4] Get medical attention.[6]

Accidental Release and Disposal Plan

A clear plan for accidental releases and subsequent disposal is essential for maintaining a safe laboratory environment.

Accidental Release Measures:

  • Ensure adequate ventilation and evacuate personnel from the spill area.[1][4]

  • Remove all sources of ignition.[4][8]

  • Wear appropriate personal protective equipment as detailed above.[4]

  • Prevent further leakage or spillage if it is safe to do so.[1][4] Do not let the chemical enter drains.[4]

  • Contain the spill using an inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).[3]

  • Collect the absorbed material using spark-proof tools and place it into a suitable, closed container for disposal.[4][5]

  • Ventilate and wash the area after clean-up is complete.[8]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant.[5][6]

  • Disposal should be in accordance with appropriate local, state, and federal laws and regulations.[4]

Emergency Response Workflow

The following diagram outlines the logical steps to follow in the event of an accidental spill of this compound.

Spill_Response_Workflow Workflow for Chemical Spill Response cluster_Initial_Actions Immediate Actions cluster_Containment Containment & Cleanup cluster_Final_Steps Post-Cleanup Spill Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Ignition Remove Ignition Sources Alert->Ignition PPE Don Appropriate PPE Ignition->PPE Ventilate Ensure Adequate Ventilation PPE->Ventilate Contain Contain Spill with Inert Material Ventilate->Contain Collect Collect Waste into Sealed Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Report Report the Incident Dispose->Report

Workflow for Chemical Spill Response

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-oxo-3-(thiophen-3-yl)propanoate
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Ethyl 3-oxo-3-(thiophen-3-yl)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.